molecular formula C30H27F3N4O11S2 B15554846 ATTO 488 alkyne

ATTO 488 alkyne

Katalognummer: B15554846
Molekulargewicht: 740.7 g/mol
InChI-Schlüssel: WDWSZYVKTGZOBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ATTO 488 alkyne is a useful research compound. Its molecular formula is C30H27F3N4O11S2 and its molecular weight is 740.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H27F3N4O11S2

Molekulargewicht

740.7 g/mol

IUPAC-Name

[6-amino-9-[2-[methyl-[4-oxo-4-(prop-2-ynylamino)butyl]carbamoyl]phenyl]-4,5-disulfoxanthen-3-ylidene]azanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C28H26N4O9S2.C2HF3O2/c1-3-14-31-22(33)9-6-15-32(2)28(34)17-8-5-4-7-16(17)23-18-10-12-20(29)26(42(35,36)37)24(18)41-25-19(23)11-13-21(30)27(25)43(38,39)40;3-2(4,5)1(6)7/h1,4-5,7-8,10-13,29H,6,9,14-15,30H2,2H3,(H,31,33)(H,35,36,37)(H,38,39,40);(H,6,7)

InChI-Schlüssel

WDWSZYVKTGZOBK-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

ATTO 488 Alkyne: A Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 alkyne is a high-performance, fluorescent probe engineered for the precise labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This rhodamine-based dye is characterized by its exceptional water solubility, high fluorescence quantum yield, and remarkable photostability, making it an invaluable tool for a wide range of applications in life sciences and drug discovery.[3][4][5] Its alkyne functional group allows for the covalent attachment to azide-modified molecules with high specificity and efficiency.[5][6]

Core Properties and Characteristics

ATTO 488 is a hydrophilic fluorescent label that exhibits strong absorption and high fluorescence.[5][7] These properties, combined with its thermal and photochemical stability, make it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[2][3][8] The fluorescence of ATTO 488 is efficiently excited by the 488 nm line of an Argon-Ion laser.[3][5]

Spectral and Physicochemical Properties

The key spectral and physical characteristics of this compound are summarized below. These properties are crucial for designing and executing fluorescence-based experiments.

PropertyValueReference
Molecular Weight (MW) 741 g/mol [7]
Excitation Maximum (λabs) 500 nm[6][7]
Emission Maximum (λfl) 520 nm[6][7]
Molar Extinction Coefficient (εmax) 9.0 x 10^4 M-1 cm-1[6][7]
Fluorescence Quantum Yield (ηfl) 80%[7]
Fluorescence Lifetime (τfl) 4.1 ns[7]
Correction Factor (CF260) 0.22[6][7]
Correction Factor (CF280) 0.09[6][7]
Recommended Storage -20°C, protected from light[5][7]

Principle of "Click Chemistry" Labeling

This compound is primarily utilized in click chemistry, a set of biocompatible reactions that are rapid, selective, and high-yielding.[6] The most common form is the copper(I)-catalyzed reaction between an alkyne (like this compound) and an azide-modified biomolecule. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the target molecule. The alkyne and azide (B81097) groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific with minimal background.[6]

G cluster_catalyst Catalyst System cluster_product Product ATTO_488_Alkyne This compound Reaction_Mix Click Reaction (CuAAC) ATTO_488_Alkyne->Reaction_Mix Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Reaction_Mix Cu_II Cu(II) Source (e.g., CuSO4) Catalyst_Complex Catalyst_Complex Cu_II->Catalyst_Complex Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mix Maintains Cu(I) state Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Catalyst_Complex Labeled_Molecule Fluorescently Labeled Biomolecule Reaction_Mix->Labeled_Molecule Stable Triazole Linkage Catalyst_Complex->Reaction_Mix Cu(I) Catalyst

Fig. 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Applications in Research and Development

The versatility of this compound makes it suitable for a broad array of applications in both basic research and therapeutic development.

  • Super-Resolution Microscopy : Its high photostability and quantum yield are ideal for techniques like PALM, dSTORM, and STED.[2][3][7]

  • Flow Cytometry (FACS) : The bright fluorescence of ATTO 488 allows for clear and sensitive detection of labeled cells.[3][7]

  • Fluorescence In-Situ Hybridization (FISH) : It can be used to label oligonucleotides for the detection of specific DNA or RNA sequences.[3][9]

  • Protein and Antibody Labeling : this compound can be used to fluorescently tag proteins and antibodies for various immunoassays and imaging studies.[4][8]

  • High-Throughput Screening (HTS) : Its robust performance is beneficial in automated fluorescence-based screening assays.

Experimental Protocols

Below are generalized protocols for labeling oligonucleotides and cell lysates using this compound via a copper-catalyzed click reaction. These should serve as a starting point, and optimization may be required for specific applications.

Labeling of Oligonucleotides and DNA

This protocol describes the labeling of alkyne-modified oligonucleotides with an azide-functionalized ATTO 488, though the reverse (alkyne-dye and azide-oligo) is also common.

Materials:

  • Alkyne-modified oligonucleotide

  • ATTO 488 Azide

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Nuclease-free water

  • DMSO (if needed to dissolve the dye)

Procedure:

  • Prepare Stock Solutions:

    • THPTA: 200 mM in nuclease-free water.

    • CuSO4: 100 mM in nuclease-free water.

    • ATTO 488 Azide: 10 mM in DMSO or water.

    • Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).

    • Alkyne-Oligonucleotide: Resuspend to a desired concentration in nuclease-free water.

  • Catalyst Preparation: A few minutes before the reaction, mix CuSO4 and THPTA in a 1:2 molar ratio.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the alkyne-oligonucleotide and a 4-50 molar excess of ATTO 488 Azide.

    • Add 25 equivalents of the pre-mixed THPTA/CuSO4 catalyst.

    • Initiate the reaction by adding 40 equivalents of freshly prepared sodium ascorbate.

  • Incubation: Let the reaction proceed for 30-60 minutes at room temperature, protected from light.[10][11]

  • Purification: Purify the labeled oligonucleotide using ethanol (B145695) precipitation or another suitable method to remove excess reagents.[6]

Labeling of Cell Lysates

This protocol is for labeling azide- or alkyne-modified proteins within a cell lysate.

Materials:

  • Cell lysate containing modified proteins

  • This compound (or Azide)

  • THPTA

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • PBS buffer (pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • THPTA: 100 mM in water.

    • CuSO4: 20 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

    • This compound: 1-2.5 mM in DMSO or water.

  • Reaction Assembly: For each sample, in a microcentrifuge tube, add the following:

    • 50 µL of protein lysate (1-5 mg/mL).

    • 90-100 µL of PBS buffer.

    • Add this compound to a final concentration of 2-40 µM (start with 20 µM and optimize).[12]

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.

    • Add 10 µL of 20 mM CuSO4 solution and vortex briefly.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex.[11][12]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Downstream Processing: The labeled proteins in the lysate are now ready for analysis, which may include protein precipitation, gel electrophoresis, or mass spectrometry.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction Prep_Stocks Prepare Stock Solutions (Dye, Catalyst, Reducing Agent) Combine Combine Sample and Dye Prep_Stocks->Combine Prep_Sample Prepare Sample (e.g., Alkyne-Oligo or Lysate) Prep_Sample->Combine Add_Catalyst Add Catalyst System (CuSO4 + Ligand) Combine->Add_Catalyst Initiate Initiate Reaction (Add Sodium Ascorbate) Add_Catalyst->Initiate Incubate Incubate at RT (30-60 min, protected from light) Initiate->Incubate Purify Purify Labeled Product (e.g., Ethanol Precipitation) Incubate->Purify Analyze Downstream Analysis (e.g., Microscopy, FACS, Gel) Purify->Analyze

Fig. 2: General Experimental Workflow for Click Chemistry Labeling.

Storage and Handling

This compound and its derivatives are typically shipped at ambient temperature as a lyophilized solid.[5] Upon receipt, it is crucial to store the product at -20°C and protect it from light and moisture.[5][7] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[5] When stored correctly, the reagent is stable for at least three years.[6] For creating stock solutions, polar solvents such as DMF or DMSO are recommended.[5]

References

ATTO 488 Alkyne: A Technical Guide to its Fluorescence and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the ATTO 488 alkyne fluorescent probe, detailing its core photophysical principles, its application in bioconjugation via click chemistry, and practical experimental protocols. ATTO 488 is a high-performance dye known for its exceptional water solubility, strong light absorption, and high fluorescence quantum yield, making it a valuable tool in a wide array of life science applications.[1][2][3]

Core Principle of Fluorescence

ATTO 488 is a fluorescent label belonging to the rhodamine family of dyes.[4] Its fluorescence is governed by the process of absorbing light energy and subsequently emitting it as a photon of a longer wavelength. This phenomenon can be understood through the principles illustrated by a Jablonski diagram. An electron in the dye molecule absorbs energy from an external light source (e.g., a 488 nm laser), transitioning from its ground electronic state (S₀) to an excited singlet state (S₁).[1][2][5] Following a rapid, non-radiative relaxation to the lowest vibrational level of the excited state, the electron returns to the ground state, emitting the energy difference as a fluorescent photon. This emission occurs at a longer wavelength (lower energy) than the excitation, a phenomenon known as the Stokes shift.

The exceptional photostability and high quantum yield of ATTO 488 make it particularly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2][4]

Jablonski_Diagram cluster_1 Singlet States Energy Energy S0_v0 Energy->S0_v0 Increasing Energy S0 S₀ (Ground State) S1 S₁ (Excited State) S1_v2 S0_v0->S1_v2 Absorption (Excitation) (fs) S0_v1 S0_v2 S1_v0 S1_v0->S0_v1 Fluorescence Emission (ns) S1_v1 S1_v2->S1_v0 Vibrational Relaxation (ps)

Caption: Simplified Jablonski diagram illustrating fluorescence.

Bioconjugation via Copper-Catalyzed Click Chemistry

The alkyne functional group on ATTO 488 enables its covalent attachment to target biomolecules through a highly efficient and specific reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[6][7] This reaction forms a stable triazole linkage between the alkyne-modified dye and an azide-modified molecule, such as a protein, nucleic acid, or small molecule.[6][8]

The key advantages of using click chemistry for bioconjugation include:

  • High Specificity: The alkyne and azide (B81097) groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, resulting in minimal background labeling.[6]

  • Efficiency: The reaction proceeds rapidly and reliably under mild, aqueous conditions, often at room temperature.[8][9]

  • Biocompatibility: With the use of copper-stabilizing ligands like THPTA, the reaction can be performed in living cells with reduced cytotoxicity.[10][11]

This specificity contrasts sharply with traditional labeling methods, such as those using NHS esters or maleimides, which target ubiquitous amine and sulfhydryl groups, respectively.[6]

CuAAC_Workflow Alkyne ATTO 488-Alkyne Azide Azide-Modified Biomolecule Product Covalently Labeled Biomolecule Alkyne->Product Click Reaction Azide->Product Catalyst Cu(I) Catalyst (from CuSO₄ + Reductant) Catalyst->Alkyne Catalyzes Triazole Stable Triazole Linkage

Caption: Workflow of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Quantitative Data: Photophysical Properties

The photophysical characteristics of ATTO 488 are summarized below. These properties underscore its utility in high-sensitivity fluorescence applications.

PropertyValueReference(s)
Absorption Maximum (λ_abs)501 nm[12]
Emission Maximum (λ_em)523 nm[12]
Molar Extinction Coefficient90,000 M⁻¹cm⁻¹ at 501 nm[12]
Fluorescence Quantum Yield0.80[]
Recommended Excitation480 - 515 nm (e.g., 488 nm Argon-ion laser)[2][5]
Molecular FormulaC₃₁H₃₆N₄O₁₃PS₂[12]
Molecular Weight767.74 g/mol [12]

Experimental Protocols

General Protocol for Labeling Azide-Modified Oligonucleotides

This protocol is adapted from established methods for copper-catalyzed click chemistry and provides a starting point for labeling biomolecules.[6][10][11] Optimization may be required for specific applications.

Materials:

  • Alkyne-modified ATTO 488

  • Azide-modified oligonucleotide

  • Anhydrous DMSO

  • Water (nuclease-free)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

  • Buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store protected from light at -20°C.[1]

  • Catalyst Complex Preparation:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A common ratio is 1:5 (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).[10]

    • Vortex briefly and let the solution stand for a few minutes to allow the copper-ligand complex to form.[9]

  • Click Reaction Assembly:

    • In a new microcentrifuge tube, combine the following in order:

      • 50 µL of the azide-modified oligonucleotide solution.

      • A 4-50 fold molar excess of the this compound stock solution.[11]

      • Add the pre-mixed copper/THPTA complex.

    • Vortex the mixture gently.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a 40-fold molar excess of freshly prepared sodium ascorbate solution.[10]

    • Vortex briefly to mix.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes. For some substrates, the reaction can be accelerated by gentle heating (e.g., 30 minutes at 40-45°C).[6][9]

  • Purification:

    • Upon completion, the labeled oligonucleotide can be purified from excess dye and catalyst components using standard methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.[6]

Experimental_Workflow start Start prep_reagents 1. Prepare Reagents (Oligo, this compound) start->prep_reagents prep_catalyst 2. Prepare Catalyst Complex (Mix CuSO₄ + THPTA) prep_reagents->prep_catalyst assemble 3. Assemble Reaction (Add Oligo, Dye, Catalyst) prep_catalyst->assemble initiate 4. Initiate Reaction (Add Sodium Ascorbate) assemble->initiate incubate 5. Incubate (30-60 min, Room Temp, Protect from Light) initiate->incubate purify 6. Purify Product (e.g., Ethanol Precipitation) incubate->purify end End purify->end

Caption: Experimental workflow for labeling via click chemistry.

Key Applications

The robust properties of this compound make it a versatile tool for a multitude of advanced biological research applications, including:

  • Super-Resolution Microscopy: Its high photostability and brightness are ideal for techniques like PALM, dSTORM, and STED.[1][2][5]

  • Flow Cytometry (FACS): Strong absorption and emission allow for clear and sensitive cell population analysis.[1][]

  • Fluorescence In-Situ Hybridization (FISH): Enables the precise detection and localization of specific nucleic acid sequences.[2][12]

  • Protein and Antibody Labeling: The specificity of click chemistry allows for targeted labeling of proteins for imaging and tracking studies.[4][5]

  • Drug Development: Used in creating antibody-drug conjugates (ADCs) and for tracking the delivery of therapeutics to target cells.[14][15]

References

Core Mechanism of Action: Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism and Application of ATTO 488 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a fluorescent probe widely utilized in biological research. It details the core mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual diagrams to illustrate its application in advanced molecular labeling and detection.

This compound's primary mechanism of action is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This reaction forms a highly stable triazole linkage between the alkyne-functionalized ATTO 488 dye and an azide-modified target molecule.[1] The alkyne and azide (B81097) groups are bio-orthogonal, meaning they are largely unreactive within a biological system, ensuring specific and selective labeling with minimal background.[1] The reaction is highly efficient and can be conducted in aqueous buffers, making it suitable for labeling biomolecules in complex biological samples.[3]

The key components of this reaction are:

  • This compound : The fluorescent reporter molecule containing a terminal alkyne group.

  • Azide-Modified Target : The biomolecule of interest (e.g., protein, nucleic acid, or glycan) that has been chemically or metabolically engineered to contain an azide group.

  • Copper(I) Catalyst : Typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2] A stabilizing ligand, such as THPTA or TBTA, is often used to protect the copper(I) from oxidation and improve reaction efficiency.[2][4]

Quantitative Data: Spectroscopic Properties of ATTO 488

ATTO 488 is a hydrophilic fluorescent dye known for its strong absorption, high fluorescence quantum yield, and exceptional photostability.[5][6] These properties make it an ideal choice for a wide range of applications, including single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[5]

PropertyValueReference(s)
Excitation Maximum (λex) 501 nm[5][7][8]
Emission Maximum (λem) 523 nm[5][7][8]
Molar Extinction Coefficient (ε) 90,000 M⁻¹cm⁻¹[5][7][8]
Fluorescence Quantum Yield (ηfl) 0.80[5][8]
Fluorescence Lifetime (τfl) 4.1 ns[5][9]
Molecular Weight (Alkyne form) ~741 g/mol

Experimental Protocols

While specific protocols can vary based on the application and the biomolecule being labeled, the following provides a general framework for a typical CuAAC reaction using this compound for labeling an azide-modified protein.

Materials
  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[2]

  • THPTA ligand stock solution (e.g., 100 mM in water)[2]

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)[2]

  • Purification column (e.g., Sephadex G-25)[10]

Procedure
  • Prepare Reagents :

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Freshly prepare the sodium ascorbate solution.

  • Reaction Setup :

    • In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a good starting point.[1]

    • Add the THPTA ligand solution.[2]

    • Add the CuSO₄ solution.[2]

  • Initiate the Reaction :

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[2]

    • Mix the components thoroughly by gentle vortexing.

  • Incubation :

    • Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[2] The reaction can be accelerated by incubating at a slightly elevated temperature (e.g., 37-45°C).[1]

  • Purification :

    • Remove the unreacted dye and other small molecules from the labeled protein conjugate using a gel filtration column (e.g., Sephadex G-25).[10]

  • Storage :

    • Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a preservative like sodium azide and store at -20°C or -80°C.[10][11]

Mandatory Visualizations

The following diagrams illustrate the core concepts of this compound's mechanism and application.

G Mechanism of this compound in CuAAC cluster_reactants Reactants cluster_catalyst Catalyst System ATTO_488_Alkyne This compound Triazole_Product Stable Triazole Linkage (ATTO 488 Labeled Molecule) ATTO_488_Alkyne->Triazole_Product Click Reaction Azide_Molecule Azide-Modified Target Molecule Azide_Molecule->Triazole_Product CuSO4 Cu(II)SO4 Cu_I Cu(I) Catalyst CuSO4->Cu_I Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->Cu_I Reduction Cu_I->Triazole_Product Catalyzes

Caption: Covalent labeling via CuAAC click chemistry.

G Experimental Workflow for Protein Labeling Start Start: Azide-Modified Protein Add_Reagents Add this compound, CuSO4/Ligand, Na-Ascorbate Start->Add_Reagents Incubate Incubate (RT, 30-60 min) Add_Reagents->Incubate Purify Purification (e.g., Gel Filtration) Incubate->Purify Analyze Analysis (e.g., Spectroscopy, Imaging) Purify->Analyze End End: Fluorescently Labeled Protein Analyze->End

Caption: Step-by-step labeling and analysis workflow.

References

ATTO 488 Alkyne: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 is a fluorescent dye belonging to the rhodamine family, recognized for its exceptional water solubility, high fluorescence quantum yield, and remarkable photostability.[1][2][3] Its alkyne derivative is specifically designed for covalent labeling of azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4] This guide provides an in-depth overview of the spectral properties of ATTO 488 alkyne, detailed experimental protocols for its use, and logical workflows to aid in experimental design.

Core Spectral and Photophysical Properties

ATTO 488 is characterized by strong absorption and a high quantum yield, making it an excellent choice for a wide range of fluorescence-based applications.[1][2] The dye fluoresces in the green region of the visible spectrum and is efficiently excited by the 488 nm line of argon-ion lasers.[1][2] Key quantitative spectral and photophysical parameters are summarized below.

PropertyValueReference
Absorption Maximum (λ_abs_) 501 nm[5]
Emission Maximum (λ_em) 523 nm[5]
Molar Extinction Coefficient (ε_max) 90,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ_f) 0.80[5]
Fluorescence Lifetime (τ_fl_) 4.1 ns[6]
Molecular Weight ~740 g/mol [1]

Experimental Protocol: Labeling Azide-Modified Biomolecules with this compound via CuAAC

The following protocol provides a general procedure for the copper-catalyzed click chemistry reaction to conjugate this compound to an azide-functionalized biomolecule, such as a protein or nucleic acid.[3][5][7]

Materials and Reagents:
  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A water-soluble Cu(I)-stabilizing ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

  • A reducing agent: Sodium Ascorbate (B8700270) (freshly prepared)

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7)

  • Anhydrous, amine-free DMSO or DMF for dissolving the dye

  • Purification system (e.g., gel filtration column, HPLC)

Procedure:
  • Preparation of Stock Solutions:

    • This compound: Prepare a stock solution (e.g., 1-10 mM) in anhydrous DMSO or DMF. This should be prepared fresh before use.

    • Azide-Modified Biomolecule: Dissolve the biomolecule in the reaction buffer to a known concentration.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[8]

    • THPTA Ligand: Prepare a 100 mM stock solution in water.[8]

    • Sodium Ascorbate: Prepare a 100-300 mM stock solution in water immediately before starting the reaction, as it is prone to oxidation.[7][8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution. A 2 to 10-fold molar excess of the dye over the biomolecule is often recommended as a starting point.[5]

    • Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA ligand solutions. A 1:5 ratio of CuSO₄ to THPTA is commonly used.[5][9] Add this premix to the reaction tube.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[5][7]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[7][8] The reaction can be gently agitated. For some applications, incubation can proceed for several hours to overnight.[10] The reaction should be protected from light to prevent photobleaching of the dye.[8]

  • Purification:

    • Separate the labeled biomolecule from unreacted dye and other reaction components. Gel permeation chromatography (e.g., G-25 column) is a common method for purifying labeled proteins.[2] HPLC can be used for purifying oligonucleotides and other small molecules.[10]

  • Storage:

    • Store the purified, labeled conjugate under conditions appropriate for the biomolecule, protected from light. For long-term storage, freezing at -20°C or -80°C in small aliquots is recommended.[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol and a conceptual representation of the signaling pathway being investigated.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_post Post-Reaction reagent1 Dissolve Azide-Biomolecule in Buffer mix Combine Reactants: 1. Biomolecule 2. This compound 3. Catalyst Premix reagent1->mix reagent2 Prepare this compound Stock (DMSO/DMF) reagent2->mix reagent3 Prepare CuSO4/Ligand Premix reagent3->mix reagent4 Prepare Fresh Sodium Ascorbate initiate Initiate Reaction with Sodium Ascorbate reagent4->initiate mix->initiate incubate Incubate (RT, 30-60 min) Protect from Light initiate->incubate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify analyze Analyze & Store (-20°C / -80°C) purify->analyze

Caption: Workflow for labeling biomolecules with this compound.

G cluster_cell Cellular Environment cluster_click Click Reaction receptor Cell Surface Receptor (Azide-labeled) catalyst Cu(I) Catalyst receptor->catalyst downstream Downstream Signaling (Fluorescence Readout) receptor->downstream Activation ligand Extracellular Ligand ligand->receptor Binding atto488 This compound atto488->catalyst catalyst->receptor Labeling

Caption: Conceptual pathway for imaging a labeled cell surface receptor.

References

ATTO 488 Alkyne: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 488 alkyne, a versatile fluorescent probe widely utilized in advanced biological imaging and detection. This document details its core photophysical properties, provides established experimental protocols for its application, and visualizes key experimental workflows.

Core Photophysical Properties of this compound

ATTO 488 is a rhodamine-based dye known for its exceptional water solubility, high fluorescence quantum yield, and significant photostability.[1][2] The alkyne modification enables its covalent attachment to azide-modified molecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] These characteristics make this compound a preferred choice for a multitude of applications, including single-molecule detection, super-resolution microscopy, flow cytometry, and fluorescence in-situ hybridization (FISH).[1][3][4]

The key spectral and photophysical characteristics of this compound are summarized in the table below. These values are crucial for designing experiments and selecting appropriate instrumentation.

ParameterValueReference
Excitation Maximum (λex) 500 - 501 nm[5][6][7]
Emission Maximum (λem) 520 - 523 nm[5][6][7][8]
Molar Extinction Coefficient (ε) 9.0 x 10⁴ cm⁻¹M⁻¹[5][6][7]
Fluorescence Quantum Yield (Φ) 0.80[6][9]
Fluorescence Lifetime (τ) 4.1 ns[7]

Note: Spectral properties are typically measured in aqueous solutions.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its ability to be incorporated into biological systems through click chemistry. This allows for the precise and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and lipids.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Protocol for Labeling Azide-Modified Biomolecules

This protocol provides a general framework for the copper-catalyzed click chemistry reaction to label azide-containing molecules with this compound.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., THPTA, TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving the dye

  • Purification system (e.g., gel filtration, dialysis)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of Copper(II) sulfate in water.

    • Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A 2-10 fold molar excess of the dye over the biomolecule is often recommended.

    • Add the copper ligand to the reaction mixture.

    • Add the Copper(II) sulfate solution.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated. Protect the reaction from light.

  • Purification:

    • Remove the unreacted dye and other small molecules from the labeled biomolecule using an appropriate purification method such as gel filtration, dialysis, or precipitation.

Workflow for Copper-Catalyzed Click Chemistry Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Stock Solutions: - this compound in DMSO - Azide-modified biomolecule - CuSO4 - Sodium Ascorbate - Ligand (e.g., THPTA) B Combine Reactants: - Azide-biomolecule - this compound - Ligand - CuSO4 A->B Add to reaction vessel C Initiate Reaction: Add Sodium Ascorbate B->C Catalyst formation D Incubate at Room Temperature (Protect from light) C->D Click reaction proceeds E Separate Labeled Product (e.g., Gel Filtration, Dialysis) D->E Reaction completion F Characterize Labeled Biomolecule (Spectroscopy, Gel Electrophoresis) E->F Obtain purified product

Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.

Super-Resolution Microscopy (STORM/dSTORM)

ATTO 488 is a suitable fluorophore for super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM). Its photostability and brightness are advantageous for achieving high-resolution images. While a detailed protocol is highly dependent on the specific microscope setup and sample, the general principle involves labeling the target of interest with this compound via click chemistry and then imaging under specific buffer conditions that promote the photoswitching of the fluorophore.

Fluorescence In-Situ Hybridization (FISH)

This compound can be incorporated into oligonucleotide probes for FISH applications. The high quantum yield of ATTO 488 provides a bright and easily detectable signal for visualizing specific DNA or RNA sequences within cells and tissues. The alkyne group allows for efficient post-synthesis labeling of azide-modified oligonucleotides.

Signaling Pathways and Experimental Workflows

This compound is not directly involved in signaling pathways but is a tool to visualize and track components of these pathways. For instance, a researcher could study a specific signaling protein by metabolically labeling it with an azide-containing amino acid, followed by click chemistry with this compound to visualize its localization and trafficking within the cell in response to a stimulus.

Logical Relationship for Cellular Imaging Experiment

G A Introduce Azide-modified Precursor (e.g., amino acid, sugar) into cells B Metabolic Incorporation into Target Biomolecule (e.g., protein) A->B Cellular metabolism C Cell Fixation and Permeabilization B->C Sample preparation D Click Reaction with This compound C->D Covalent labeling E Wash to Remove Unbound Dye D->E Signal-to-noise improvement F Fluorescence Microscopy Imaging (e.g., Confocal, Super-Resolution) E->F Data acquisition

Caption: Experimental workflow for metabolic labeling and imaging of biomolecules using this compound.

Conclusion

This compound stands out as a powerful tool for researchers in various life science disciplines. Its robust photophysical properties, combined with the versatility of click chemistry, enable precise and sensitive labeling of biomolecules for a wide array of advanced fluorescence-based applications. The protocols and workflows described in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors.

References

An In-depth Technical Guide to ATTO 488 Alkyne: Quantum Yield and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of ATTO 488 alkyne, a fluorescent probe widely utilized in biological imaging and detection. Key metrics such as quantum yield and molar extinction coefficient are detailed, alongside a calculation of its brightness. Furthermore, this document outlines detailed experimental protocols for the determination of fluorescence quantum yield and the application of this compound in copper-catalyzed click chemistry reactions.

Core Photophysical Properties of this compound

ATTO 488 is a rhodamine-based dye known for its high water solubility, exceptional photostability, and strong fluorescence emission in the green region of the visible spectrum.[1][2] The alkyne modification enables its covalent attachment to azide-functionalized biomolecules via click chemistry.[3][4]

Quantitative Data Summary

The key photophysical parameters of ATTO 488 are summarized in the table below. These values are crucial for predicting the dye's performance in various fluorescence-based applications.

ParameterSymbolValueUnits
Absorption Maximumλabs501nm
Emission Maximumλfl523nm
Molar Extinction Coefficientεmax90,000M-1cm-1
Fluorescence Quantum Yieldηfl0.80-
Fluorescence Lifetimeτfl4.1ns
Calculated Brightness εmax x ηfl 72,000 M-1cm-1

Data sourced from multiple suppliers and databases.[5][6][7]

Brightness of this compound

The brightness of a fluorophore is a critical parameter for assessing its suitability for sensitive detection applications. It is directly proportional to both its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield).[3][5]

The brightness is calculated using the following formula:

Brightness = Molar Extinction Coefficient (ε) x Fluorescence Quantum Yield (η) [3]

For ATTO 488, with an extinction coefficient of 90,000 M-1cm-1 and a quantum yield of 0.80, the brightness is calculated to be 72,000 M-1cm-1. This high brightness value makes ATTO 488 highly suitable for applications requiring strong signal generation, such as single-molecule detection and high-resolution microscopy.[4][5]

Experimental Protocols

This section provides detailed methodologies for determining the fluorescence quantum yield of a fluorophore like this compound and for its use in bioconjugation via click chemistry.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[8] This method is widely used due to its straightforwardness and accessibility with standard laboratory equipment.

Principle: If a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.[8]

Materials:

  • This compound (or other sample)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol (B145695), ΦST = 0.95)

  • High-purity solvent (e.g., ethanol or water, ensuring the same solvent for sample and standard if possible)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Create stock solutions of both the this compound sample and the reference standard in the chosen solvent.

  • Prepare Dilutions: Prepare a series of dilutions (at least four) for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[9]

  • Measure Absorbance: Record the absorbance spectra for each dilution using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer (e.g., at the absorption maximum of the standard).

    • Ensure that the excitation and emission slit widths are identical for all measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring the entire emission band is captured.

    • Measure a solvent blank and subtract its spectrum from each of the sample and standard spectra.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both datasets. The resulting plot should be linear and pass through the origin. The slope of this line is the gradient (Grad).[8]

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦX):

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term cancels out to 1.

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis cluster_calc 4. Calculation prep_sample Prepare Sample Dilutions (Abs < 0.1) abs_spec Measure Absorbance (UV-Vis) prep_sample->abs_spec prep_std Prepare Standard Dilutions (Abs < 0.1) prep_std->abs_spec fluo_spec Measure Fluorescence (Spectrofluorometer) abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad) plot->gradient calc_qy Calculate Quantum Yield (Φx) gradient->calc_qy

Workflow for determining fluorescence quantum yield.
Application in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is designed for "click chemistry," a group of reactions known for their high efficiency, selectivity, and biocompatibility.[1] The most common click reaction for bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified dye and an azide-modified biomolecule.[10][]

Principle: In the presence of a Cu(I) catalyst, a terminal alkyne (this compound) and an azide (B81097) (on a protein, nucleic acid, etc.) undergo a [3+2] cycloaddition to form a 1,4-disubstituted 1,2,3-triazole. The reaction is rapid and bio-orthogonal, meaning it does not interfere with native biological functional groups.[1]

Materials:

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper-chelating ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF for dissolving the dye

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in water.[12]

    • THPTA Ligand: Prepare a 100 mM stock solution in water.[12][13]

    • Sodium Ascorbate (B8700270): Prepare a 100 mM or 300 mM stock solution in water. This solution must be prepared fresh immediately before use as it is prone to oxidation.[12][13]

  • Prepare Catalyst Premix: Shortly before initiating the reaction, mix the CuSO4 and THPTA ligand solutions. A common ratio is 1:2 or 1:5 (CuSO4:Ligand).[7][13] The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[7]

  • Set up the Reaction:

    • In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.

    • Add the this compound stock solution. A molar excess of the dye (e.g., 4-10 equivalents) is typically used.

    • Add the CuSO4/THPTA catalyst premix. A final concentration of 1-2 mM copper is often sufficient.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst. A final concentration of 5-10 mM is typical.

    • Gently mix the components.

  • Incubation:

    • Protect the reaction from light.

    • Incubate at room temperature for 30-60 minutes. Reaction times can be optimized as needed.[13]

  • Purification:

    • Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.[1]

Note on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): For applications in living cells where the copper catalyst can be toxic, a metal-free alternative known as SPAAC is often used.[14][] This reaction employs a strained cyclooctyne (B158145) instead of a terminal alkyne. The ring strain provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[] While ATTO 488 is available with cyclooctyne modifications for SPAAC, the protocol described above is specific to the more common terminal alkyne variant used in CuAAC.

G cluster_reagents 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_process 3. Incubation & Purification cluster_product 4. Final Product azide_bio Azide-Biomolecule in Buffer rxn_mix Reaction Mixture azide_bio->rxn_mix atto_alkyne This compound (DMSO Stock) atto_alkyne->rxn_mix catalyst Catalyst Premix (CuSO4 + Ligand) catalyst->rxn_mix reducer Fresh Sodium Ascorbate reducer->rxn_mix Initiates Reaction incubate Incubate at RT (Protect from Light) rxn_mix->incubate purify Purify Conjugate incubate->purify final_product Labeled Biomolecule purify->final_product

Workflow for CuAAC-mediated bioconjugation.

References

ATTO 488 Alkyne: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of ATTO 488 alkyne, a fluorescent probe widely utilized in advanced biological imaging and detection. The document details its safety profile, physicochemical properties, and provides established protocols for its application in key research areas, including click chemistry, super-resolution microscopy, and flow cytometry.

Safety and Handling

This compound requires careful handling in a laboratory setting. While comprehensive toxicological studies are not available, it is recommended to treat the compound as potentially hazardous.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or solutions.

  • Prevent contact with skin and eyes.

  • Use in a well-ventilated area or with a fume hood.

Storage:

  • Store at -20°C, protected from light and moisture.[1]

  • Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]

Spill and Disposal:

  • In case of a spill, evacuate the area and prevent the substance from entering drains.[2]

  • Absorb the spill with inert material and dispose of it as hazardous waste according to local regulations.

Physicochemical and Spectroscopic Properties

ATTO 488 is a hydrophilic fluorescent label known for its excellent water solubility, high fluorescence quantum yield, and exceptional photostability.[1][3] These characteristics make it a robust tool for a variety of fluorescence-based assays.

PropertyValueReference
Molecular Weight 740 g/mol [1]
Excitation Maximum (λex) 501 nm[1]
Emission Maximum (λem) 523 nm[1]
Molar Extinction Coefficient (ε) 9.0 x 10⁴ M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.80
Fluorescence Lifetime (τ) 4.1 ns[1]
Solubility Soluble in polar solvents (DMF, DMSO, acetonitrile)[1]

Experimental Protocols

The alkyne functional group of ATTO 488 allows for its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".[1][4]

Click Chemistry Labeling of Biomolecules

This protocol outlines the general steps for labeling azide-modified oligonucleotides or proteins with this compound.

Materials:

  • Azide-modified biomolecule (e.g., oligonucleotide, protein)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvent for dye (e.g., DMSO)

Protocol for Oligonucleotide Labeling:

  • Prepare a stock solution of the azide-modified oligonucleotide in water.

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • In a reaction tube, combine the azide-modified oligonucleotide, this compound, and the copper(I)-stabilizing ligand.

  • Add the copper(II) sulfate solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[5]

  • Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation or HPLC.[4]

Protocol for Protein Labeling:

  • Prepare a solution of the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • Follow steps 2-6 from the oligonucleotide labeling protocol, adjusting the molar ratios of the reactants to achieve the desired degree of labeling.

  • Separate the labeled protein from unreacted dye using gel filtration chromatography (e.g., Sephadex G-25).

G cluster_reactants Reactants cluster_catalyst Catalyst System Azide-modified Biomolecule Azide-modified Biomolecule Reaction Mixture Reaction Mixture Azide-modified Biomolecule->Reaction Mixture This compound This compound This compound->Reaction Mixture Cu(II)SO4 Cu(II)SO4 Catalyst Formation Catalyst Formation Cu(II)SO4->Catalyst Formation Reducing Agent (e.g., Sodium Ascorbate) Reducing Agent (e.g., Sodium Ascorbate) Reducing Agent (e.g., Sodium Ascorbate)->Catalyst Formation Ligand (e.g., THPTA) Ligand (e.g., THPTA) Ligand (e.g., THPTA)->Catalyst Formation Incubation (RT, 30-60 min) Incubation (RT, 30-60 min) Reaction Mixture->Incubation (RT, 30-60 min) Click Reaction Catalyst Formation->Reaction Mixture Cu(I) Catalyst Purification Purification Incubation (RT, 30-60 min)->Purification Labeled Biomolecule ATTO 488-labeled Biomolecule ATTO 488-labeled Biomolecule Purification->ATTO 488-labeled Biomolecule

Fig. 1: Workflow for Copper-Catalyzed Click Chemistry Labeling.
Super-Resolution Microscopy (STED)

ATTO 488 is an excellent fluorophore for Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light.[3]

Sample Preparation for STED:

  • Seed cells on high-quality glass coverslips (#1.5H).

  • Perform fixation, permeabilization, and blocking steps as required for immunofluorescence.

  • Incubate with a primary antibody targeting the protein of interest.

  • Incubate with a secondary antibody conjugated to an azide, followed by click chemistry labeling with this compound. Alternatively, use a primary antibody directly conjugated to ATTO 488.

  • Mount the coverslip in a suitable mounting medium with a refractive index matched to the objective lens.

STED Imaging Parameters:

  • Excitation Laser: 488 nm

  • STED Laser: 592 nm is commonly used for depleting ATTO 488 fluorescence.

  • Detection: A spectral window of approximately 500-550 nm is typically used to collect the fluorescence signal.

G cluster_sample_prep Sample Preparation cluster_imaging STED Imaging Cell Seeding Cell Seeding Fixation & Permeabilization Fixation & Permeabilization Cell Seeding->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody (Azide) + this compound Click Reaction Secondary Antibody (Azide) + this compound Click Reaction Primary Antibody Incubation->Secondary Antibody (Azide) + this compound Click Reaction Mounting Mounting Secondary Antibody (Azide) + this compound Click Reaction->Mounting Objective Lens Objective Lens Mounting->Objective Lens Excitation Laser (488 nm) Excitation Laser (488 nm) Excitation Laser (488 nm)->Objective Lens STED Laser (592 nm, Donut) STED Laser (592 nm, Donut) STED Laser (592 nm, Donut)->Objective Lens Detector (500-550 nm) Detector (500-550 nm) Objective Lens->Detector (500-550 nm) Fluorescence Signal

Fig. 2: Experimental Workflow for STED Microscopy.
Flow Cytometry

ATTO 488 is a bright and photostable dye suitable for flow cytometry, often excited by the 488 nm laser line present in most cytometers.[3]

Sample Preparation for Flow Cytometry:

  • Prepare a single-cell suspension from cell culture or tissue.

  • If performing intracellular staining, fix and permeabilize the cells.

  • Block non-specific antibody binding sites.

  • Incubate the cells with a primary antibody targeting the cell surface or intracellular protein of interest.

  • If the primary antibody is not conjugated, incubate with a secondary antibody conjugated to an azide, followed by click chemistry with this compound.

  • Wash the cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).

  • Analyze the cells on a flow cytometer.

Flow Cytometer Setup:

  • Excitation: 488 nm laser

  • Emission Filter: A bandpass filter appropriate for ATTO 488 emission, typically around 530/30 nm.

G Single-Cell Suspension Single-Cell Suspension Fixation/Permeabilization (Optional) Fixation/Permeabilization (Optional) Single-Cell Suspension->Fixation/Permeabilization (Optional) Blocking Blocking Fixation/Permeabilization (Optional)->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody (Azide) + this compound Click Reaction Secondary Antibody (Azide) + this compound Click Reaction Primary Antibody Incubation->Secondary Antibody (Azide) + this compound Click Reaction Washing & Resuspension Washing & Resuspension Secondary Antibody (Azide) + this compound Click Reaction->Washing & Resuspension Flow Cytometer Analysis Flow Cytometer Analysis Washing & Resuspension->Flow Cytometer Analysis Data Acquisition Data Acquisition Flow Cytometer Analysis->Data Acquisition

Fig. 3: Logical Flow for Flow Cytometry Sample Preparation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

  • High-Resolution Imaging: Its suitability for STED, PALM, and dSTORM allows for the visualization of subcellular structures with unprecedented detail.[3]

  • Single-Molecule Detection: The high brightness and photostability of ATTO 488 enable the tracking and analysis of individual molecules in real-time.[3][6]

  • Cellular Analysis: In flow cytometry, ATTO 488 is used for immunophenotyping, cell cycle analysis, and the detection of specific cellular markers.

  • Drug Discovery: The click chemistry compatibility of this compound facilitates the labeling and tracking of drug candidates, allowing for the study of their localization, uptake, and mechanism of action.

  • Nucleic Acid Research: It can be used to label newly synthesized DNA and RNA for studies of replication and transcription.[7]

References

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the quintessential "click chemistry" reaction, establishing itself as a powerful and versatile tool for chemical synthesis and bioconjugation. Its remarkable efficiency, high regioselectivity, and broad functional group tolerance have cemented its role in diverse scientific fields, including drug discovery, materials science, and chemical biology.[1][2][3][4][5] This guide provides a comprehensive overview of the core principles of the CuAAC reaction, its mechanism, practical experimental protocols, and key applications.

Core Principles and Mechanism

The CuAAC reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. While the thermal Huisgen cycloaddition requires elevated temperatures and typically produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the introduction of a copper(I) catalyst dramatically alters the reaction's outcome.[2][6] The copper-catalyzed version proceeds with a remarkable rate acceleration of 10⁷ to 10⁸, occurs at room temperature, and exclusively yields the 1,4-disubstituted regioisomer.[6][7]

The Catalytic Cycle: A Dinuclear Copper Pathway

Initial mechanistic proposals suggested a mononuclear copper catalyst. However, extensive experimental data, including kinetic studies showing a second-order dependence on the copper concentration, and computational modeling have led to the now widely accepted dinuclear copper-mediated mechanism.[1][2][8] This pathway more accurately accounts for the reaction's high efficiency and fidelity.

The key steps in the catalytic cycle are as follows:

  • Formation of Copper(I) Acetylide: A terminal alkyne reacts with one or two copper(I) centers to form a π,σ-bis(copper) acetylide intermediate. This coordination increases the acidity of the alkyne's terminal proton, facilitating its deprotonation.[2][8][9]

  • Azide Coordination: An organic azide coordinates to one of the copper centers of the dinuclear acetylide complex.

  • Cycloaddition: The coordinated azide undergoes a cycloaddition with the activated alkyne, forming a six-membered copper-containing metallacycle intermediate.[]

  • Ring Contraction & Reorganization: This intermediate rearranges and contracts to form a more stable copper-triazolide species.

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs / Outputs Cu_Catalyst Active Cu(I) Catalyst (Dinuclear Species) Cu_Acetylide π,σ-Bis(copper) Acetylide Cu_Catalyst->Cu_Acetylide + Terminal Alkyne Azide_Complex Azide Coordinated Complex Cu_Acetylide->Azide_Complex + Azide Metallacycle Six-Membered Cu-Metallacycle Azide_Complex->Metallacycle Cycloaddition Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_Catalyst + H⁺ - Product Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Release Alkyne R₁-C≡CH Azide R₂-N₃

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Key Components and Reaction Conditions

The robustness of the CuAAC reaction is demonstrated by its compatibility with a wide array of solvents, functional groups, and reaction conditions.[2][11]

  • Copper Source: The active catalyst is copper(I). It can be introduced directly using Cu(I) salts like CuI or CuBr.[12] However, the most common and convenient method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent.[7][12] Metallic copper can also serve as a source of the active catalytic species.[13]

  • Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne, a common side reaction.[7][13]

  • Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state, and increasing the reaction rate.[12][13]

    • For Bioconjugation (Aqueous Media): Water-soluble, nitrogen-based ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective and helps protect biomolecules from damage by reactive oxygen species.[14][15]

    • For Organic Synthesis: Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for reactions in organic solvents. Phosphine-based ligands and N-heterocyclic carbenes (NHCs) are also highly effective, particularly in non-aqueous environments.[2]

  • Solvents: CuAAC is exceptionally versatile in its solvent tolerance. Reactions are routinely performed in a variety of protic and aprotic solvents, including water, mixtures of t-butanol and water, DMSO, and DMF.[11][16][17] This flexibility is a key advantage for applications ranging from organic synthesis to live-cell labeling.

Quantitative Data

The efficiency of the CuAAC reaction is one of its defining features, consistently providing high yields under optimized conditions.

Table 1: Typical Reaction Parameters and Performance

Parameter Typical Value/Range Notes
Rate Acceleration 10⁷ - 10⁸ Compared to the uncatalyzed thermal Huisgen cycloaddition.[6][7]
Reaction Time 1 - 4 hours Can be faster (< 1 hour) or slower depending on substrate and conditions.[18]
Temperature Room Temperature Modest heating can sometimes improve rates for difficult substrates.[13]
pH Range 4 - 12 Demonstrates high tolerance for both acidic and basic conditions.[7]

| Yields | >90%, often near-quantitative | High purity of the product is typical, often without chromatography.[19][20] |

Table 2: Typical Reagent Loading and Concentrations

Reagent Typical Loading/Concentration Notes
Copper Catalyst 0.01 - 5 mol% For bioconjugation, Cu is often used in stoichiometric amounts (e.g., 50-250 µM).[21][22]
Ligand:Copper Ratio 1:1 to 5:1 A 5:1 ratio is common in bioconjugation to protect biomolecules.[21][23]
Sodium Ascorbate 0.1 - 5 eq. An excess is often used to maintain a reducing environment.[18]

| Reactant Concentration | >10 µM for bioconjugation | Higher concentrations are typical in standard organic synthesis.[13] |

Experimental Protocols

Proper experimental setup is key to achieving the high efficiency characteristic of the CuAAC reaction. The order of reagent addition is critical to prevent catalyst deactivation.

General Protocol for CuAAC in Organic/Aqueous Media

  • Reactant Solution: In a suitable reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq) in the chosen solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • Catalyst Premix: In a separate vial, prepare the catalyst premix. Add the ligand solution (e.g., THPTA, 0.05 eq) to the copper(II) sulfate solution (0.01 eq) and mix well.

  • Combine: Add the catalyst premix to the stirring solution of the azide and alkyne.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1 - 0.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours.[18]

  • Workup and Purification: Upon completion, the reaction may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The crude product can then be purified by standard methods such as column chromatography if necessary.

Protocol for Protein Bioconjugation

This protocol is adapted for sensitive biological molecules and is typically performed in an aqueous buffer.

  • Prepare Solutions:

    • Biomolecule-alkyne in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Azide-cargo (e.g., a fluorescent dye) stock solution.

    • CuSO₄ stock solution (e.g., 20 mM in water).

    • Ligand (THPTA) stock solution (e.g., 50-100 mM in water).[15][21]

    • Sodium Ascorbate stock solution (e.g., 100 mM in water, always freshly prepared ).[23]

    • (Optional) Aminoguanidine solution to scavenge reactive byproducts.[24]

  • Reaction Setup (Order is critical):

    • In a microcentrifuge tube, combine the biomolecule-alkyne solution and the azide-cargo.

    • Prepare the catalyst premix by mixing the CuSO₄ and THPTA solutions (e.g., at a 1:5 molar ratio). Add this premix to the biomolecule/azide mixture.[25]

    • (Optional) Add aminoguanidine.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Final concentrations are typically in the range of 50-100 µM Cu, 250-500 µM THPTA, and 5 mM sodium ascorbate.[21]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1 hour. Protect from light if using fluorescent probes.

  • Purification: Purify the conjugated biomolecule using a method appropriate for the sample, such as size-exclusion chromatography, to remove excess reagents.

CuAAC_Workflow start Start prep_reagents 1. Prepare Reactant Solution (Azide + Alkyne in Solvent) start->prep_reagents add_catalyst 3. Add Catalyst Premix to Reactant Solution prep_reagents->add_catalyst prep_catalyst 2. Prepare Catalyst Premix (CuSO₄ + Ligand) prep_catalyst->add_catalyst initiate 4. Initiate Reaction (Add Fresh Sodium Ascorbate) add_catalyst->initiate react 5. Stir at Room Temperature (Monitor by TLC / LC-MS) initiate->react workup 6. Workup (e.g., Extraction) react->workup purify 7. Purification (e.g., Chromatography) workup->purify end Pure Triazole Product purify->end

Caption: A generalized experimental workflow for the CuAAC protocol.

Applications in Research and Drug Development

The simplicity, reliability, and biocompatibility of the CuAAC reaction have led to its widespread adoption in numerous applications.

  • Drug Discovery: CuAAC is extensively used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[3][5] The resulting triazole ring is not just a stable linker; it can also act as a bioisostere for other functional groups, like amide bonds, influencing the pharmacological properties of a molecule.[4]

  • Bioconjugation: This is perhaps the most significant application area. CuAAC allows for the precise and selective labeling of biomolecules—including proteins, peptides, and nucleic acids—with probes, tags, or other molecules without disrupting their native function.[5][13][16][26]

  • Antibody-Drug Conjugates (ADCs): The reaction provides a robust method for linking potent cytotoxic drugs to antibodies, creating targeted cancer therapeutics. The stability of the triazole linkage ensures the drug remains attached to the antibody until it reaches its target.[14][27]

  • Materials Science: CuAAC is used for the synthesis of complex polymers and for the functionalization of material surfaces, enabling the creation of novel materials with tailored properties.[5][19]

References

Methodological & Application

Application Notes and Protocols for ATTO 488 Alkyne in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of ATTO 488 alkyne in protein labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This powerful and specific conjugation method allows for the precise attachment of the fluorescent dye ATTO 488 to proteins that have been modified to contain an azide (B81097) group.

ATTO 488 is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability, making it highly suitable for a range of applications including high-resolution microscopy and single-molecule detection.[1][2] The click chemistry reaction itself is highly selective, rapid, and biocompatible, proceeding efficiently in aqueous environments over a wide pH range (4-11) with no interference from the native functional groups found in proteins.[3]

Spectroscopic and Physical Properties of ATTO 488 Dyes

A clear understanding of the dye's properties is crucial for successful experimental design and data analysis. The following table summarizes the key characteristics of relevant ATTO 488 derivatives.

PropertyATTO 488 NHS-esterATTO 488 DBCO-PEG4ATTO 488 Peg(4)-DBCO
Excitation Maximum (λexc)500 nm[4]501 nm[5]500 nm[2]
Emission Maximum (λem)520 nm[4][6]523 nm[5]520 nm[2]
Molar Extinction Coefficient (ε)90,000 cm⁻¹M⁻¹[4]90,000 L mmol⁻¹ cm⁻¹[5]90,000 M⁻¹ cm⁻¹[2]
Molecular WeightNot specified1095.21 g/mol [5]1095 g/mol [2]
SolubilityDMSO[7]DMF, DMSO[5]Not specified
Reactive GroupNHS-ester (reacts with amines)DBCO (for copper-free click)DBCO (for copper-free click)

Experimental Workflow and Signaling Pathway

The overall workflow for labeling an azide-modified protein with this compound is a two-step process. First, the protein of interest must be modified to contain an azide group. This can be achieved through various methods, such as metabolic incorporation of an azide-containing amino acid analog (e.g., L-azidohomoalanine) or chemical modification of the protein's side chains.[3][8] The second step is the copper-catalyzed click reaction with this compound.

experimental_workflow cluster_prep Protein Preparation cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification p1 Azide-Modified Protein (e.g., via metabolic labeling) p2 Buffer Exchange (Amine-free buffer, e.g., PBS) p1->p2 c1 Combine Protein, Dye, CuSO4, and Ligand p2->c1 Add to reaction r1 This compound Solution r1->c1 r2 Copper (II) Sulfate Solution r2->c1 r3 Ligand (e.g., THPTA) Solution r3->c1 r4 Reducing Agent Solution (e.g., Sodium Ascorbate) c2 Initiate with Reducing Agent r4->c2 c1->c2 c3 Incubate at Room Temperature (Protect from light) c2->c3 u1 Separate Labeled Protein from Excess Reagents c3->u1 Purify conjugate u2 (e.g., Gel Filtration, Dialysis) u1->u2 end Labeled Protein Conjugate u2->end Characterize

Fig. 1: Experimental workflow for protein labeling.

The core of this protocol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the azide-modified protein and the alkyne-functionalized ATTO 488 dye.

click_chemistry_reaction cluster_catalyst Catalyst System protein Azide-Modified Protein product ATTO 488 Labeled Protein (Triazole Linkage) protein->product + dye ATTO 488 Alkyne dye->product copper Cu(II)SO4 catalyst Cu(I) Catalyst reductant Sodium Ascorbate (B8700270) ligand THPTA (optional) catalyst->product Catalyzes reaction

Fig. 2: Copper-catalyzed azide-alkyne cycloaddition.

Detailed Experimental Protocol: this compound Labeling of Azide-Modified Proteins

This protocol is a general guideline and may require optimization for specific proteins and applications. It is based on standard CuAAC procedures.[9]

Materials and Reagent Preparation
  • Azide-Modified Protein: Purified protein of interest containing azide functionalities, dissolved in an amine-free buffer such as PBS, MES, or HEPES, pH 7.2-7.5.[10][11] The protein concentration should ideally be 2-10 mg/mL, as lower concentrations can decrease labeling efficiency.[4][11]

  • This compound: Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.[9]

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[9]

  • THPTA (optional but recommended ligand): Prepare a 100 mM stock solution in deionized water.[9]

  • Sodium Ascorbate (Reducing Agent): Prepare a fresh 300 mM stock solution in deionized water immediately before use, as it is susceptible to oxidation.[9]

  • Purification Columns: Gel filtration columns (e.g., Sephadex G-25) or spin desalting columns suitable for separating the labeled protein from small molecule reagents.[7][10]

Labeling Reaction

The following steps should be performed protected from light.

  • In a microfuge tube, combine the following reagents in order. The volumes can be scaled as needed while maintaining the relative ratios. This example is for a 200 µL final reaction volume.[9]

    • 50 µL of azide-modified protein (1-5 mg/mL)

    • 100 µL of PBS buffer (pH 7.4)

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

    • 4 µL of 1 mM this compound stock solution (for a final concentration of 20 µM)

      • Note: The final concentration of the dye may need optimization, typically ranging from 2 µM to 40 µM.[9] A starting point is to use a 5- to 10-fold molar excess of dye over the protein.

  • Vortex the mixture briefly after each addition.

  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[9]

  • Vortex the tube briefly to mix thoroughly.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[9] Longer incubation times may improve labeling efficiency.

Purification of the Labeled Protein
  • After incubation, purify the ATTO 488-labeled protein conjugate from unreacted dye and other small molecules.

  • Standard methods include gel filtration chromatography (e.g., PD-10 columns) or spin desalting columns.[4][10] Follow the manufacturer's instructions for the chosen purification method.

Storage of the Labeled Conjugate
  • Store the purified, labeled protein at 2-8°C, protected from light. For short-term storage (up to two weeks), this is generally sufficient.[7]

  • For long-term storage, add a cryoprotectant if necessary, divide the conjugate into single-use aliquots, and freeze at -20°C or -80°C.[6][11] Avoid repeated freeze-thaw cycles.[6]

Quantitative Data and Optimization

The success of the labeling reaction depends on several factors. The table below summarizes key parameters and recommended starting points for optimization.

ParameterRecommended Range/ValueRationale and Notes
Protein Concentration2 - 10 mg/mL[4][6][11]Higher protein concentration generally leads to higher labeling efficiency.[7][11]
Buffer SystemAmine-free buffers (PBS, HEPES, MES)[10][11]Buffers containing primary amines (e.g., Tris) will interfere with other labeling chemistries and should be avoided as a general practice.[11]
Reaction pH7.0 - 7.5[10]CuAAC is generally tolerant of a wide pH range (4-11), but a neutral pH is optimal for protein stability.[3]
Dye to Protein Ratio5- to 20-fold molar excessThis ratio may require optimization to achieve the desired degree of labeling (DOL) without causing protein precipitation.
Incubation Time30 - 120 minutes[4][9][10]Longer incubation may increase labeling efficiency but should be balanced with protein stability.
TemperatureRoom Temperature (~20°C)[9][10]The reaction proceeds efficiently at room temperature.

Determination of Degree of Labeling (DOL)

After purification, the DOL (the average number of dye molecules per protein molecule) can be estimated by measuring the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorbance maximum of the dye (500 nm for ATTO 488).[6]

The calculation requires the molar extinction coefficients of the protein at 280 nm and the dye at its maximum absorbance, as well as a correction factor for the dye's contribution to the A280 reading.[2][6]

This detailed guide provides a robust starting point for researchers to successfully label azide-modified proteins with this compound, enabling a wide array of downstream fluorescence-based applications.

References

Application Notes and Protocols for ATTO 488 Alkyne in Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 488 is a high-performance fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5][6] Its alkyne derivative, ATTO 488 alkyne, is specifically designed for covalent labeling of azide-modified molecules via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7] This bioorthogonal reaction is highly efficient and specific, making it an ideal tool for labeling nucleic acids in a variety of applications, including fluorescence in situ hybridization (FISH), super-resolution microscopy, and the study of nucleic acid dynamics in living and fixed cells.[1][4][5][8]

This document provides detailed application notes and experimental protocols for the use of this compound in labeling various types of nucleic acids.

Quantitative Data

The following table summarizes the key photophysical properties of ATTO 488, providing essential data for experimental design and data analysis.

PropertyValueReference
Maximum Absorption (λ_max_) 501 nm[6]
Maximum Emission (λ_em_) 523 nm[6]
Molar Extinction Coefficient (ε_max_) 90,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φ_F_) 0.80[9]
Fluorescence Lifetime (τ_fl_) 4.1 ns[6]

Experimental Protocols

Labeling of Oligonucleotides using Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified oligonucleotides with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[9][10]

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO (anhydrous)

  • Purification supplies (e.g., ethanol (B145695), sodium acetate, spin columns)

Protocol:

  • Prepare Stock Solutions:

    • Oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.

    • This compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.

    • THPTA/TBTA: Prepare a 100 mM stock solution in water (THPTA) or DMSO (TBTA).[7][9]

    • Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.[9]

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Azide-modified oligonucleotide (e.g., 10 nmol)

    • Nuclease-free water to adjust the final volume

    • This compound stock solution (1.5 to 5 molar equivalents to the oligonucleotide)

    • THPTA/TBTA stock solution (to a final concentration of 1-5 mM)

    • CuSO₄ stock solution (to a final concentration of 0.1-1 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.[9]

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light. The reaction can be accelerated by incubating at 37-45°C for 30 minutes.[7]

  • Purification: Purify the labeled oligonucleotide from unreacted dye and catalyst using methods such as ethanol precipitation, size-exclusion chromatography (e.g., spin columns), or HPLC.[7][11]

Metabolic Labeling and Detection of Nascent RNA in Cells

This protocol involves the metabolic incorporation of an alkyne-modified nucleoside, 5-ethynyluridine (B57126) (5-EU), into newly synthesized RNA, followed by detection with ATTO 488 azide (B81097) (the roles of alkyne and azide are reversed in this common alternative approach).

Materials:

  • 5-ethynyluridine (5-EU)

  • ATTO 488 azide

  • Cell culture medium and reagents

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 mM sodium ascorbate)[12]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium with DAPI

Protocol:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add 5-EU to the cell culture medium at a final concentration of 0.1-1 mM and incubate for the desired labeling period (e.g., 1-24 hours).[13]

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

  • Click Reaction:

    • Prepare the click reaction buffer containing ATTO 488 azide (e.g., 5-20 µM).[12]

    • Incubate the cells with the click reaction mixture for 30 minutes at room temperature in the dark.

  • Washing and Counterstaining:

    • Wash the cells extensively with wash buffer.

    • Counterstain the nuclei with DAPI by incubating with a DAPI-containing solution for 5-10 minutes.

    • Wash the cells with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for ATTO 488 and DAPI.

Visualizations

Experimental Workflow for Oligonucleotide Labeling

G Workflow for this compound Labeling of Oligonucleotides cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_oligo Prepare Azide-Oligo Stock Solution mix Combine Oligo, this compound, CuSO4, and Ligand prep_oligo->mix prep_atto Prepare this compound Stock Solution prep_atto->mix prep_reagents Prepare Click Chemistry Reagents (CuSO4, Ligand, Sodium Ascorbate) initiate Initiate with Sodium Ascorbate mix->initiate Add last incubate Incubate at RT (30-60 min) initiate->incubate purify Purify Labeled Oligo (Precipitation/Column) incubate->purify analyze Analyze Product (Spectroscopy/Gel) purify->analyze

Caption: A flowchart of the experimental workflow for labeling azide-modified oligonucleotides with this compound.

Signaling Pathway: Tracking Viral RNA Trafficking

This compound-labeled nucleic acids can be used to track the trafficking and replication of viral RNA within a host cell, providing insights into the viral life cycle and host-pathogen interactions.[2][5]

G Visualization of Viral RNA Trafficking cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm transcription Viral RNA Transcription & Replication export Nuclear Export transcription->export Newly synthesized viral RNA translation Translation of Viral Proteins export->translation assembly Assembly of New Virions export->assembly Genomic RNA translation->assembly Viral proteins release Release of New Virions assembly->release entry Viral Entry entry->transcription Viral genome to nucleus

Caption: A diagram illustrating the pathway of viral RNA within a host cell, a process that can be visualized using fluorescently labeled nucleic acids.

References

Illuminating the Glycocalyx: A Guide to Cell Surface Glycan Labeling with ATTO 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the fluorescent labeling of cell surface glycans using a two-step bioorthogonal chemistry approach.[1][2] The methodology involves the metabolic incorporation of an azide-functionalized monosaccharide into cellular glycans, followed by a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with ATTO 488 Alkyne.[3][4][5] This powerful technique enables the visualization and analysis of glycan expression and localization, which is crucial for understanding their roles in cell signaling, immunology, and disease pathology.[6][7][8]

Principle of the Technology

Metabolic glycan labeling leverages the cell's natural biosynthetic pathways to incorporate unnatural sugar analogs containing a bioorthogonal chemical reporter, in this case, an azide (B81097) group.[9][10][11] Peracetylated azido-sugars, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), are cell-permeable and are processed by the cellular machinery into their corresponding azide-modified sialic acids, which are then displayed on the cell surface glycoconjugates.[3][4][12] The small size of the azide group generally ensures minimal disruption to natural metabolic processes.[1]

Once the azide-modified glycans are expressed on the cell surface, they can be selectively tagged with a fluorescent probe, this compound, through the CuAAC reaction.[3][4] This reaction is highly efficient, specific, and biocompatible when performed under optimized conditions, forming a stable triazole linkage between the azide and the alkyne.[5][13] The use of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial for accelerating the reaction and protecting cells from copper-induced toxicity by minimizing the generation of reactive oxygen species.[3][4][14]

Experimental Workflow and Signaling Pathway

The overall experimental workflow for labeling cell surface glycans with this compound is a sequential multi-step process.

Workflow cell_culture Seed and culture cells add_azide_sugar Incubate with Ac4ManNAz cell_culture->add_azide_sugar wash_1 Wash to remove unincorporated sugar add_azide_sugar->wash_1 prepare_reagents Prepare CuAAC reaction mix (this compound, CuSO4, THPTA, Sodium Ascorbate) add_reagents Add reaction mix to cells prepare_reagents->add_reagents wash_2 Wash to remove unreacted reagents add_reagents->wash_2 fixation (Optional) Fix and permeabilize cells counterstain (Optional) Counterstain nuclei (e.g., DAPI) fixation->counterstain imaging Fluorescence Microscopy or Flow Cytometry counterstain->imaging

Caption: Experimental workflow for cell surface glycan labeling.

The biochemical pathway involves the cellular uptake and processing of the azido-sugar, followed by the click reaction.

Pathway cluster_cell Inside the Cell Ac4ManNAz Ac4ManNAz (Cell Permeable) ManNAz ManNAz Ac4ManNAz->ManNAz Esterases SialicAcid_Azide Azido-Sialic Acid ManNAz->SialicAcid_Azide Sialic Acid Biosynthetic Pathway Glycoprotein_Azide Cell Surface Glycoprotein with Azide Groups SialicAcid_Azide->Glycoprotein_Azide Glycosyltransferases Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Glycoprotein_Azide->Labeled_Glycoprotein CuAAC Click Reaction (CuSO4, THPTA, Na-Ascorbate) ATTO488_Alkyne This compound ATTO488_Alkyne->Labeled_Glycoprotein

Caption: Biochemical pathway of metabolic labeling and click reaction.

Quantitative Data Summary

The efficiency and success of the labeling protocol depend on the optimization of several key parameters. The following tables summarize typical concentration ranges and incubation times.

Table 1: Metabolic Labeling Parameters

ParameterConcentration RangeTypical Incubation TimeCell Line ExamplesNotes
Ac4ManNAz10-50 µM[15][16]1-3 days[1][15]HeLa, CHO, Jurkat, A549[3][15]Higher concentrations (>50 µM) may impact cell physiology. 10 µM is often sufficient and minimizes potential effects.[16]

Table 2: CuAAC Click Chemistry Reaction Parameters for Live Cell Labeling

ReagentStock ConcentrationFinal ConcentrationNotes
This compound1-10 mM in DMSO2-40 µM[17] (25 µM is a good starting point[3][18])Final concentration should be optimized to balance signal intensity and background.
Copper (II) Sulfate (CuSO₄)20 mM in water[17][18]50 µM[3][18]
THPTA100 mM in water[17][18]250 µM[3][18]A 5:1 ligand to copper ratio is often recommended to protect cells from toxicity.[3][13]
Sodium Ascorbate (B8700270)300 mM in water (prepare fresh)[18][19]2.5 mM[3][18]Acts as a reducing agent to generate the active Cu(I) catalyst.[13]
Aminoguanidine1 M in water1 mM[3][18]Scavenges reactive byproducts and improves cell viability.[3]

Table 3: Cell Viability Post-Labeling

ConditionCell ViabilityNotes
Optimized CuAAC with THPTA ligandHigh, often >95%[3][4]The use of a protective ligand like THPTA is critical for maintaining cell viability.[3][4]
CuAAC without protective ligandSignificantly reduced[20][21]Copper toxicity is a major concern and can lead to the generation of reactive oxygen species.[14][20]

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Incorporation: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 10-50 µM. Gently swirl the dish to mix.

  • Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO₂).[1][15] The optimal incubation time should be determined empirically for each cell line.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS), pH 7.4, to remove any unincorporated Ac4ManNAz.[15] The cells are now ready for the click chemistry reaction.

Protocol 2: CuAAC "Click" Reaction with this compound on Live Cells

Perform all steps at 4°C to minimize membrane internalization, unless otherwise noted.[3]

  • Prepare Reagent Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO₄: 20 mM in sterile water.[17][18]

    • THPTA: 100 mM in sterile water.[17][18]

    • Sodium Ascorbate: 300 mM in sterile water (must be prepared fresh).[18][19]

    • Aminoguanidine: 1 M in sterile water.

  • Prepare Labeling Medium: Prepare a sufficient volume of serum-free cell culture medium or PBS.

  • Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix by adding the reagents in the following order to the labeling medium. Vortex briefly after adding each component.

    • This compound to a final concentration of 25 µM.

    • Aminoguanidine to a final concentration of 1 mM.

    • THPTA to a final concentration of 250 µM.

    • CuSO₄ to a final concentration of 50 µM.

  • Initiate the Reaction: Add sodium ascorbate to the click reaction mix to a final concentration of 2.5 mM immediately before adding to the cells.[3] Vortex to mix.

  • Labeling: Remove the wash buffer from the cells and add the complete click reaction mix. Incubate for 1-5 minutes at 4°C, protected from light.[3][18]

  • Washing: Remove the reaction mix and wash the cells three times with cold PBS.

Protocol 3: Cell Fixation and Imaging

  • Fixation (Optional): If fixation is desired, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1][15]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (Optional): For imaging intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[1]

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes.[15]

  • Final Washes: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips or image the dish directly using a fluorescence microscope equipped with the appropriate filter set for ATTO 488 (excitation/emission ~490/518 nm) and any counterstains used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Fluorescent Signal Inefficient metabolic labeling.Increase Ac4ManNAz concentration or incubation time. Ensure cell line is capable of metabolizing ManNAz.
Incomplete click reaction.Use freshly prepared sodium ascorbate. Ensure correct reagent concentrations and ratios. Avoid Tris-based buffers which can chelate copper.[13]
Steric hindrance.For some glycoproteins, the azide may be inaccessible. Consider different azido-sugar analogs.
High Background Fluorescence Incomplete removal of unreacted this compound.Increase the number and duration of wash steps after the click reaction.
Non-specific binding of the dye.Include a blocking step with a protein-containing buffer (e.g., 1% BSA in PBS) before adding the click reaction mix. Reduce the concentration of this compound.
Cell Death or Poor Viability Copper toxicity.Ensure the correct 5:1 ratio of THPTA to CuSO₄ is used.[3] Minimize the duration of the click reaction. Perform the reaction at 4°C.
Reagent contamination.Use sterile, high-quality reagents and buffers.

References

ATTO 488 Alkyne: Application Notes and Protocols for Super-Resolution Microscopy (STED, PALM, dSTORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 488 alkyne in advanced super-resolution microscopy techniques. ATTO 488 is a hydrophilic fluorescent dye characterized by its high photostability, strong absorption, and high fluorescence quantum yield, making it an exceptional candidate for single-molecule detection and super-resolution imaging.[1][2][3] The alkyne reactive group allows for covalent labeling of azide-modified biomolecules via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction commonly known as "Click Chemistry".[1][4]

Data Presentation: Photophysical Properties of ATTO 488

The selection of a suitable fluorophore is paramount for successful super-resolution microscopy. The photophysical properties of ATTO 488 make it particularly well-suited for STED, PALM, and dSTORM applications.[1][2][3]

PropertyValueReference
Excitation Maximum (λex)501 nm[1]
Emission Maximum (λem)523 nm[1]
Molar Extinction Coefficient (εmax)90,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (η)0.80[1]
Fluorescence Lifetime (τ)4.1 ns[1]
Recommended STED Depletion Laser592 nm[5]

Mandatory Visualizations

Click Chemistry Labeling Workflow

This diagram illustrates the general workflow for labeling a target molecule with this compound using click chemistry.

Target Azide-Modified Target Molecule Reaction Click Reaction (CuAAC) Target->Reaction ATTO488 This compound ATTO488->Reaction Copper Cu(I) Catalyst (e.g., from CuSO4/Sodium Ascorbate) Copper->Reaction Ligand Copper Ligand (e.g., TBTA) Ligand->Reaction Labeled_Target ATTO 488 Labeled Target Molecule Reaction->Labeled_Target Purification Purification Labeled_Target->Purification Super_Resolution Super-Resolution Microscopy (STED, PALM, dSTORM) Purification->Super_Resolution

Click Chemistry Labeling Workflow

Super-Resolution Microscopy Experimental Workflow

This diagram outlines the general experimental steps from sample preparation to image analysis for super-resolution microscopy.

Sample_Prep Sample Preparation (Fixation, Permeabilization) Labeling Click Chemistry Labeling with this compound Sample_Prep->Labeling Mounting Sample Mounting (e.g., in Imaging Buffer) Labeling->Mounting Microscopy Super-Resolution Imaging (STED, PALM, or dSTORM) Mounting->Microscopy Data_Acquisition Data Acquisition Microscopy->Data_Acquisition Image_Reconstruction Image Reconstruction and Analysis Data_Acquisition->Image_Reconstruction

Super-Resolution Experimental Workflow

Experimental Protocols

Protocol 1: Labeling of Biomolecules with this compound via Click Chemistry

This protocol provides a general guideline for labeling azide-modified biomolecules (e.g., proteins, nucleic acids) with this compound. This reaction is highly efficient and specific.[4]

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography) appropriate for the biomolecule

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Dissolve the azide-modified biomolecule in PBS to a suitable concentration.

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 500 mM solution of sodium ascorbate in water (freshly made).

    • Prepare a 10 mM solution of TBTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule, this compound (typically at a 2-10 fold molar excess to the biomolecule), and TBTA.

    • Add CuSO₄ to the mixture, followed by sodium ascorbate to initiate the reaction. The final concentrations should be optimized, but a starting point is 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM TBTA.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled biomolecule from excess dye and reaction components using an appropriate purification method, such as size-exclusion chromatography.

Protocol 2: Stimulated Emission Depletion (STED) Microscopy of this compound-Labeled Samples

ATTO 488 is an excellent fluorophore for STED microscopy, typically utilizing a 592 nm depletion laser.[5]

Materials:

  • This compound-labeled sample on a #1.5 coverslip

  • STED mounting medium (e.g., Mowiol or a commercial formulation)

  • STED microscope with a 488 nm excitation laser and a 592 nm depletion laser

Procedure:

  • Sample Mounting:

    • Mount the coverslip with the labeled sample onto a microscope slide using a STED-compatible mounting medium.

    • Allow the mounting medium to cure as per the manufacturer's instructions.

  • Microscope Setup:

    • Use a 488 nm laser for excitation of ATTO 488.

    • Use a 592 nm depletion laser with a donut-shaped beam profile.

    • Set the detection window to capture the emission of ATTO 488 (e.g., 505-550 nm).

  • Image Acquisition:

    • Locate the region of interest using conventional confocal microscopy with low laser power.

    • Switch to STED imaging mode.

    • Adjust the excitation and STED laser powers to achieve optimal resolution and signal-to-noise ratio. Higher STED power generally leads to better resolution but can increase photobleaching.

    • Acquire images with a pixel size appropriate for the desired resolution (e.g., 20-30 nm).

Protocol 3: Direct Stochastic Optical Reconstruction Microscopy (dSTORM) of this compound-Labeled Samples

ATTO 488 is a high-performing dye for dSTORM, exhibiting robust photoswitching in the presence of a suitable imaging buffer. For ATTO 488, an imaging buffer containing mercaptoethylamine (MEA) is recommended.[6][7]

Materials:

  • This compound-labeled sample on a #1.5 coverslip

  • dSTORM imaging buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 10 mM NaCl

    • 10% (w/v) glucose

    • 500 µg/mL glucose oxidase

    • 40 µg/mL catalase

    • 100 mM mercaptoethylamine (MEA)

Procedure:

  • Imaging Buffer Preparation:

    • Prepare the dSTORM imaging buffer immediately before use. The glucose oxidase and catalase system (GLOX) removes oxygen, and MEA acts as a reducing agent to facilitate the photoswitching of ATTO 488.

  • Sample Mounting:

    • Mount the coverslip in an imaging chamber and add the freshly prepared dSTORM imaging buffer.

  • Microscope Setup:

    • Use a 488 nm laser for both excitation and inducing the "off" state of ATTO 488.

    • A 405 nm laser can be used at low power to reactivate the fluorophores to the "on" state if needed.

    • Use an EMCCD or sCMOS camera for sensitive detection of single-molecule fluorescence.

  • Image Acquisition:

    • Illuminate the sample with the 488 nm laser at a high power to drive most of the fluorophores into a dark state.

    • Acquire a time series of thousands of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).

    • Adjust the 488 nm laser power and, if necessary, the 405 nm laser power to maintain a low density of simultaneously fluorescing molecules in each frame.

  • Image Reconstruction:

    • Process the acquired image series with a localization software package to determine the precise coordinates of each detected single-molecule event.

    • Reconstruct the final super-resolution image from the localized coordinates.

Protocol 4: Photoactivated Localization Microscopy (PALM) of this compound-Labeled Samples

While less common than for genetically encoded photoactivatable fluorescent proteins, PALM can be performed with certain organic dyes like ATTO 488 that exhibit photoswitching or blinking behavior. The principles are similar to dSTORM.

Materials:

  • This compound-labeled sample on a #1.5 coverslip

  • PALM imaging buffer (similar to dSTORM buffer, containing a reducing agent to promote blinking)

Procedure:

  • Sample and Buffer Preparation:

    • Prepare and mount the sample in a suitable imaging buffer as described for dSTORM. The buffer composition may need to be optimized to achieve the desired blinking characteristics for ATTO 488.

  • Microscope Setup:

    • Use a 488 nm laser for excitation.

    • A 405 nm laser can be used for photoactivation if the dye exhibits this property in the chosen buffer.

    • Utilize a sensitive camera for single-molecule detection.

  • Image Acquisition:

    • Illuminate the sample with the 488 nm laser to excite fluorescence.

    • Use the 405 nm laser at a very low power to sparsely activate fluorophores.

    • Acquire a long series of images, ensuring that only a few, well-separated molecules are fluorescent in each frame.

    • Continue imaging until a sufficient number of localizations have been collected to reconstruct the desired structure.

  • Image Reconstruction:

    • Analyze the image stack with localization software to determine the positions of individual molecules.

    • Generate the final PALM image from the accumulated localizations.

References

ATTO 488 Alkyne for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 488 is a high-performance fluorescent dye characterized by its exceptional water solubility, high fluorescence quantum yield, and remarkable photostability.[1][2][3] These properties make it an ideal candidate for a variety of fluorescence-based applications, including flow cytometry (FACS).[1][2][3] The alkyne modification of ATTO 488 allows for its covalent attachment to azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3] This highly specific and efficient bioorthogonal reaction has revolutionized the labeling of biomolecules in complex biological systems.

This document provides detailed application notes and protocols for the use of ATTO 488 alkyne in flow cytometry, with a primary focus on cell proliferation analysis through the detection of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation.

Principle of Application: EdU-Based Cell Proliferation Assay

The EdU cell proliferation assay is a powerful method for quantifying cells actively synthesizing DNA. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The alkyne group on the EdU molecule then serves as a handle for covalent labeling with an azide-modified fluorescent dye, such as ATTO 488 azide's counterpart, through a click reaction. This method offers a superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus preserving cell morphology and epitope integrity for multiplexing with antibody staining.

The workflow for an EdU-based cell proliferation assay using this compound for detection by flow cytometry involves several key steps:

  • Labeling: Actively dividing cells are incubated with EdU, which is incorporated into their DNA.

  • Fixation and Permeabilization: Cells are treated to preserve their structure and allow the entry of the detection reagents.

  • Click Reaction: The incorporated EdU is covalently labeled with ATTO 488 azide (B81097) through a copper-catalyzed click reaction.

  • Analysis: The fluorescently labeled cells are analyzed by flow cytometry to determine the percentage of proliferating cells.

Data Presentation

The following table summarizes representative quantitative data from a typical EdU cell proliferation assay analyzed by flow cytometry.

ParameterControl (No EdU)EdU-Treated
Percentage of ATTO 488 Positive Cells (%)< 1%35%
Median Fluorescence Intensity (MFI) of ATTO 488 Positive PopulationN/A1.5 x 10^5
MFI of ATTO 488 Negative Population5 x 10^25.2 x 10^2
Signal-to-Noise Ratio (MFI Positive / MFI Negative)N/A~288

Note: These are example values and will vary depending on the cell type, experimental conditions, and instrument settings.

Experimental Protocols

Protocol 1: Cell Proliferation Analysis using EdU and this compound

This protocol details the steps for labeling, processing, and analyzing cell proliferation using EdU incorporation and subsequent detection with this compound via a click reaction for flow cytometry.

Materials:

  • Cells of interest in culture

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • ATTO 488 Azide

  • Click Chemistry Reaction Buffer Kit (containing Copper (II) Sulfate, a reducing agent like Sodium Ascorbate, and a copper ligand like THPTA)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 or saponin-based buffer in PBS)

  • Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm bandpass).

Procedure:

  • EdU Labeling:

    • Culture cells to the desired density.

    • Add EdU to the culture medium at a final concentration of 10 µM.

    • Incubate the cells for a period that allows for sufficient incorporation of EdU (e.g., 1-2 hours for rapidly dividing cells). The incubation time should be optimized for the specific cell line and experimental goals.

  • Cell Harvesting and Fixation:

    • Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

    • Wash the cells once with 3 mL of 1% BSA in PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of fixation buffer.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of permeabilization buffer.

    • Incubate for 20 minutes at room temperature.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:

      • Click Reaction Buffer

      • Copper (II) Sulfate

      • ATTO 488 Azide (final concentration of 1-5 µM)

      • Reducing Agent (e.g., Sodium Ascorbate)

    • Centrifuge the permeabilized cells and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of the Click Reaction Cocktail.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing and Staining (Optional):

    • Wash the cells once with 3 mL of permeabilization buffer.

    • Centrifuge and discard the supernatant.

    • (Optional) If co-staining for other markers, perform antibody incubation steps at this stage according to the manufacturer's recommendations.

    • (Optional) For DNA content analysis, treat with RNase and stain with a DNA dye like Propidium Iodide (PI) or DAPI.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.

    • Analyze the samples on a flow cytometer. Excite the ATTO 488 dye with a 488 nm laser and collect the emission signal using a filter appropriate for green fluorescence (e.g., 530/30 nm).

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Quantify the percentage of ATTO 488-positive cells, representing the proliferating cell population.

Visualizations

G Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Alkyne-modified Biomolecule (e.g., EdU in DNA) Triazole Stable Triazole Linkage (ATTO 488-labeled Biomolecule) Alkyne->Triazole Azide ATTO 488 Azide Azide->Triazole Copper Cu(II)SO4 + Reducing Agent (e.g., Sodium Ascorbate) Copper->Triazole Cu(I) catalyst Ligand Copper(I) Stabilizing Ligand (e.g., THPTA) Ligand->Copper stabilizes

Caption: The CuAAC "Click Chemistry" Reaction.

G Workflow for EdU-Based Cell Proliferation Assay using this compound Start Start: Cell Culture EdU_Labeling Incubate cells with EdU (10 µM, 1-2 hours) Start->EdU_Labeling Harvest Harvest and Wash Cells EdU_Labeling->Harvest Fixation Fix cells (e.g., 4% PFA, 15 min) Harvest->Fixation Permeabilization Permeabilize cells (e.g., 0.5% Triton X-100, 20 min) Fixation->Permeabilization Click_Reaction Perform Click Reaction with ATTO 488 Azide (30 min, in the dark) Permeabilization->Click_Reaction Wash Wash Cells Click_Reaction->Wash Analysis Analyze by Flow Cytometry (Ex: 488 nm, Em: ~523 nm) Wash->Analysis

Caption: Experimental workflow for flow cytometry.

References

Application Notes and Protocols for In Vivo Imaging with ATTO 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 488 alkyne for in vivo imaging. This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies essential for successful application in preclinical research and drug development.

Introduction to this compound for In Vivo Imaging

ATTO 488 is a hydrophilic fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2] Its alkyne derivative allows for covalent labeling of target molecules through "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient within complex biological environments.[3][4] These properties make this compound an ideal probe for a variety of in vivo imaging applications, including tracking cells, imaging tissues, and monitoring the biodistribution of drugs.[5][6]

The primary method for attaching this compound to a biomolecule of interest in a living organism is through copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This approach avoids the cellular toxicity associated with copper catalysts used in the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7] In a typical SPAAC-based in vivo experiment, a biomolecule is first metabolically or genetically tagged with an azide (B81097) group. Subsequently, the alkyne-modified ATTO 488 dye is administered, which then specifically reacts with the azide-tagged molecule, allowing for fluorescent visualization.

Key Applications in Research and Drug Development

  • Oncology Research: Visualize tumor growth, metastasis, and response to therapy by labeling tumor cells or tumor-targeting molecules.

  • Immunology: Track the migration and activity of immune cells in vivo to study inflammation, autoimmune diseases, and immunotherapies.

  • Drug Development: Assess the pharmacokinetics and biodistribution of drug candidates by conjugating them to this compound.[5] This provides valuable information on drug targeting, clearance, and potential off-target effects.

  • Neuroscience: Image specific neuronal populations or track the delivery of therapeutics across the blood-brain barrier.

Physicochemical and Spectroscopic Properties of ATTO 488

For accurate and sensitive in vivo imaging, understanding the properties of ATTO 488 is crucial.

PropertyValueReference
Excitation Maximum (λex)501 nm[8]
Emission Maximum (λem)523 nm[8]
Molar Extinction Coefficient (ε)9.0 x 10^4 M-1 cm-1[8]
Fluorescence Quantum Yield (Φ)0.80[8]
Molecular Weight~740 g/mol [8]
SolubilityExcellent in water[1][2]

Experimental Protocols

This section provides a generalized protocol for in vivo imaging using this compound. This protocol should be optimized based on the specific animal model, target molecule, and imaging system.

Protocol 1: In Vivo Labeling and Imaging of Azide-Modified Biomolecules

This protocol describes the labeling of a target molecule that has been pre-functionalized with an azide group in a live mouse model.

Materials:

  • This compound

  • Azide-modified molecule of interest (e.g., metabolically labeled cells, azide-tagged antibody)

  • Animal model (e.g., mouse)

  • Sterile PBS (phosphate-buffered saline)

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of this compound Injection Solution:

    • Dissolve this compound in a biocompatible solvent such as DMSO to create a stock solution (e.g., 10 mM).

    • Further dilute the stock solution in sterile PBS to the desired final concentration for injection. The optimal concentration should be determined empirically but typically ranges from 1 to 100 µM.

  • Animal Preparation:

    • Anesthetize the animal using a calibrated vaporizer with isoflurane.

    • Monitor the animal's vital signs throughout the procedure.

  • Administration of this compound:

    • Inject the this compound solution into the animal via an appropriate route (e.g., intravenous, intraperitoneal, subcutaneous). The choice of administration route depends on the target organ and the pharmacokinetic profile of the probe.

  • In Vivo Imaging:

    • Allow sufficient time for the dye to distribute and react with the azide-tagged target. This incubation period can range from minutes to several hours and should be optimized.

    • Place the anesthetized animal in the in vivo imaging system.

    • Acquire fluorescent images using the appropriate excitation and emission filters for ATTO 488 (Excitation: ~480 nm, Emission: ~520 nm).

    • Acquire images at multiple time points to monitor the signal intensity and distribution.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (ROI) using the imaging software.

    • Normalize the signal to account for background fluorescence and variations in illumination.

    • For biodistribution studies, sacrifice the animal after the final imaging session, dissect the organs of interest, and image them ex vivo to confirm the in vivo findings and quantify dye accumulation.

Data Presentation and Quantitative Analysis

A critical aspect of in vivo imaging is the quantitative analysis of the acquired data. This allows for objective comparisons between different experimental groups and time points.

Table 1: Example Biodistribution Data of an this compound-Labeled Antibody in a Tumor-Bearing Mouse Model
OrganMean Fluorescence Intensity (Arbitrary Units) ± SD (n=5)
Tumor1.5 x 10^8 ± 2.1 x 10^7
Liver8.2 x 10^7 ± 9.5 x 10^6
Spleen4.5 x 10^7 ± 5.3 x 10^6
Kidneys3.1 x 10^7 ± 4.0 x 10^6
Lungs1.9 x 10^7 ± 2.5 x 10^6
Muscle8.5 x 10^6 ± 1.1 x 10^6

Data presented are hypothetical and for illustrative purposes only.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

InVivo_Imaging_Workflow cluster_preparation Preparation Phase cluster_experiment In Vivo Experiment cluster_analysis Data Analysis A Metabolic or Genetic Incorporation of Azide into Target Biomolecule C Administration of this compound to Animal Model A->C B Preparation of this compound Injection Solution B->C D In Vivo Fluorescence Imaging (e.g., IVIS, Pearl) C->D Incubation Period E Image Processing and Region of Interest (ROI) Analysis D->E F Quantitative Biodistribution Analysis (Ex Vivo Organ Imaging) E->F G Pharmacokinetic Modeling E->G

Fig 1. Generalized workflow for in vivo imaging using this compound.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide-Modified Biomolecule Triazole Fluorescently Labeled Biomolecule (Triazole Linkage) Azide->Triazole Strain-Promoted Cycloaddition Alkyne This compound Alkyne->Triazole

Fig 2. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound, in conjunction with bioorthogonal click chemistry, offers a powerful and versatile tool for in vivo imaging in preclinical research and drug development. Its excellent photophysical properties and the high specificity of the labeling reaction enable sensitive and quantitative visualization of biological processes in living animals. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers can effectively leverage this technology to advance their scientific and therapeutic goals.

References

ATTO 488 Alkyne for Metabolic Labeling of Nascent Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only.

Introduction

Metabolic labeling is a powerful technique for investigating cellular processes by introducing chemically modified building blocks into newly synthesized biomolecules. This approach allows for the visualization and analysis of dynamic events such as DNA replication, protein synthesis, and glycan turnover. In conjunction with bioorthogonal click chemistry, metabolic labeling provides a highly specific and sensitive method for fluorescently tagging target molecules within complex biological systems.

This document provides detailed application notes and protocols for the use of ATTO 488 Alkyne in metabolic labeling experiments. ATTO 488 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for a wide range of imaging applications, including fluorescence microscopy and flow cytometry.[1][2] The alkyne functional group on the ATTO 488 dye allows for its covalent attachment to azide-modified biomolecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1]

The two-step labeling process involves:

  • Metabolic Incorporation: Cells are cultured with a metabolic precursor containing an azide (B81097) group. This precursor is incorporated into the corresponding biomolecules (e.g., proteins, DNA, or glycans) by the cell's natural biosynthetic pathways.[3][4][5]

  • Click Reaction: After incorporation, the cells are fixed, permeabilized, and then treated with a reaction cocktail containing this compound. The alkyne on the dye reacts specifically with the azide group on the newly synthesized biomolecules, resulting in stable, fluorescently labeled targets.

This method offers a significant advantage over antibody-based detection methods as it does not require harsh denaturation steps, thus better-preserving cellular morphology and antigenicity for multiplexing experiments.

This compound Properties

This compound possesses favorable photophysical properties for fluorescence-based detection. A summary of its key characteristics is provided in the table below.

PropertyValueReference
Excitation Maximum (λex)501 nm[]
Emission Maximum (λem)523 nm[]
Molar Absorptivity (εmax)9.0 x 10⁴ M⁻¹cm⁻¹[7]
Fluorescence Quantum Yield (ηfl)0.80
Recommended Laser Line488 nm[1][7]

Applications

The combination of metabolic labeling and this compound can be applied to study a variety of cellular processes:

  • Nascent Protein Synthesis: By using azide-modified amino acids like L-azidohomoalanine (AHA) or an alkyne analog of puromycin (B1679871) (O-propargyl-puromycin, OPP), researchers can visualize and quantify newly synthesized proteins.[4][8][9] This is particularly useful for studying the regulation of protein synthesis in response to stimuli or in disease states, for example, through the mTOR signaling pathway.[10][11][12]

  • DNA Replication and Cell Proliferation: The thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which contains an alkyne group, can be used to label newly synthesized DNA. While this protocol focuses on this compound, the principle of labeling DNA with an azide-modified EdU followed by an alkyne-dye is also a common application of click chemistry in cell proliferation studies.

  • Glycan Dynamics: Azido-sugars can be metabolically incorporated into glycoproteins and other glycoconjugates, allowing for the study of glycosylation patterns and glycan trafficking.[5]

Experimental Workflow Overview

The general workflow for metabolic labeling of nascent proteins followed by detection with this compound is depicted below.

Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Preparation cluster_2 Step 3: Click Reaction cluster_3 Step 4: Analysis cell_culture Cell Seeding & Culture metabolic_labeling Incubate with Azide-Modified Precursor (e.g., AHA) cell_culture->metabolic_labeling fixation Cell Fixation (e.g., 4% PFA) metabolic_labeling->fixation wash1 Wash with PBS permeabilization Permeabilization (e.g., 0.5% Triton X-100) fixation->permeabilization click_reaction Incubate with Click Reaction Cocktail (this compound, CuSO4, Reducing Agent) permeabilization->click_reaction wash2 Wash with PBS wash1->fixation imaging Fluorescence Microscopy or Flow Cytometry click_reaction->imaging wash2->click_reaction

Caption: Experimental workflow for metabolic labeling and detection.

The Click Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The detection of azide-labeled biomolecules is achieved through the CuAAC reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the azide on the biomolecule and the alkyne on the ATTO 488 dye.

CuAAC_Reaction biomolecule Azide-labeled Biomolecule catalyst Cu(I) Catalyst plus1 + atto488 ATTO 488 Alkyne product Fluorescently Labeled Biomolecule catalyst->product

Caption: The CuAAC "click" reaction.

Protocol: Metabolic Labeling of Nascent Proteins with AHA and Detection with this compound

This protocol is optimized for labeling nascent proteins in cultured mammalian cells.

Materials

  • L-azidohomoalanine (AHA)

  • Methionine-free cell culture medium

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand (optional but recommended)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

Recommended Reagent Concentrations

ReagentStock ConcentrationFinal Concentration
L-azidohomoalanine (AHA)10 mM in PBS50-100 µM
This compound1 mM in DMSO1-10 µM
CuSO₄100 mM in H₂O100-200 µM
Sodium Ascorbate100 mM in H₂O (prepare fresh)2.5 mM
THPTA (optional)50 mM in H₂O500 µM - 1 mM

Procedure

  • Cell Culture and Labeling: a. Plate cells on coverslips or in multi-well plates and culture until they reach the desired confluency. b. Gently wash the cells once with pre-warmed PBS. c. Replace the standard culture medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools. d. Replace the medium with methionine-free medium containing 50-100 µM AHA and incubate for 1-4 hours. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Cell Fixation and Permeabilization: a. After incubation, wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells twice with PBS.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order: i. 950 µL PBS ii. 2 µL of 100 mM CuSO₄ (final concentration: 200 µM) iii. 10 µL of 50 mM THPTA (optional, final concentration: 500 µM) iv. 10 µL of 1 mM this compound (final concentration: 10 µM) v. 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 2.5 mM) b. Aspirate the PBS from the cells and add the click reaction cocktail. c. Incubate for 30 minutes at room temperature, protected from light. d. Wash the cells three times with PBS.

  • Imaging and Analysis: a. (Optional) Counterstain nuclei with a suitable dye (e.g., DAPI). b. Mount the coverslips onto microscope slides with an appropriate mounting medium. c. Image the cells using a fluorescence microscope with standard FITC/GFP filter sets. For flow cytometry, scrape and resuspend the cells in a suitable buffer.

Application Example: Visualizing mTOR Pathway Activity

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism, with a key role in controlling protein synthesis.[10][11][13] Activation of the mTORC1 complex leads to the phosphorylation of downstream targets like 4E-BP1 and S6K1, which in turn promotes the initiation and elongation phases of translation.[13][14] By using the metabolic labeling protocol described above, it is possible to visualize changes in global protein synthesis in response to mTOR activation or inhibition. For example, treating cells with an mTOR inhibitor like rapamycin (B549165) is expected to decrease the fluorescent signal from ATTO 488, reflecting a reduction in nascent protein synthesis.

mTOR_Pathway cluster_input Inputs cluster_core mTORC1 Signaling cluster_output Output growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 amino_acids Amino Acids amino_acids->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 protein_synthesis Increased Protein Synthesis (Detectable with AHA + this compound) S6K1->protein_synthesis eIF4E eIF4E fourEBP1->eIF4E eIF4E->protein_synthesis rapamycin Rapamycin rapamycin->mTORC1

Caption: Simplified mTOR pathway for protein synthesis regulation.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal Inefficient metabolic labelingIncrease incubation time with AHA or use a higher concentration. Ensure methionine-free conditions during starvation and labeling.
Incomplete click reactionPrepare sodium ascorbate solution fresh. Ensure correct concentrations of all click reaction components. Use a copper ligand like THPTA to improve reaction efficiency.
Incompatible cell typeSome cell types may have lower rates of protein synthesis. Increase labeling time or use a positive control.
High background fluorescence Non-specific binding of the dyeIncrease the number of wash steps after the click reaction. Include 0.1% Tween 20 in the wash buffer.
AutofluorescenceUse appropriate filters and acquisition settings. Consider using a dye with a longer wavelength if autofluorescence is a significant issue.
Cell death or morphological changes Cytotoxicity of reagentsTitrate the concentration of AHA and this compound to find the optimal balance between signal and viability. Reduce the concentration of CuSO₄, as copper can be toxic to cells.

Concluding Remarks

This compound is a versatile and robust tool for the fluorescent detection of metabolically labeled biomolecules. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technology in their studies of cellular dynamics. The high specificity of the click reaction, combined with the excellent photophysical properties of ATTO 488, enables high-resolution imaging and quantitative analysis of nascent biomolecule synthesis in a variety of biological contexts.

References

Application Notes and Protocols for ATTO 488 Alkyne Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of ATTO 488 alkyne to azide-modified antibodies. The protocols described herein utilize click chemistry, a highly efficient and specific bioorthogonal reaction, to form a stable triazole linkage between the fluorescent dye and the antibody. This method is widely applicable in various research and development areas, including fluorescence microscopy, flow cytometry, and the development of antibody-drug conjugates (ADCs).

Introduction to this compound and Click Chemistry

ATTO 488 is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4] These properties make it an ideal candidate for sensitive detection in various biological applications. The alkyne functional group on ATTO 488 allows for its covalent attachment to molecules containing an azide (B81097) group through a reaction known as "click chemistry".

Click chemistry encompasses a set of reactions that are rapid, selective, and high-yielding.[][6][7] For bioconjugation, the most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to efficiently form a 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[6][8][] While highly efficient, the potential cytotoxicity of the copper catalyst requires careful consideration and the use of stabilizing ligands in cellular applications.[10][11]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry variant that employs a strained cyclooctyne, which reacts spontaneously with an azide.[][12][13][14][] The absence of a cytotoxic catalyst makes SPAAC particularly suitable for applications in living cells and organisms.[][14][]

The choice between CuAAC and SPAAC depends on the specific experimental requirements, such as the tolerance of the biological system to copper and the desired reaction kinetics.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with ATTO 488 and its conjugation to antibodies.

Table 1: Spectroscopic Properties of ATTO 488

ParameterValueReference
Absorption Maximum (λabs)501 nm[16]
Emission Maximum (λem)523 nm[3][16]
Molar Extinction Coefficient (ε)90,000 M⁻¹cm⁻¹[2][16]
Fluorescence Quantum Yield (η)80%[2]
Fluorescence Lifetime (τ)4.1 ns[2]

Table 2: Recommended Reaction Parameters for Antibody Conjugation

ParameterCuAACSPAACReference
Antibody Concentration 1-10 mg/mL1-10 mg/mL[17]
Molar Ratio (Dye:Antibody) 4:1 to 10:14:1 to 10:1[8]
Reaction Temperature Room Temperature (20-25°C) or 37°CRoom Temperature (20-25°C) or 37°C[8][13]
Reaction Time 30-60 minutes2-4 hours[8][17]
pH 7.0 - 8.57.0 - 7.4[13][18]

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer. The antibody solution should be free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts, as these can interfere with some labeling chemistries.[2] If the antibody is in an incompatible buffer, dialysis against PBS is recommended.[2][19] The presence of stabilizers like BSA or gelatin can also hinder the reaction and should be removed.[19]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-modified antibody using a copper(I) catalyst.

Materials:

  • Azide-modified antibody in PBS, pH 7.4

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

  • Copper-stabilizing ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) (e.g., 200 mM in water)

  • Reducing agent, e.g., Sodium Ascorbate (B8700270) (freshly prepared, e.g., 100 mM in water)

  • Spin desalting columns for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Prepare Antibody:

    • Adjust the concentration of the azide-modified antibody to 1-10 mg/mL in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody with the desired molar excess of this compound (typically 4-10 equivalents).

    • In a separate tube, pre-mix the CuSO₄ and THPTA ligand in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.[8]

    • Add the Cu(I)/THPTA complex to the antibody-dye mixture (e.g., 25 equivalents relative to the azide).[8]

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[8]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[8]

  • Purification:

    • Remove unreacted dye and other small molecules using a spin desalting column according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 501 nm.

Workflow for CuAAC Conjugation

CuAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_antibody Prepare Azide-Modified Antibody in PBS mix_reagents Mix Antibody and This compound prep_antibody->mix_reagents prep_dye Prepare this compound Stock Solution (DMSO) prep_dye->mix_reagents prep_reagents Prepare CuSO4, THPTA, and Sodium Ascorbate add_catalyst Add Cu(I)/THPTA Complex prep_reagents->add_catalyst mix_reagents->add_catalyst add_reducer Add Sodium Ascorbate to Initiate add_catalyst->add_reducer incubate Incubate at RT (30-60 min) Protected from Light add_reducer->incubate purify Purify using Spin Desalting Column incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Caption: Workflow for CuAAC conjugation of this compound to an azide-modified antibody.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of this compound to an azide-modified antibody. For this reaction, the antibody would need to be modified with a strained alkyne (e.g., DBCO, BCN), and the ATTO 488 would need to have an azide functionality. Alternatively, and more relevant to the prompt, if the antibody is azide-modified, a strained alkyne version of ATTO 488 would be required. Assuming the use of a commercially available strained alkyne-dye conjugate with an azide-modified antibody:

Materials:

  • Azide-modified antibody in PBS, pH 7.4

  • Strained alkyne-modified ATTO 488 (e.g., ATTO 488-DBCO)

  • Anhydrous DMSO

  • Spin desalting columns for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the strained alkyne-modified ATTO 488 in anhydrous DMSO to a stock concentration of 10 mM.

  • Prepare Antibody:

    • Adjust the concentration of the azide-modified antibody to 1-10 mg/mL in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody with the desired molar excess of the strained alkyne-ATTO 488 (typically 4-10 equivalents).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.[17] The reaction can also be performed at 37°C for 6 hours.[13]

  • Purification:

    • Remove unreacted dye using a spin desalting column according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 501 nm.

Workflow for SPAAC Conjugation

SPAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_antibody Prepare Azide-Modified Antibody in PBS mix_reagents Mix Antibody and Strained Alkyne-ATTO 488 prep_antibody->mix_reagents prep_dye Prepare Strained Alkyne-ATTO 488 Stock Solution (DMSO) prep_dye->mix_reagents incubate Incubate (e.g., RT for 2-4h) Protected from Light mix_reagents->incubate purify Purify using Spin Desalting Column incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze

References

Application Notes and Protocols for Tracking Viral Particles with ATTO 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic tracking of individual viral particles during the infection process is crucial for understanding the molecular mechanisms of viral entry, trafficking, and replication. This knowledge is paramount for the development of novel antiviral therapies and vaccine strategies. ATTO 488 alkyne is a highly suitable fluorescent probe for this purpose, offering exceptional photostability, high fluorescence quantum yield, and excellent water solubility.[1][2][3][4] Its alkyne functional group allows for covalent labeling of azide-modified biomolecules via a highly specific and efficient bioorthogonal reaction known as "click chemistry".[5]

This document provides detailed application notes and experimental protocols for the labeling of viral particles with this compound and their subsequent use in single-virus tracking studies. The primary method described is the metabolic incorporation of azido (B1232118) sugars into the glycoproteins of enveloped viruses, followed by a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with this compound.

Data Presentation

Photophysical Properties of ATTO 488
PropertyValueReference
Maximum Excitation Wavelength (λex)501 nm[4]
Maximum Emission Wavelength (λem)523 nm[4]
Molar Extinction Coefficient (εmax)9.0 x 10⁴ M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φf)0.80[4]
Fluorescence Lifetime (τfl)4.1 ns[4]
Quantitative Parameters of Viral Labeling and Infectivity
Virus TypeLabeling MethodAverage Number of Envelope Glycoproteins per VirionLabeling EfficiencyImpact on Viral InfectivityReference
Human Immunodeficiency Virus (HIV-1)Metabolic Labeling (Azido Sugar)8-10 trimersNot explicitly quantified for ATTO 488Minimal to moderate reduction[6][7]
Simian Immunodeficiency Virus (SIV)Metabolic Labeling (Azido Sugar)70-79 trimers (mutant)Not explicitly quantified for ATTO 488Minimal to moderate reduction[6]
Influenza A Virus (IAV)Metabolic Labeling (Azido Sugar)~300-400 hemagglutinin trimersHighMinimal reduction reported with similar methods[8]
Hepatitis C Virus (HCV)Metabolic Labeling (Azido Sugar)HeterogeneousNot explicitly quantified for ATTO 488Dependent on labeling density[9]
Herpes Simplex Virus 1 (HSV-1)Metabolic Labeling (Azido Sugar)At least 12 O-glycosylated sites on gCHighDependent on labeling density[10]

Note: Labeling efficiency and impact on infectivity are highly dependent on the specific virus, host cell line, and experimental conditions. The data presented are representative and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Metabolic Labeling of Enveloped Viruses with Azido Sugars

This protocol describes the incorporation of an azide-functionalized monosaccharide, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), into the glycoproteins of enveloped viruses during their replication in host cells.[11]

Materials:

  • Virus stock

  • Permissive host cell line

  • Cell culture medium and supplements

  • Ac4ManNAz (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed host cells in a culture vessel and grow to the desired confluency for virus infection.

  • Prepare the metabolic labeling medium by supplementing the regular cell culture medium with Ac4ManNAz to a final concentration of 25-50 µM.

  • Remove the existing medium from the cells and replace it with the metabolic labeling medium.

  • Incubate the cells for 48-72 hours to allow for the incorporation of the azido sugar into cellular and viral glycoproteins.

  • Infect the cells with the virus of interest at a suitable multiplicity of infection (MOI).

  • Incubate the infected cells for a period sufficient to allow for robust virus replication and budding. This will vary depending on the virus.

  • Harvest the virus-containing supernatant.

  • Clarify the supernatant by low-speed centrifugation (e.g., 3,000 x g for 15 minutes at 4°C) to remove cells and large debris.

  • The clarified supernatant containing azide-modified virions is now ready for purification.

Protocol 2: Purification of Azide-Modified Virions

Purification is essential to remove unincorporated azido sugars and cellular proteins before the click chemistry reaction. Ultracentrifugation through a sucrose (B13894) cushion is a common method.[12][13][14]

Materials:

  • Clarified virus-containing supernatant

  • Sucrose solutions (e.g., 20% and 60% w/v in PBS)

  • Ultracentrifuge and appropriate rotors (e.g., SW 41 Ti)

  • Ultracentrifuge tubes

  • PBS

Procedure:

  • Carefully layer a 20% sucrose cushion over a 60% sucrose cushion in an ultracentrifuge tube.

  • Gently overlay the clarified virus-containing supernatant onto the sucrose gradient.

  • Perform ultracentrifugation at a speed and duration appropriate for the specific virus (e.g., 100,000 x g for 2 hours at 4°C).

  • After centrifugation, a visible virus band should be present at the interface of the two sucrose layers.

  • Carefully aspirate and discard the supernatant above the virus band.

  • Collect the virus band using a sterile syringe and needle.

  • Dilute the collected virus in PBS and pellet it by another round of ultracentrifugation (e.g., 100,000 x g for 1.5 hours at 4°C) to remove the sucrose.

  • Resuspend the purified, azide-modified virus pellet in a small volume of PBS.

Protocol 3: Copper-Catalyzed Click Reaction with this compound

This protocol describes the covalent attachment of this compound to the azide-modified virions.

Materials:

  • Purified azide-modified virus suspension

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)

  • Sodium ascorbate (B8700270) (freshly prepared stock solution in water)

  • PBS

Procedure:

  • In a microcentrifuge tube, combine the purified azide-modified virus suspension with PBS.

  • Add THPTA to the virus suspension to a final concentration of 1 mM.

  • Add this compound to a final concentration of 100-200 µM.

  • Add CuSO₄ to a final concentration of 200 µM.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • The ATTO 488-labeled virions are now ready for final purification.

Protocol 4: Purification of Labeled Virions

This final purification step removes unreacted this compound and reaction components.

Materials:

  • Labeled virus reaction mixture

  • Sucrose density gradient solutions or size exclusion chromatography column

  • Ultracentrifuge and appropriate rotors (if using gradient)

  • PBS

Procedure (Option 1: Sucrose Density Gradient):

  • Prepare a continuous or step sucrose gradient (e.g., 20-60% in PBS).[15]

  • Layer the click reaction mixture onto the gradient.

  • Perform ultracentrifugation (e.g., 150,000 x g for 3 hours at 4°C).

  • The fluorescently labeled virus band can be visualized with a UV lamp.

  • Collect the labeled virus band.

  • Remove the sucrose by dialysis against PBS or by pelleting and resuspending the virus in PBS.

Procedure (Option 2: Size Exclusion Chromatography):

  • Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS.

  • Apply the click reaction mixture to the column.

  • Elute with PBS and collect the fractions.

  • The labeled virus will elute in the void volume, separated from the smaller, unreacted dye molecules.

Protocol 5: Assessing Viral Infectivity

It is crucial to determine the effect of the labeling procedure on viral infectivity. The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is a common method.[16]

Materials:

  • Labeled and unlabeled (control) virus stocks

  • Permissive host cell line

  • 96-well cell culture plates

  • Cell culture medium

Procedure:

  • Seed host cells in a 96-well plate and allow them to form a confluent monolayer.

  • Prepare serial 10-fold dilutions of both the labeled and unlabeled virus stocks.

  • Infect replicate wells of cells with each virus dilution. Include uninfected control wells.

  • Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 3-7 days.

  • Observe the wells for the presence or absence of CPE at each dilution.

  • Calculate the TCID₅₀ titer for both labeled and unlabeled viruses using the Reed-Muench or Spearman-Kärber method.

  • Compare the titers to determine the impact of labeling on infectivity.

Mandatory Visualizations

Experimental Workflow for Labeling and Tracking Viral Particles

G cluster_0 Metabolic Labeling cluster_1 Virus Production & Purification cluster_2 Click Chemistry Labeling cluster_3 Downstream Applications HostCells Host Cells Ac4ManNAz Ac4ManNAz Incubation HostCells->Ac4ManNAz Infection Virus Infection Ac4ManNAz->Infection Harvest Harvest Supernatant Infection->Harvest Purification1 Purification (e.g., Ultracentrifugation) Harvest->Purification1 ClickReaction Click Reaction with This compound Purification1->ClickReaction Purification2 Purification of Labeled Virus ClickReaction->Purification2 InfectivityAssay Infectivity Assay (TCID50) Purification2->InfectivityAssay Microscopy Single-Particle Tracking (Fluorescence Microscopy) Purification2->Microscopy

Caption: Workflow for labeling viral particles with this compound.

Signaling Pathway: Clathrin-Mediated Endocytosis of a Virus

G Virus ATTO 488-Labeled Virus Receptor Cellular Receptor Virus->Receptor Binding AP2 Adaptor Protein 2 (AP2) Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly Dynamin Dynamin CCP->Dynamin Scission CCV Clathrin-Coated Vesicle Dynamin->CCV Uncoating Uncoating (Hsc70, Auxilin) CCV->Uncoating EarlyEndosome Early Endosome Uncoating->EarlyEndosome Fusion LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Fusion Viral Fusion/ Genome Release LateEndosome->Fusion

Caption: Clathrin-mediated endocytosis pathway for viral entry.[1]

Signaling Pathway: Caveolin-Mediated Endocytosis of a Virus

G Virus ATTO 488-Labeled Virus Receptor Cellular Receptor (e.g., GM1 Ganglioside) Virus->Receptor Binding SrcKinase Src Family Kinases Receptor->SrcKinase Activation Caveolin Caveolin-1 Caveolae Caveolae Formation Caveolin->Caveolae SrcKinase->Caveolin Phosphorylation Dynamin Dynamin Caveolae->Dynamin Scission Caveosome Caveosome Dynamin->Caveosome Internalization ER Endoplasmic Reticulum Caveosome->ER Trafficking Uncoating Viral Uncoating/ Genome Release ER->Uncoating

Caption: Caveolin-mediated endocytosis pathway for viral entry.

References

Troubleshooting & Optimization

ATTO 488 Alkyne Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of ATTO 488 alkyne in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a fluorescent label featuring a terminal alkyne group, designed for covalent attachment to azide-modified molecules via copper-catalyzed or strain-promoted "click chemistry". It is characterized as a hydrophilic dye with excellent water solubility.[1][2][3][4][5] This hydrophilicity generally minimizes the tendency for aggregation in aqueous environments.[6]

Q2: I am observing aggregation with my this compound. What are the potential causes?

A2: While this compound itself has a low propensity for aggregation in aqueous solutions, several factors can contribute to this issue:

  • High Concentrations: Preparing stock solutions at excessively high concentrations may lead to aggregation.

  • Suboptimal Solvents: While water-soluble, the choice of solvent for stock solutions and reaction buffers is critical. Using a less-than-ideal solvent or a mixture where the dye has lower solubility can cause it to precipitate or aggregate.

  • Properties of the Conjugated Molecule: The molecule to which you are attaching the this compound may be hydrophobic, and the resulting conjugate could have a higher tendency to aggregate.

  • Low Temperatures: Storing stock solutions at very low temperatures (e.g., -80°C) might cause the dye to come out of solution, especially in certain organic solvents.

  • Contaminants: The presence of contaminants in the solution can sometimes initiate aggregation.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: For preparing stock solutions of this compound, polar aprotic solvents are generally recommended. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)[1][7]

  • A mixture of DMSO and t-BuOH (1:1) has also been suggested for click chemistry applications.[8]

It is crucial to use anhydrous and amine-free solvents to ensure the stability and reactivity of the alkyne group.[1]

Q4: How should I store my this compound, both as a solid and in solution?

A4: Proper storage is essential to maintain the quality and performance of this compound:

  • Solid Form: The lyophilized solid should be stored at -20°C, protected from light and moisture.[1][3][8] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1]

  • Stock Solutions: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light. For long-term storage, freezing at -20°C is recommended.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing this compound aggregation.

Issue: Visible Precipitate or Aggregates in Stock Solution
Potential Cause Recommended Action Expected Outcome
Concentration Too High Prepare a fresh stock solution at a lower concentration (e.g., 1-10 mM).A clear, precipitate-free solution.
Inappropriate Solvent Dissolve the this compound in a recommended polar aprotic solvent such as DMSO or DMF.[1][7]Complete dissolution of the dye.
Poor Solvent Quality Use fresh, anhydrous, and amine-free solvents for preparing stock solutions.Enhanced stability and solubility of the dye.
Precipitation at Low Temperature If the precipitate appears after freezing, gently warm the solution to room temperature and vortex briefly to redissolve.The precipitate should go back into solution.
Issue: Aggregation During Click Chemistry Reaction
Potential Cause Recommended Action Expected Outcome
Hydrophobic Conjugate If the molecule being labeled is hydrophobic, consider adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) to the reaction buffer.Improved solubility of the conjugate and prevention of aggregation.
High Reagent Concentration While click chemistry reactions are often more efficient at higher concentrations, if aggregation is observed, try diluting the reaction mixture.[8]A clear reaction mixture throughout the incubation period.
Buffer Incompatibility Ensure the reaction buffer is compatible with all components. In some cases, adjusting the pH or ionic strength of the buffer can help. For oligonucleotide labeling, a Tris-HCl buffer at pH 8.3 has been suggested if the reaction does not work well in water.[8]A stable and homogeneous reaction solution.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.[1]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes until the dye is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use tubes and store at -20°C, protected from light.[8]

Protocol for a General Click Chemistry Reaction

This protocol provides a general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Prepare Reactants:

    • Prepare a stock solution of your azide-containing molecule in a suitable buffer or solvent.

    • Thaw an aliquot of your this compound stock solution.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Your azide-containing molecule.

    • This compound (typically at a 2-10 fold molar excess over the azide).[8]

    • Copper(II) sulfate (B86663) solution.

    • A copper(I)-stabilizing ligand (e.g., THPTA).

    • A freshly prepared solution of a reducing agent (e.g., sodium ascorbate).

  • Incubation: Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37-45°C) for 30 minutes to 2 hours.[8] The reaction can be accelerated by increasing the temperature.[8]

  • Purification: Purify the labeled conjugate to remove excess dye and other reaction components. This can be achieved by methods such as precipitation, gel filtration, or HPLC.[8][9]

Visual Guides

TroubleshootingWorkflow Troubleshooting this compound Aggregation start Aggregation Observed check_solution Is aggregation in stock solution or reaction mix? start->check_solution stock_solution Stock Solution Troubleshooting check_solution->stock_solution Stock Solution reaction_mix Reaction Mix Troubleshooting check_solution->reaction_mix Reaction Mix lower_conc Lower Concentration stock_solution->lower_conc add_surfactant Add Surfactant (e.g., Tween-20) reaction_mix->add_surfactant change_solvent Use Anhydrous DMSO/DMF lower_conc->change_solvent fresh_solvent Use Fresh Solvent change_solvent->fresh_solvent warm_vortex Warm and Vortex fresh_solvent->warm_vortex stock_resolved Aggregation Resolved warm_vortex->stock_resolved dilute_reaction Dilute Reaction Components add_surfactant->dilute_reaction adjust_buffer Adjust Buffer pH/Ionic Strength dilute_reaction->adjust_buffer reaction_resolved Aggregation Resolved adjust_buffer->reaction_resolved

Caption: A flowchart for troubleshooting this compound aggregation.

ClickChemistryWorkflow General CuAAC Click Chemistry Workflow prep_reagents Prepare Reactants (Azide-Molecule, this compound) mix_components Combine Reactants in Reaction Tube prep_reagents->mix_components add_catalyst Add Catalyst System (CuSO4, Ligand, Reducing Agent) mix_components->add_catalyst incubate Incubate at RT or 37-45°C (30 min - 2 hr) add_catalyst->incubate purify Purify Conjugate (Precipitation, Gel Filtration, HPLC) incubate->purify final_product Purified ATTO 488-Labeled Conjugate purify->final_product

Caption: A workflow for a typical CuAAC click chemistry reaction.

References

Technical Support Center: Troubleshooting ATTO 488 Alkyne Photostability in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 488 alkyne applications in live-cell imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in live-cell imaging?

This compound is a fluorescent dye belonging to the ATTO family of high-performance fluorophores. It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2] The "alkyne" modification allows it to be covalently attached to target molecules within living cells via a bioorthogonal reaction known as "click chemistry". This specificity and the dye's brightness make it an excellent choice for visualizing dynamic cellular processes with high signal-to-noise ratios.

Q2: What are the main challenges when using this compound in live-cell imaging?

The primary challenges include:

  • Photobleaching: Although ATTO 488 is known for its high photostability, intense or prolonged illumination can still lead to a decrease in fluorescence signal.

  • High Background Fluorescence: This can be caused by unbound dye, non-specific binding, or autofluorescence from the cells or medium.[2][3][4]

  • Suboptimal Click Chemistry Reaction: Inefficient labeling can result in a weak signal. This can be due to issues with the copper catalyst (in CuAAC) or the kinetics of the strain-promoted reaction (SPAAC).

  • Cytotoxicity: The copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells.[5][6][7][8]

Q3: How does the photostability of this compound compare to other green fluorescent dyes in live-cell imaging?

Troubleshooting Guides

Issue 1: Rapid Photobleaching of this compound Signal

Possible Causes and Solutions

Cause Solution
Excessive Laser Power Reduce the laser power to the minimum level required for adequate signal detection. Start with a low laser power and gradually increase it until a satisfactory signal is achieved.
Long Exposure Times Use the shortest possible exposure time that provides a good signal-to-noise ratio.
Frequent Image Acquisition Reduce the frequency of image acquisition in time-lapse experiments to the minimum necessary to capture the biological process of interest.
Oxygen-Mediated Photodamage De-gas your imaging medium or use an oxygen scavenging system in your imaging chamber to reduce the concentration of reactive oxygen species.
Lack of Antifade Reagents For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, consider commercially available live-cell compatible antifade reagents.
Issue 2: High Background Fluorescence

Possible Causes and Solutions

Cause Solution
Excess Unbound Dye Increase the number and duration of wash steps after the click chemistry labeling procedure to thoroughly remove any unbound this compound.
Non-Specific Binding of the Dye Include a blocking step (e.g., with BSA) before the labeling reaction. Optimize the concentration of the dye; higher concentrations can lead to increased non-specific binding.
Cellular Autofluorescence Image an unlabeled control sample to determine the level of autofluorescence. If significant, consider using a dye with a longer wavelength (e.g., in the red or far-red spectrum) as autofluorescence is often more prominent in the blue and green channels. Use a phenol (B47542) red-free imaging medium.
Contaminated Imaging Medium or Labware Use fresh, high-quality imaging medium and ensure that all labware (e.g., imaging dishes, coverslips) is clean.
Issue 3: Weak or No Fluorescence Signal

Possible Causes and Solutions

Cause Solution
Inefficient Click Chemistry Reaction (CuAAC) Ensure all components of the reaction (copper sulfate (B86663), reducing agent, ligand) are fresh and at the correct concentrations. Optimize the reaction time and temperature. Ensure the pH of the reaction buffer is appropriate.
Inefficient Click Chemistry Reaction (SPAAC) The kinetics of SPAAC can be slower than CuAAC. Ensure a sufficient incubation time for the reaction to proceed to completion. The choice of cyclooctyne (B158145) can also affect the reaction rate.
Low Abundance of the Target Molecule If your target is expressed at low levels, consider methods to increase its expression or use signal amplification techniques.
Incorrect Microscope Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for ATTO 488 (Excitation max: 501 nm, Emission max: 523 nm).
Cellular Efflux of the Dye Some cell types may actively pump out fluorescent dyes. If this is suspected, consider using efflux pump inhibitors, but be aware of their potential off-target effects.

Experimental Protocols

Protocol 1: Live-Cell Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling azide-modified biomolecules in live cells with this compound. Optimization will be required for specific cell types and target molecules.

Materials:

  • Cells cultured on glass-bottom imaging dishes.

  • Azide-modified molecule of interest introduced into the cells (e.g., via metabolic labeling).

  • This compound.

  • Copper(II) sulfate (CuSO4).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

  • Sodium ascorbate (B8700270).

  • Live-cell imaging medium (phenol red-free).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom imaging dishes. Introduce the azide-modified molecule and incubate for the appropriate duration to allow for its incorporation into the target biomolecule.

  • Prepare Click Reaction Mix:

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS.

    • Prepare the final labeling solution in live-cell imaging medium. A common starting point is:

      • 50 µM CuSO4

      • 250 µM THPTA

      • 10-50 µM this compound

      • 1 mM Sodium Ascorbate

    • Add the labeling solution to the cells and incubate for 5-30 minutes at 37°C. The optimal time will depend on the specific reaction and cell type.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three to five times with pre-warmed live-cell imaging medium, incubating for 5 minutes during each wash.

  • Imaging:

    • Replace the wash medium with fresh, pre-warmed live-cell imaging medium.

    • Proceed with live-cell imaging using appropriate filter sets for ATTO 488.

Protocol 2: Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst.

Materials:

  • Cells cultured on glass-bottom imaging dishes.

  • Azide-modified molecule of interest introduced into the cells.

  • ATTO 488-DBCO or other strained alkyne derivative.

  • Live-cell imaging medium (phenol red-free).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation: Follow the same procedure as for CuAAC to prepare the cells with the incorporated azide-modified molecule.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS.

    • Prepare the labeling solution by diluting the ATTO 488-strained alkyne in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-20 µM).

    • Add the labeling solution to the cells and incubate for 30-120 minutes at 37°C. The optimal time will depend on the specific strained alkyne and the target molecule.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three to five times with pre-warmed live-cell imaging medium, incubating for 5 minutes during each wash.

  • Imaging:

    • Replace the wash medium with fresh, pre-warmed live-cell imaging medium.

    • Proceed with live-cell imaging.

Visualizations

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Imaging Cell_Culture Culture cells on imaging dish Metabolic_Labeling Introduce azide-modified precursor Cell_Culture->Metabolic_Labeling Wash1 Wash cells (PBS) Metabolic_Labeling->Wash1 Add_Click_Mix Add this compound + reaction components Wash1->Add_Click_Mix Incubate Incubate Add_Click_Mix->Incubate Wash2 Wash cells (Medium) Incubate->Wash2 Acquire_Images Acquire images on microscope Wash2->Acquire_Images Data_Analysis Analyze data Acquire_Images->Data_Analysis

Caption: General workflow for live-cell imaging using this compound and click chemistry.

Troubleshooting_Photobleaching Start Rapid Photobleaching Observed Cause1 Excessive Laser Power? Start->Cause1 Solution1 Reduce Laser Power Cause1->Solution1 Yes Cause2 Long Exposure Time? Cause1->Cause2 No End Improved Photostability Solution1->End Solution2 Decrease Exposure Time Cause2->Solution2 Yes Cause3 Frequent Acquisition? Cause2->Cause3 No Solution2->End Solution3 Reduce Time-lapse Frequency Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for addressing rapid photobleaching of this compound.

CuAAC_vs_SPAAC CuAAC CuAAC (Copper-Catalyzed) Pros:Faster reaction kineticsGenerally higher efficiency Cons:Potential copper toxicityRequires more components SPAAC SPAAC (Strain-Promoted) Pros:Copper-free (non-toxic)Simpler reaction setup Cons:Slower reaction kineticsStrained alkynes can be bulky Decision Cellular Sensitivity to Copper? Decision->CuAAC Low Decision->SPAAC High

Caption: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for live-cell labeling.

References

solving ATTO 488 alkyne solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with ATTO 488 alkyne.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffer. What should I do?

While ATTO 488 is designed to be a hydrophilic dye with good water solubility, preparing highly concentrated aqueous stock solutions can be challenging.[1][2][3] It is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous reaction buffer.

  • Recommended Solvents: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the preferred solvents for creating stock solutions.[1]

  • Procedure: Dissolve the solid this compound in a small volume of DMSO or DMF to create a stock solution of, for example, 10 mM. Ensure the dye is completely dissolved by gentle vortexing or pipetting. This stock solution can then be added to your aqueous buffer for the final reaction concentration.

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I add it to my aqueous reaction mixture. How can I prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous buffer can occur if the final concentration of the dye is too high or if components in the buffer reduce its solubility.

  • Reduce Final Concentration: Try lowering the final concentration of the this compound in your reaction.

  • Optimize Buffer Composition:

    • pH: For some click chemistry reactions, a slightly basic pH (e.g., Tris-HCl pH 8.3) can be beneficial.[4]

    • Co-solvents: The presence of a small percentage of an organic co-solvent (like DMSO or tert-butanol) in the final reaction mixture can help maintain the dye's solubility.[4] A common practice is to ensure the final concentration of DMSO is between 1-5%.

  • Order of Addition: Add the this compound stock solution to the reaction buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that may lead to precipitation.

Q3: Can I dissolve this compound directly in water?

While ATTO 488 is described as having excellent water solubility, achieving high concentrations by dissolving the solid directly in water can be difficult and is generally not recommended for preparing concentrated stock solutions.[2][3][5] For optimal results and to ensure complete dissolution, it is best practice to first create a stock solution in an appropriate organic solvent like DMSO.[1]

Q4: How should I store my this compound stock solution?

Proper storage is crucial to maintain the stability and performance of your this compound.

  • Solid Form: Store the solid, lyophilized dye at -20°C, protected from light and moisture.[1] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[1]

  • Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.

Solubility Data

The following table summarizes the recommended solvents for preparing this compound stock solutions.

SolventRecommended UseConcentrationNotes
Dimethyl Sulfoxide (DMSO) Primary solvent for stock solutions 1-10 mMUse high-quality, anhydrous DMSO.[1]
Dimethylformamide (DMF) Alternative for stock solutions1-10 mMUse high-quality, anhydrous DMF.[1]
DMSO/tert-Butanol (1:1) Recommended for oligonucleotide labelingUp to 50 mMA specific recommendation for preparing highly concentrated stocks for click chemistry.[4]
Water Dilution of stock solutions; final reaction bufferDependent on buffer compositionDirect dissolution of solid dye is not recommended for high concentrations.[2][3][5]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound
  • Equilibrate the Vial: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[1]

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: ~741 g/mol ), add approximately 135 µL of DMSO.

  • Dissolution: Gently vortex the vial or pipette the solution up and down until the dye is completely dissolved. Ensure no solid particles are visible.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store at -20°C, protected from light.

General Protocol for a Copper-Catalyzed Click Chemistry (CuAAC) Reaction

This protocol is a general guideline. Optimization may be required for your specific application.

  • Prepare Reactants:

    • Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., water or a buffer compatible with your molecule).

    • Prepare a fresh stock solution of a copper (I) source, such as copper (II) sulfate (B86663) with a reducing agent like sodium ascorbate.

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) if required for your protocol.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-containing molecule with the appropriate reaction buffer.

    • Add the this compound stock solution to the reaction mixture to the desired final concentration. Ensure thorough mixing.

    • Add the copper catalyst and ligand to initiate the reaction. The final reaction volume will depend on your experimental scale.

  • Incubation:

    • Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37-45°C) for 30 minutes to 2 hours.[4] Protect the reaction from light.

  • Purification:

    • Purify the labeled product from excess dye and reaction components using an appropriate method, such as ethanol (B145695) precipitation (for oligonucleotides), size exclusion chromatography, or dialysis.[4]

Troubleshooting Workflow

G Troubleshooting this compound Solubility start Problem: this compound Solubility Issue check_stock Are you preparing a concentrated stock solution? start->check_stock use_organic_solvent Dissolve in anhydrous DMSO or DMF (1-10 mM) check_stock->use_organic_solvent Yes direct_dissolution Are you dissolving directly in aqueous buffer? check_stock->direct_dissolution No precipitation_on_dilution Is the dye precipitating upon dilution in aqueous buffer? use_organic_solvent->precipitation_on_dilution lower_concentration Lower the final dye concentration precipitation_on_dilution->lower_concentration Yes success Solubility problem resolved precipitation_on_dilution->success No optimize_buffer Optimize reaction buffer: - Adjust pH (e.g., pH 8.3) - Add co-solvent (e.g., 1-5% DMSO) lower_concentration->optimize_buffer mixing_technique Improve mixing: Add dye stock slowly while vortexing optimize_buffer->mixing_technique mixing_technique->success direct_dissolution->precipitation_on_dilution No prepare_stock_first Prepare a stock solution in DMSO or DMF first direct_dissolution->prepare_stock_first Yes prepare_stock_first->use_organic_solvent

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Impact of Copper Catalyst on Cell Viability in ATTO 488 Alkyne Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper-catalyzed click chemistry for ATTO 488 alkyne labeling of live cells.

Troubleshooting Guide

This guide addresses common issues related to cell viability and labeling efficiency during copper-catalyzed this compound labeling experiments.

Issue Potential Cause Recommended Solution
High Cell Death or Low Viability Copper Toxicity: The Cu(I) catalyst is known to be cytotoxic, primarily through the generation of reactive oxygen species (ROS).[1][2][3]1. Reduce Copper Concentration: Titrate the copper sulfate (B86663) (CuSO₄) concentration to the lowest effective level. 2. Use a Chelating Ligand: Incorporate a copper-chelating ligand such as THPTA, BTTAA, or L-histidine to stabilize the Cu(I) ion and reduce its toxicity.[1][4] A 5:1 ligand-to-copper ratio is often a good starting point.[4][5] 3. Minimize Incubation Time: Reduce the duration of cell exposure to the copper catalyst. 4. Consider Copper-Free Alternatives: For highly sensitive cell lines, switch to a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][6][7][8][9]
Weak or No ATTO 488 Signal Inefficient Click Reaction: The catalytic activity of copper may be compromised.1. Use Fresh Reagents: Prepare fresh sodium ascorbate (B8700270) solution for each experiment as it readily oxidizes.[5] 2. Optimize Reagent Concentrations: Ensure the optimal concentrations of your this compound, azide-modified molecule, copper, ligand, and reducing agent are used. 3. Avoid Interfering Buffers: Do not use Tris-based buffers, as the amine groups can chelate copper.[5] Phosphate-buffered saline (PBS) or HEPES are recommended alternatives.[5]
Catalyst Inactivation: The active Cu(I) can be oxidized to the inactive Cu(II) state by dissolved oxygen.[5]Degas Solutions: Remove dissolved oxygen from your buffers and reaction mixtures.[5]
Steric Hindrance: The alkyne or azide (B81097) moiety on your molecule of interest may be inaccessible.Denaturing Conditions: If compatible with your experimental goals, consider performing the labeling under mild denaturing conditions (e.g., with a low concentration of SDS).[5]
High Background Fluorescence Non-specific Staining: The this compound probe may be binding non-specifically to cellular components.1. Improve Washing Steps: Increase the number and duration of washing steps after the labeling reaction.[4] 2. Reduce Probe Concentration: Titrate the concentration of the this compound to the lowest effective level.[4]
Inconsistent Results Reagent Instability: The Cu(I) catalyst is prone to oxidation.Prepare Fresh Catalyst Premix: Always use a freshly prepared mixture of the copper source, ligand, and reducing agent.

Frequently Asked Questions (FAQs)

Q1: Why is the copper catalyst toxic to live cells in click chemistry?

A1: The conventional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction utilizes a copper(I) catalyst that is cytotoxic.[1][2] This toxicity primarily stems from the generation of reactive oxygen species (ROS) when the copper catalyst interacts with molecular oxygen, a process that can be exacerbated by the reducing agents like sodium ascorbate used in the reaction.[1] ROS can cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, which can ultimately trigger cell death pathways like apoptosis.[1]

Q2: What are the primary methods to reduce copper-induced cytotoxicity?

A2: There are two main strategies to mitigate copper toxicity in live-cell labeling:

  • Ligand-Assisted Copper-Catalyzed Click Chemistry: This approach involves using chelating ligands that stabilize the copper(I) ion.[1] These ligands not only reduce the toxicity of copper but can also enhance the rate of the click reaction.[4][10] Commonly used ligands include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[4]

  • Copper-Free Click Chemistry: This involves using bioorthogonal reactions that do not require a copper catalyst.[1] The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) that reacts efficiently with an azide without the need for a catalyst.[2][6][7][8][9]

Q3: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it work?

A3: SPAAC is a type of "copper-free" click chemistry that relies on the high ring strain of a cyclooctyne derivative (like DBCO or DIFO) to accelerate the reaction with an azide.[6] This reaction proceeds readily at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it highly suitable for live-cell imaging applications.[9]

Q4: Can I use Tris buffer for my copper-catalyzed labeling reaction?

A4: It is generally not recommended to use Tris-based buffers for CuAAC reactions. The amine groups in the Tris buffer can chelate the copper ions, which can inhibit the catalytic activity and lead to lower reaction efficiency.[5] It is preferable to use non-coordinating buffers such as PBS or HEPES.[5]

Q5: How can I be sure that the observed cytotoxicity is from the copper and not the this compound itself?

A5: To determine the source of cytotoxicity, you should perform control experiments. This includes treating your cells with each component of the reaction mixture individually (i.e., cells with only this compound, cells with only the copper catalyst and ligand, etc.) and in various combinations. A cell viability assay, such as an MTT or trypan blue exclusion assay, can then be used to quantify the cytotoxic effects of each component.

Quantitative Data on Cell Viability

The following table summarizes representative data on the impact of copper and ligands on cell viability. Note that specific results can vary depending on the cell type, reagent concentrations, and incubation times.

Cell LineCopper (CuSO₄) ConcentrationLigand (Concentration)Incubation TimeCell Viability (%)
OVCAR5100 µMLigand 1 (200 µM)10 minutes~75%[11][12]
Jurkat50 µMTHPTA (250 µM)5 minutesNo significant loss in viability[10][13]
LNCaP75 µMBTTES (450 µM)3 minutesNo apparent toxicity[14]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed this compound Labeling of Live Cells

  • Cell Preparation: Culture cells to the desired confluency. If applicable, metabolically label the cells with an azide-modified substrate.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of CuSO₄, a copper-chelating ligand (e.g., THPTA), and sodium ascorbate in water.

  • Labeling Cocktail Preparation (prepare fresh):

    • In a microcentrifuge tube, mix the CuSO₄ and ligand solutions.

    • Add the this compound.

    • Finally, add the sodium ascorbate solution. The final concentrations will need to be optimized, but a starting point could be 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate.[13]

  • Cell Labeling:

    • Wash the cells once with a pre-warmed, serum-free medium or PBS.

    • Add the labeling cocktail to the cells and incubate for a short period (e.g., 5-30 minutes) at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the labeling cocktail and wash the cells three times with PBS or culture medium to remove any unreacted reagents.

  • Imaging:

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filters for ATTO 488.

Visualizations

Experimental_Workflow This compound Labeling Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_prep 1. Cell Culture & Azide Incorporation reagent_prep 2. Prepare Stock Solutions (this compound, CuSO4, Ligand, Ascorbate) cocktail_prep 3. Prepare Fresh Labeling Cocktail reagent_prep->cocktail_prep cell_labeling 4. Incubate Cells with Labeling Cocktail cocktail_prep->cell_labeling washing 5. Wash Cells cell_labeling->washing imaging 6. Fluorescence Imaging washing->imaging

Caption: Experimental workflow for this compound labeling of live cells.

Copper_Toxicity_Pathway Signaling Pathway of Copper-Induced Cytotoxicity cluster_catalyst Click Reaction Components cluster_stress Cellular Stress cluster_damage Cellular Damage cluster_outcome Cellular Outcome Cu_I Cu(I) Catalyst ROS Reactive Oxygen Species (ROS) Cu_I->ROS catalyzes O2 Molecular Oxygen (O2) O2->ROS Ascorbate Reducing Agent (e.g., Ascorbate) Ascorbate->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis / Cell Death Lipid_Peroxidation->Apoptosis Protein_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of copper-induced cytotoxicity in live cells.

References

Technical Support Center: Removal of Unreacted ATTO 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted ATTO 488 alkyne from their samples after click chemistry labeling.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common methods for removing small molecules like unreacted this compound from larger biomolecules (e.g., proteins, oligonucleotides) are:

  • Precipitation: This method uses a solvent in which the biomolecule is insoluble, causing it to precipitate while the unreacted dye remains in the solution. Ethanol (B145695) precipitation is commonly used for oligonucleotides.[1][2]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. The larger, labeled biomolecules pass through the column more quickly than the smaller, unreacted dye molecules.[3][4] Desalting columns are a common application of this method.

  • Dialysis: This method involves the use of a semi-permeable membrane that allows the small, unreacted dye molecules to diffuse out of the sample into a larger volume of buffer, while retaining the larger, labeled biomolecules.[5][6][7]

Q2: How do I choose the best method for my sample?

A2: The choice of method depends on several factors, including the type and size of your biomolecule, the sample volume, and the required purity. The following table provides a general comparison of the methods:

FeaturePrecipitationSize Exclusion Chromatography (SEC)Dialysis
Principle Differential solubilitySeparation by molecular sizeDiffusion across a semi-permeable membrane
Best suited for Oligonucleotides, DNA[1][2]Proteins, peptides, oligonucleotides[3]Proteins, large biomolecules
Speed Fast (can be under 30 minutes)Fast (typically 5-15 minutes for spin columns)[8]Slow (can take several hours to overnight)[4][5]
Sample Volume Wide rangeSmall to medium (spin columns) or larger (gravity columns)Small to large
Efficiency Can be highly efficient, but may co-precipitate some dyeGenerally very efficient for dye removalHigh efficiency with sufficient buffer exchanges
Biomolecule Recovery Can be variable, with potential for sample lossGenerally high, but some dilution may occurHigh, but sample can be diluted[6]
Cost LowLow to moderate (depending on columns)Low

Q3: Can I use precipitation to remove unreacted dye from my protein sample?

A3: While precipitation is more commonly used for oligonucleotides, it can also be used for proteins. Methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation can effectively concentrate protein samples and remove small molecules.[9] However, there is a risk of protein denaturation and loss of activity, so conditions must be optimized carefully.

Q4: What should I consider when using size exclusion chromatography (desalting columns)?

A4: Key considerations include:

  • Molecular Weight Cut-Off (MWCO): Choose a resin with a MWCO that is significantly smaller than your labeled biomolecule but larger than the this compound (MW ~790 g/mol ). For most proteins, a 5-10 kDa MWCO resin is suitable.

  • Column Size: Select a column with a bed volume appropriate for your sample volume to ensure good separation.

  • Sample Preparation: Ensure your sample is free of particulates before loading it onto the column to prevent clogging.[10]

Q5: How can I optimize dialysis for removing the unreacted dye?

A5: To optimize dialysis:

  • MWCO of the Membrane: Use a dialysis membrane with a MWCO that is significantly smaller than your biomolecule. A 3-5 kDa MWCO is often a good choice for many proteins.[6]

  • Buffer Volume: Use a large volume of dialysis buffer (dialysate), at least 100-200 times the sample volume, to maintain a steep concentration gradient.[5]

  • Buffer Changes: Perform several buffer changes to ensure complete removal of the unreacted dye.[5][6]

  • Stirring: Gently stir the dialysis buffer to prevent the buildup of a localized concentration of the dye at the membrane surface.[5]

  • Temperature: Dialysis is faster at room temperature than at 4°C, but consider the stability of your biomolecule.[6]

Troubleshooting Guides

Problem 1: Incomplete removal of unreacted this compound.
Possible CauseSuggested Solution
Precipitation:
Insufficient washing of the pellet.Wash the pellet one or two more times with the precipitation solvent.
Unreacted dye is trapped within the precipitate.Ensure the pellet is fully resuspended in the wash solvent during each wash step.
Size Exclusion Chromatography (SEC):
Incorrect MWCO of the resin.Verify that the MWCO of the resin is appropriate for separating your biomolecule from the this compound.
Column overloading.Do not exceed the recommended sample volume for the column. If necessary, split the sample and use multiple columns.
Sample too viscous.Dilute the sample before loading it onto the column.
Dialysis:
Insufficient dialysis time or buffer changes.Increase the dialysis time and the number of buffer changes.[5][6]
Dialysis buffer volume is too small.Use a much larger volume of dialysis buffer (at least 100-200 times the sample volume).[5]
No stirring of the dialysis buffer.Gently stir the buffer throughout the dialysis process to maintain the concentration gradient.[5]
Problem 2: Low recovery of the labeled biomolecule.
Possible CauseSuggested Solution
Precipitation:
Biomolecule is partially soluble in the precipitation solvent.Ensure you are using the correct precipitation solvent and conditions for your specific biomolecule. For proteins, consider a different precipitation method or an alternative purification technique.
Pellet is lost during washing steps.Be careful when decanting the supernatant after centrifugation. Avoid disturbing the pellet.
Size Exclusion Chromatography (SEC):
Non-specific binding of the biomolecule to the column resin.Consult the column manufacturer's instructions for troubleshooting non-specific binding. Sometimes, adjusting the salt concentration of the buffer can help.[11]
Biomolecule is aggregating and getting trapped in the column.Ensure your biomolecule is stable and soluble in the chosen buffer. Consider adding stabilizing agents if necessary.
Dialysis:
Incorrect MWCO of the dialysis membrane (too large).Double-check that the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule.
Leakage from the dialysis tubing or cassette.Carefully inspect the dialysis device for any leaks before and during the process.
Protein precipitation during dialysis.Ensure the dialysis buffer is compatible with your protein and maintains its stability.

Experimental Protocols

Protocol 1: Ethanol Precipitation for Oligonucleotides

This protocol is adapted for the removal of unreacted this compound from oligonucleotide samples.

Materials:

  • Labeled oligonucleotide sample

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Procedure:

  • To your labeled oligonucleotide sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate at -20°C for at least 1 hour. For very small amounts of oligonucleotides, incubate overnight.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the unreacted this compound.

  • Gently wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully decant the 70% ethanol wash.

  • Air dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry.

  • Resuspend the purified oligonucleotide pellet in the desired volume of nuclease-free water or buffer.

Protocol 2: Size Exclusion Chromatography (Spin Column)

This protocol provides a general procedure for using a desalting spin column to remove unreacted this compound. Always refer to the manufacturer's specific instructions for your chosen column.

Materials:

  • Labeled protein or oligonucleotide sample

  • Desalting spin column with an appropriate MWCO (e.g., 7 kDa for proteins >20 kDa)

  • Equilibration buffer (the buffer you want your final sample to be in)

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Prepare the spin column by removing the storage buffer. This is typically done by twisting off the bottom closure and placing the column in a collection tube.

  • Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,000-1,500 x g) to remove the storage solution.

  • Place the column in a new collection tube.

  • Equilibrate the column by adding the equilibration buffer to the top of the resin bed. Centrifuge for 1-2 minutes and discard the flow-through. Repeat this step 2-3 times.

  • Place the column in a clean collection tube for sample collection.

  • Slowly apply your sample to the center of the resin bed.

  • Centrifuge the column for 2-3 minutes at the recommended speed to collect your purified, labeled biomolecule. The unreacted this compound will be retained in the column resin.

Protocol 3: Dialysis

This protocol outlines a general procedure for dialysis to remove unreacted this compound.

Materials:

  • Labeled protein sample

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)

  • Dialysis buffer (at least 100-200 times the sample volume)

  • Beaker or container for the dialysis buffer

  • Stir plate and stir bar

  • Clips for dialysis tubing (if using)

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Carefully load your sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles.

  • Securely seal the tubing with clips or close the cassette.

  • Place the sealed dialysis device in the container with the dialysis buffer. Ensure the device is fully submerged.

  • Place the container on a stir plate and begin gentle stirring.

  • Dialyze for 2-4 hours at the desired temperature (e.g., 4°C or room temperature).

  • Change the dialysis buffer. Discard the old buffer and replace it with a fresh, large volume of buffer.

  • Continue dialysis for another 2-4 hours or overnight for optimal removal of the unreacted dye.

  • For maximum purity, perform at least three buffer changes.

  • Carefully remove the dialysis device from the buffer and recover your purified sample.

Visualizations

experimental_workflow cluster_labeling Step 1: Click Chemistry Labeling cluster_purification Step 2: Purification cluster_precipitation Precipitation cluster_sec Size Exclusion Chromatography cluster_dialysis Dialysis cluster_result Step 3: Final Product Biomolecule Azide-modified Biomolecule Reaction Cu(I)-catalyzed Click Reaction Biomolecule->Reaction Dye ATTO 488 Alkyne Dye->Reaction Labeled_Sample Labeled Biomolecule + Unreacted Dye Reaction->Labeled_Sample Purification_Method Choose Purification Method Labeled_Sample->Purification_Method Precipitate Add precipitant (e.g., Ethanol) Purification_Method->Precipitate Oligonucleotides Load_Column Load sample onto desalting column Purification_Method->Load_Column Proteins/ Oligonucleotides Load_Dialysis Load sample into dialysis device Purification_Method->Load_Dialysis Proteins Centrifuge_Precipitate Centrifuge Precipitate->Centrifuge_Precipitate Wash_Pellet Wash Pellet Centrifuge_Precipitate->Wash_Pellet Purified_Product Purified Labeled Biomolecule Wash_Pellet->Purified_Product Elute Elute labeled biomolecule Load_Column->Elute Elute->Purified_Product Dialyze Dialyze against large buffer volume Load_Dialysis->Dialyze Dialyze->Purified_Product

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic Start Post-Purification Analysis Check_Purity Is unreacted dye still present? Start->Check_Purity Check_Yield Is biomolecule recovery low? Check_Purity->Check_Yield No Troubleshoot_Purity Troubleshoot Incomplete Dye Removal Check_Purity->Troubleshoot_Purity Yes Troubleshoot_Yield Troubleshoot Low Biomolecule Recovery Check_Yield->Troubleshoot_Yield Yes Success Experiment Successful Check_Yield->Success No Failure Re-evaluate Purification Strategy Troubleshoot_Purity->Failure Troubleshoot_Yield->Failure

Caption: Troubleshooting decision tree.

References

ATTO 488 alkyne nonspecific binding reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the nonspecific binding of ATTO 488 alkyne in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fluorescent probe widely used in bioimaging and labeling. It contains an alkyne group that allows it to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed alkykine-azide cycloaddition (CuAAC), commonly known as "click chemistry".[1] ATTO 488 is known for being a hydrophilic dye, a characteristic that helps to minimize nonspecific binding.[2][3]

Key Properties of ATTO 488:

PropertyValueReference
Excitation Maximum (λex)501 nm[2]
Emission Maximum (λem)523 nm[2]
Molar Extinction Coefficient9.0 x 10⁴ cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield80%
Molecular Weight~741 g/mol

Q2: What causes nonspecific binding of this compound?

Nonspecific binding of fluorescent probes like this compound can arise from several factors:

  • Hydrophobic Interactions: Although ATTO 488 is hydrophilic, residual hydrophobic interactions can still occur between the dye and cellular components, leading to nonspecific adhesion.

  • Electrostatic Interactions: Charged molecules can nonspecifically bind to oppositely charged surfaces within the cell or on the substrate.

  • Inadequate Blocking: Failure to effectively block nonspecific binding sites on the sample (e.g., cells or tissues) can lead to the dye binding to unintended targets.[4][5]

  • Excess Probe Concentration: Using a higher concentration of the fluorescent probe than necessary can increase the likelihood of nonspecific binding.[6]

  • Insufficient Washing: Inadequate washing steps after probe incubation can leave unbound dye molecules in the sample, contributing to high background fluorescence.[6]

Q3: How can I be sure that the signal I'm seeing is specific to my target?

Implementing proper controls is crucial for validating the specificity of your staining. Here are some essential controls:

  • No-Click Control: A sample that has been metabolically labeled with the azide but is not subjected to the click reaction with this compound. This control helps to assess the level of autofluorescence from the sample itself.

  • No-Azide Control: A sample that has not been metabolically labeled with the azide but is still subjected to the click reaction with this compound. This control is critical for determining the level of nonspecific binding of the this compound to cellular components.

  • Secondary Antibody Only Control (for immunofluorescence): If you are using an azide-modified secondary antibody, a control with only the secondary antibody (without the primary antibody) should be included to check for its nonspecific binding.

Troubleshooting Guide: High Background and Nonspecific Binding

This guide provides a systematic approach to troubleshooting and reducing high background and nonspecific binding when using this compound.

Problem: High background fluorescence obscuring the specific signal.

Below is a troubleshooting workflow to identify and address the source of high background.

G Troubleshooting Workflow for High Background cluster_start cluster_check_controls Step 1: Assess Controls cluster_autofluorescence Possible Cause: Autofluorescence cluster_nonspecific_binding Possible Cause: Nonspecific Binding cluster_solutions_nonspecific cluster_end start High Background Observed check_no_click Evaluate 'No-Click' Control start->check_no_click autofluorescence High signal in 'No-Click' control? check_no_click->autofluorescence check_no_azide Evaluate 'No-Azide' Control nonspecific_binding High signal in 'No-Azide' control? check_no_azide->nonspecific_binding autofluorescence->check_no_azide No solution_autofluorescence Solutions: - Use spectral unmixing - Photobleach before labeling - Use a red-shifted dye autofluorescence->solution_autofluorescence Yes optimize_concentration Optimize this compound Concentration nonspecific_binding->optimize_concentration Yes end Signal-to-Noise Ratio Improved nonspecific_binding->end No optimize_blocking Optimize Blocking Step optimize_concentration->optimize_blocking solution_concentration Reduce dye concentration. Perform a titration. optimize_concentration->solution_concentration optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing solution_blocking Increase blocking time/concentration. Try different blocking agents. optimize_blocking->solution_blocking solution_washing Increase number and duration of washes. Add detergent (e.g., Tween-20) to wash buffer. optimize_washing->solution_washing solution_concentration->end solution_blocking->end solution_washing->end

Troubleshooting workflow for high background fluorescence.
Detailed Troubleshooting Steps

1. Optimize this compound Concentration

Using an excessively high concentration of the dye is a common cause of high background.

  • Recommendation: Perform a concentration titration to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended concentration and test several dilutions below and above that.

2. Enhance Blocking Efficiency

Inadequate blocking of nonspecific binding sites will lead to high background.

  • Recommendation:

    • Increase the incubation time and/or the concentration of your blocking agent.

    • Test different blocking agents. The optimal blocking agent can be application-dependent.

Comparison of Common Blocking Agents:

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSSingle purified protein, reduces potential for cross-reactivity.[7][8] Good for phospho-specific antibody applications.[4][7][8]Can be more expensive than milk. Some batches may contain contaminating IgGs.[5]
Non-fat Dry Milk 1-5% in PBS/TBSInexpensive and readily available.[7][8] Generally a very effective blocker.Contains phosphoproteins (casein) which can interfere with phospho-specific antibody detection.[4][7][8] Contains biotin, which can interfere with avidin/biotin systems.[4]
Normal Serum (from the species of the secondary antibody) 5-10% in PBS/TBSHighly effective at reducing nonspecific binding of secondary antibodies.[5]Can be expensive. Must be matched to the secondary antibody species.
Protein-Free Blockers Varies by manufacturerEliminates potential cross-reactivity with protein-based blockers.[9] Useful for assays where protein contamination is a concern.Can be more expensive. May not be as effective as protein-based blockers in all applications.

3. Improve Washing Steps

Insufficient washing will leave unbound fluorescent probes in the sample.

  • Recommendation:

    • Increase the number of wash steps (e.g., from 3 to 5).

    • Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).

    • Include a mild detergent, such as 0.05-0.1% Tween-20, in your wash buffer to help remove nonspecifically bound molecules.

Experimental Protocols

Protocol 1: General Staining Protocol with this compound via Click Chemistry

This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells.

G General Workflow for this compound Click Chemistry cluster_prep Cell Preparation cluster_blocking Blocking cluster_click Click Reaction cluster_wash_mount Washing and Mounting cluster_imaging Imaging cell_culture Culture and treat cells with azide-modified precursor fixation Fix cells (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilize cells (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Block nonspecific binding sites (e.g., 3% BSA in PBS) permeabilization->blocking click_reaction Incubate with Click Reaction Cocktail: - this compound - Copper(II) Sulfate (B86663) - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., TBTA/THPTA) blocking->click_reaction washing Wash cells extensively (e.g., 3x with PBS + 0.1% Tween-20) click_reaction->washing counterstain (Optional) Counterstain nuclei (e.g., DAPI) washing->counterstain mounting Mount coverslips with antifade mounting medium counterstain->mounting imaging Image with fluorescence microscope (Ex: ~488 nm, Em: ~520 nm) mounting->imaging

A general experimental workflow for this compound labeling.

Protocol 2: Click Reaction Cocktail Preparation

This is an example recipe for a click chemistry reaction cocktail. Concentrations may need to be optimized for your specific application.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., TBTA or THPTA) stock solution (e.g., 10 mM in DMSO or water)

  • Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the premix in the following order in a microcentrifuge tube:

    • PBS

    • This compound (final concentration typically 1-10 µM)

    • Copper(II) sulfate (final concentration typically 50-100 µM)

    • Ligand (final concentration typically 250-500 µM)

  • Vortex the solution gently.

  • Immediately before adding to the sample, add the sodium ascorbate (final concentration typically 1-5 mM) to initiate the reaction.

  • Vortex gently and immediately add the cocktail to your sample.

  • Incubate for 30-60 minutes at room temperature, protected from light.

Signaling Pathway and Logical Relationship Diagrams

Diagram: The Principle of Click Chemistry Labeling

This diagram illustrates the fundamental principle of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescently labeling a target molecule.

G Principle of CuAAC Click Chemistry cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product target Target Molecule (with Azide group) labeled_target Fluorescently Labeled Target Molecule target->labeled_target + atto488 This compound atto488->labeled_target catalyst Copper(I) [from CuSO4 + Reducing Agent] catalyst->labeled_target catalyzes

The fundamental principle of click chemistry for labeling.

This technical support guide provides a starting point for addressing common issues related to the nonspecific binding of this compound. Remember that optimization is often necessary for each specific experimental system. By systematically troubleshooting and using appropriate controls, you can achieve high-quality, specific fluorescent labeling for your research.

References

ATTO 488 Alkyne in STED Microscopy: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of ATTO 488 alkyne in Stimulated Emission Depletion (STED) microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in STED microscopy?

ATTO 488 is a fluorescent dye with high water solubility, strong light absorption, and a high fluorescence quantum yield.[1][2][3] Its alkyne modification allows it to be easily attached to molecules of interest via a copper-catalyzed reaction known as "Click Chemistry".[3][4] These properties, combined with its exceptional photostability, make ATTO 488 highly suitable for super-resolution microscopy techniques like STED.[1][2][3] In STED microscopy, a second laser (the STED laser) is used to deplete fluorescence in the outer region of the excitation focus, thereby increasing image resolution beyond the diffraction limit of light.[5][6][7]

Q2: My ATTO 488 signal is weak or noisy. What are the common causes and solutions?

Weak or noisy signals can stem from several factors, from labeling efficiency to imaging parameters. Below is a troubleshooting guide to address this issue.

  • Labeling Density: Insufficient labeling of the target structure is a primary cause of weak signals. For STED imaging, it is often recommended to use higher antibody concentrations (2 to 5-fold higher than for conventional microscopy) to ensure an optimal density of fluorophores.[8]

  • Photobleaching: Although ATTO 488 is photostable, the high laser intensities used in STED can still cause photodegradation.[5][9] It is crucial to minimize exposure to the excitation laser and use the lowest possible laser power that still provides adequate signal.

  • Imaging Buffer: The composition of the imaging buffer can significantly impact fluorophore performance. For some dyes, the addition of an oxygen scavenger system (e.g., GLOX) and a thiol can increase photostability.[10]

  • Mounting Medium: The choice of mounting medium is critical. It should have a refractive index that matches the immersion oil of the objective lens (typically 1.518) to minimize aberrations.[8][11] Mowiol is often recommended for STED imaging.[8] Avoid mounting media containing DAPI or Hoechst when using a 592 nm STED line, as they can increase background noise.[12]

Q3: How can I improve the photostability of ATTO 488 during STED imaging?

Photostability is a key factor for achieving high-quality STED images.[5][13] While ATTO 488 has good intrinsic photostability, continuous exposure to high-intensity light will lead to bleaching.[9]

  • Minimize Excitation Power: Bleaching is strongly dependent on the excitation laser intensity.[13] Use the minimum power necessary to obtain a reasonable signal-to-noise ratio.

  • Optimize STED Laser Power: While higher STED power can lead to better resolution, it also increases photobleaching.[5] A balance must be struck to achieve the desired resolution without rapidly destroying the signal.

  • Use Gated STED (g-STED): If available, using a pulsed excitation laser with a CW-STED laser and gated detection can improve image quality and potentially reduce photobleaching.[7]

  • Embedding Medium: The choice of embedding medium can influence dye stability. For some green-emitting dyes, Mowiol and PBS have been shown to preserve fluorescence better than other media like PGA.[13]

Q4: What are the optimal laser wavelengths for ATTO 488 in STED?

For ATTO 488, the fluorescence is most efficiently excited around 488-515 nm, making the 488 nm line of an Argon-Ion laser a suitable excitation source.[1][2][3] For depletion, a STED laser with a wavelength that overlaps with the dye's emission spectrum is required.[5] A 592 nm STED laser is commonly used and performs very well with ATTO 488.[8][12]

Comparative Dye Performance

Choosing the right fluorophore is critical for successful STED imaging. The following table summarizes the performance of ATTO 488 and other comparable dyes commonly used for STED microscopy with a 592 nm depletion laser.

FluorophoreExcitation (nm)STED (nm)STED Performance Rating
ATTO 488 488592Very Good[12]
Abberior STAR 488488592Excellent[12]
Alexa Fluor 488488592Excellent[12]
Chromeo 488488592Excellent[12]
DyLight 488488592Excellent[12]
Oregon Green 488488 / 514592Excellent[12]
FITC488592Very Good[12]

Performance ratings are based on information from Leica Microsystems' guide to STED sample preparation.[12]

Experimental Protocols

Protocol: this compound Labeling via Copper-Catalyzed Click Chemistry

This protocol provides a general guideline for labeling an azide-modified molecule (e.g., a protein or oligonucleotide) with this compound. Optimization may be required for specific applications.

Required Materials:

  • Azide-modified molecule of interest

  • This compound (e.g., Sigma-Aldrich Cat. No. 55444)[3]

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate (B8700270)

  • Anhydrous, amine-free DMF or DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM. Prepare this solution immediately before use.[1]

    • Azide-modified molecule: Dissolve in an appropriate buffer (e.g., PBS) to a known concentration.

    • Copper/Ligand Solution: Prepare a 20 mM CuSO4 solution in water and a 100 mM THPTA solution in water. Shortly before use, mix them to create the catalyst solution.[14]

    • Sodium Ascorbate: Prepare a 300 mM solution in water. This must be made fresh.[14]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your azide-modified molecule with the this compound stock solution. An excess of the dye is typically used.

    • Add the Copper/Ligand solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

    • Vortex briefly to mix.

  • Incubation:

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature. The reaction can be accelerated by gentle heating (e.g., 37-45°C).[4]

  • Purification:

    • Remove unreacted dye and catalyst components. The method of purification will depend on the nature of your labeled molecule (e.g., ethanol (B145695) precipitation for oligonucleotides[4], size exclusion chromatography for proteins).

  • Storage:

    • Store the labeled conjugate protected from light at -20°C.[1][4]

Visual Guides

Experimental Workflow: From Labeling to STED Imaging

This diagram outlines the key steps involved in a typical STED microscopy experiment using this compound.

G cluster_prep Sample Preparation cluster_label Click Chemistry Labeling cluster_img STED Imaging prep Prepare Cells/ Tissue Section fix Fixation & Permeabilization prep->fix block Blocking fix->block azide Introduce Azide into Target block->azide Incubate with Azide-modified probe alkyne Add ATTO 488 Alkyne azide->alkyne click Initiate Click Reaction alkyne->click mount Mount Sample click->mount Wash & Purify sted Acquire STED Images mount->sted analyze Image Analysis sted->analyze

Caption: Workflow for preparing and imaging a sample using this compound in STED microscopy.

Troubleshooting Logic: Diagnosing Weak Signal Issues

This flowchart provides a logical path to diagnose and resolve common issues leading to a weak fluorescence signal in STED imaging.

G cluster_check Initial Checks cluster_solution Potential Solutions start Weak ATTO 488 Signal in STED check_labeling Is labeling efficient? (Check on confocal first) start->check_labeling check_laser Are laser powers optimal? start->check_laser sol_labeling Increase Ab concentration (2-5x) or labeling time check_labeling->sol_labeling No check_buffer Is imaging buffer optimized? check_labeling->check_buffer Yes sol_laser Adjust Excitation/STED power balance check_laser->sol_laser No check_laser->check_buffer Yes sol_buffer Optimize imaging buffer (e.g., add antifade) sol_mounting Use correct mounting medium (RI match) check_buffer->sol_buffer No check_mounting Is mounting medium correct? check_buffer->check_mounting Yes check_mounting->sol_mounting No final Problem likely resolved. If persists, consider alternative dyes. check_mounting->final Yes

Caption: A troubleshooting flowchart for addressing weak signal from this compound in STED.

References

Validation & Comparative

Validating ATTO 488 Alkyne Labeling Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ATTO 488 alkyne for fluorescent labeling of biomolecules via click chemistry, evaluating its performance against other common alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

Executive Summary

This compound is a hydrophilic fluorescent probe widely used for bio-orthogonal labeling through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition, commonly known as click chemistry. Its high water solubility, brightness, and photostability make it a robust choice for various applications, including single-molecule detection and high-resolution microscopy.[1][2][3] This guide delves into the specifics of this compound's labeling specificity, comparing it with other popular fluorescent alkynes and providing the necessary experimental frameworks to validate its performance in your research.

Performance Comparison of Fluorescent Alkynes

The choice of a fluorescent alkyne probe significantly impacts the quality of labeling results, with key performance indicators being labeling efficiency, signal-to-noise ratio, and specificity (i.e., minimal non-specific binding). Below is a comparative summary of this compound against other commonly used fluorescent alkynes.

FeatureThis compoundAlexa Fluor 488 AlkyneCy5 Alkyne
Excitation Max (nm) ~500[2]~495[4]~646
Emission Max (nm) ~520[2]~519[4]~662
Quantum Yield High (~0.80)High (~0.92)[4]Moderate (~0.28)
Photostability High[1][2]High[4]Moderate
Hydrophilicity High[1][2]High[4]Moderate to Low
Non-Specific Binding Low[5]Low[5]Moderate
Brightness High[6]Very High[4]Moderate

Note: The data presented are compiled from various sources and can be influenced by experimental conditions. It is always recommended to perform application-specific validation.

Validating Labeling Specificity: Experimental Design

To ensure the observed fluorescence signal originates specifically from the intended target, a series of control experiments are crucial. The following workflow outlines a general strategy for validating the specificity of this compound labeling.

G cluster_prep Sample Preparation cluster_labeling Click Chemistry Labeling cluster_analysis Analysis azide_sample Azide-modified sample atto488_label Incubate with This compound azide_sample->atto488_label Test competitor_label Incubate with competitor alkyne azide_sample->competitor_label Comparison no_azide_sample Control sample (no azide) no_azide_sample->atto488_label Negative Control imaging Fluorescence Imaging atto488_label->imaging competitor_label->imaging quantification Signal Quantification imaging->quantification comparison Compare Signal-to-Noise quantification->comparison

Caption: Experimental workflow for validating fluorescent alkyne labeling specificity.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Surface Labeling

This protocol is adapted for labeling azide-modified biomolecules on the surface of cultured cells.

Materials:

  • Azide-modified cells in culture

  • This compound (or other fluorescent alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 1 mL, add:

    • PBS to 950 µL

    • 5 µL of 20 mM CuSO₄ (final concentration: 100 µM)

    • 25 µL of 20 mM THPTA (final concentration: 500 µM)

    • 10 µL of 5 mM this compound (final concentration: 50 µM)

  • Initiate Reaction: Immediately before adding to cells, add 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 1 mM). Mix gently.

  • Cell Labeling: Aspirate the culture medium from the cells and wash once with PBS. Add the click reaction mix to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction mix and wash the cells three times with PBS to remove unreacted reagents.

  • Imaging: The cells are now ready for fluorescence microscopy analysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC is a copper-free click chemistry method ideal for live-cell applications due to its biocompatibility.

Materials:

  • Azide-modified live cells in culture medium

  • DBCO-functionalized ATTO 488 (or other strained alkyne)

  • Cell culture medium

Procedure:

  • Prepare Labeling Solution: Dilute the DBCO-functionalized ATTO 488 in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Labeling: Aspirate the existing medium from the cells and replace it with the labeling solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Aspirate the labeling solution and wash the cells three times with fresh, pre-warmed culture medium.

  • Imaging: The cells can be immediately imaged under a live-cell fluorescence microscope.

Protocol 3: Assessing Non-Specific Binding

This protocol helps to quantify the level of background fluorescence due to non-specific binding of the fluorescent probe.

Procedure:

  • Prepare Control Cells: Culture cells under the same conditions as your experimental group but without the introduction of the azide-modified precursor.

  • Identical Labeling: Subject these control cells to the exact same click chemistry labeling protocol (either CuAAC or SPAAC) as your azide-modified experimental cells.

  • Imaging and Quantification: Acquire fluorescence images of both the control and experimental cells using identical imaging parameters (e.g., laser power, exposure time, gain).

  • Analysis: Quantify the average fluorescence intensity per cell for both groups. The intensity from the control group represents the level of non-specific binding. A high signal-to-noise ratio is achieved when the fluorescence intensity of the experimental group is significantly higher than that of the control group.

Application Example: Visualizing EGFR Signaling Pathway

Fluorescent labeling with probes like this compound is a powerful tool for tracking the dynamics of signaling proteins. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system that can be visualized using this approach.[7][8]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_endocytosis Endocytosis cluster_cytosol Cytosol EGF EGF Ligand EGFR EGFR (Azide-modified & ATTO 488-labeled) EGF->EGFR 1. Ligand Binding Dimer Dimerization & Autophosphorylation EGFR->Dimer 2. Receptor Activation Endosome Early Endosome Dimer->Endosome 3. Internalization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Endosome->Signaling 4. Signal Transduction Recycling Recycling to Membrane Endosome->Recycling 5a. Recycling Degradation Lysosomal Degradation Endosome->Degradation 5b. Degradation

Caption: Simplified schematic of the EGFR signaling and trafficking pathway.

By labeling EGFR with this compound, researchers can track its journey from the cell surface upon ligand binding, through endocytosis into early endosomes, and its subsequent fate of either recycling back to the membrane or degradation in lysosomes.[9][10] This allows for the spatio-temporal analysis of signaling events and receptor trafficking dynamics.

Conclusion

This compound stands out as a high-performance fluorescent probe for specific and sensitive labeling of biomolecules via click chemistry. Its favorable photophysical properties and low non-specific binding tendencies make it a reliable choice for a wide range of applications, from in vitro assays to live-cell imaging. By employing rigorous experimental controls, as outlined in this guide, researchers can confidently validate the specificity of their labeling and generate high-quality, reproducible data. The ability to visualize dynamic cellular processes, such as the EGFR signaling pathway, underscores the utility of this compound in advancing our understanding of complex biological systems.

References

A Researcher's Guide to Measuring Labeling Efficiency with ATTO 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, accurately quantifying the degree of labeling (DOL) of biomolecules with fluorescent probes like ATTO 488 alkyne is critical for experimental consistency and data reliability. The DOL, which represents the average number of dye molecules conjugated to a single biomolecule, directly impacts the fluorescence signal and can influence the biological activity of the labeled molecule. This guide provides a comprehensive comparison of methods and alternatives for measuring the DOL of molecules labeled with this compound.

The most common and accessible method for determining the DOL is UV-Vis spectrophotometry.[1] This technique leverages the Beer-Lambert law to calculate the molar concentrations of the protein and the dye in the conjugate solution based on their absorbance at specific wavelengths.

Experimental Protocol for DOL Determination

A detailed methodology is crucial for obtaining accurate and reproducible DOL values.

1. Purification of the Conjugate: It is essential to remove any non-conjugated, free dye from the labeled protein solution.[2][3][4] This is typically achieved through dialysis or gel filtration chromatography.[2][3][4]

2. Spectrophotometric Measurement: Using a spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at two key wavelengths:

  • 280 nm (A₂₈₀): The absorbance maximum for most proteins, primarily due to the presence of tryptophan and tyrosine residues.

  • λₘₐₓ of the dye (Aₘₐₓ): The wavelength of maximum absorbance for the specific fluorescent dye. For ATTO 488, this is approximately 501 nm.[5][6]

For accurate readings, the absorbance values should ideally be below 2.0. If necessary, dilute the sample and record the dilution factor for later calculations.[2][3]

3. Calculation of DOL: The DOL is calculated using the following formulas:

  • Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • A₂₈₀: Absorbance at 280 nm.

    • Aₘₐₓ: Absorbance at the dye's λₘₐₓ.

    • CF (Correction Factor): This accounts for the dye's absorbance at 280 nm. It is the ratio of the dye's absorbance at 280 nm to its absorbance at λₘₐₓ.[3][4]

    • ε_protein: The molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).[3]

  • Dye Concentration (M): Dye Conc. (M) = Aₘₐₓ / ε_dye

    • ε_dye: The molar extinction coefficient of the dye at its λₘₐₓ.

  • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

Comparative Data for this compound and Alternatives

While this compound is a high-performance dye, several alternatives are available for click chemistry labeling. The choice of dye can be influenced by factors such as brightness, photostability, and the specific experimental requirements. Below is a comparison of key spectral properties for ATTO 488 and other commonly used 488 nm-class dyes.

DyeMax Absorption (λₘₐₓ) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Correction Factor (CF)
ATTO 488 501[5][6]90,000[5][6]0.10[5][7]
Alexa Fluor® 488 496[8]71,000[8]~0.11
DyLight® 488 493[9]70,000[9][10]0.147[9]
AZDye™ 488 494[11]73,000[11]Not specified
CF®488A 490[10]70,000[10]0.1[10]

Note: The correction factor for Alexa Fluor® 488 can vary slightly between sources. It is always recommended to refer to the manufacturer's specific datasheet for the most accurate values.

Workflow for Determining Degree of Labeling

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the DOL.

G cluster_experiment Experimental Steps cluster_calculation Calculation Steps A Purify Labeled Biomolecule B Prepare Sample (Dilute if necessary) A->B C Measure Absorbance at 280 nm (A₂₈₀) B->C D Measure Absorbance at λₘₐₓ (Aₘₐₓ) B->D E Calculate Protein Concentration C->E D->E F Calculate Dye Concentration D->F G Calculate Degree of Labeling (DOL) E->G F->G

Caption: Workflow for DOL measurement.

Optimal DOL:

The ideal DOL can vary depending on the application. For antibodies, an optimal range is often between 2 and 10.[12] A low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potentially interfere with the biomolecule's function.[3] Therefore, it is often necessary to perform small-scale labeling experiments to determine the optimal dye-to-biomolecule ratio for a specific conjugation.[12]

References

A Head-to-Head Comparison: ATTO 488 Alkyne vs. Alexa Fluor 488 Alkyne for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the choices for fluorescent protein labeling, the selection of the right dye is critical for experimental success. This guide provides an objective comparison of two popular green-fluorescent alkyne-functionalized dyes: ATTO 488 alkyne and Alexa Fluor 488 alkyne. Both dyes are widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to attach a fluorescent reporter to azide-modified proteins.

This comparison summarizes key performance metrics based on available data, offers a detailed experimental protocol for protein labeling, and provides visual diagrams of the workflow and underlying chemical reaction.

Quantitative Data Summary

The following table outlines the key photophysical properties of this compound and Alexa Fluor 488 alkyne. These values are crucial for determining the potential brightness and signal-to-noise ratio in fluorescence-based assays.

PropertyThis compoundAlexa Fluor 488 Alkyne
Excitation Maximum (λex) 501 nm[1][2]495 nm[3][4]
Emission Maximum (λem) 523 nm[1][2]519 nm[3][4]
Molar Extinction Coefficient (ε) 90,000 cm⁻¹M⁻¹[1][]~73,000 cm⁻¹M⁻¹[4][6]
Fluorescence Quantum Yield (Φ) 0.80[]0.92[7][8][9]
Brightness (ε × Φ) 72,000~67,160
Photostability High[10][11][12]High[13][14][15]
Water Solubility Excellent[10][11][12]High[3]

Note on Brightness: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. While ATTO 488 has a higher molar extinction coefficient, Alexa Fluor 488's higher quantum yield results in comparable theoretical brightness. The actual performance can vary depending on the experimental conditions and the protein being labeled.

Experimental Protocol: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an azide-modified protein with either this compound or Alexa Fluor 488 alkyne.[16][17][18][19] Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in a copper- and azide-free buffer (e.g., PBS, pH 7.4)

  • This compound or Alexa Fluor 488 alkyne

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper ligand solution (e.g., 10 mM TBTA in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne dye in anhydrous DMSO.

    • Prepare fresh a 50 mM stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 10 mM stock solution of a copper ligand like TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.

    • Add the alkyne dye stock solution to the protein solution. The optimal molar excess of the dye will need to be determined empirically but a 3-10 fold excess is a common starting point.

    • Add the copper ligand to the reaction mixture to a final concentration of 0.1 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) using a spectrophotometer.

Visualizing the Workflow and Reaction

To better understand the experimental process and the underlying chemistry, the following diagrams are provided.

G Experimental Workflow for Protein Labeling via CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis azide_protein Azide-Modified Protein mix Mix Components azide_protein->mix alkyne_dye Alkyne Dye (ATTO 488 or Alexa Fluor 488) alkyne_dye->mix reagents CuSO4, Ascorbate, Ligand reagents->mix incubate Incubate (1-4h, RT, Dark) mix->incubate purify Purify (Size Exclusion) incubate->purify characterize Characterize (DOL) purify->characterize

CuAAC Protein Labeling Workflow

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_catalyst Catalyst cluster_product Product protein_azide Protein-N3 labeled_protein Protein-Triazole-Dye protein_azide->labeled_protein + dye_alkyne Dye-C≡CH dye_alkyne->labeled_protein catalyst Cu(I) catalyst->labeled_protein catalysis

References

A Head-to-Head Comparison: ATTO 488 Alkyne vs. DyLight 488 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in molecular labeling and imaging, the selection of fluorescent probes is a critical determinant of experimental success. Among the plethora of available dyes, those functionalized with an alkyne group for "click chemistry" have gained prominence for their utility in bioorthogonal ligation. This guide provides an objective comparison of two popular green-emitting fluorescent dyes, ATTO 488 alkyne and DyLight 488 alkyne, to aid in the selection of the optimal reagent for your research needs.

This comparison delves into the key performance metrics of these dyes, including their spectral properties, brightness, and photostability. Furthermore, a detailed experimental protocol for their application in cell labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is provided, alongside workflow diagrams to visually guide researchers through the process.

Quantitative Performance Comparison

A summary of the key quantitative data for this compound and DyLight 488 alkyne is presented below. This allows for a direct comparison of their fundamental photophysical properties.

PropertyThis compoundDyLight 488 Alkyne
Excitation Maximum (λex) 501 nm493 nm
Emission Maximum (λem) 523 nm518 nm
Molar Extinction Coefficient (ε) 90,000 M⁻¹cm⁻¹70,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.80High (specific value not consistently reported)
Brightness (ε x Φ) 72,000Not available due to lack of specific Φ
Recommended Laser Line 488 nm488 nm

Performance Insights: Brightness and Photostability

This compound is a hydrophilic fluorescent label known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1] With a quantum yield of 0.80, it is recognized as a very bright and photostable dye, making it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[1] Its rigid molecular structure contributes to its consistent optical properties across different environments.

DyLight 488 Alkyne is also characterized by high fluorescence intensity and is considered a bright and photostable green fluorophore.[2] While a specific quantum yield is not consistently provided by manufacturers, it is generally described as having a "high quantum yield".[3] In some comparative studies, DyLight 488 has been noted for its high fluorescence intensity, though one study on live cell imaging reported it to be rapidly photobleached compared to other dyes like ATTO 488.[4] Conversely, other sources emphasize its exceptional resistance to photobleaching.[2] This suggests that its photostability may be more dependent on the specific experimental conditions.

Experimental Protocol: Fluorescent Labeling of Cells via Click Chemistry

The following protocol provides a general workflow for labeling azide-modified biomolecules on or within cells using either this compound or DyLight 488 alkyne. This method is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-modified cells (e.g., cells metabolically labeled with an azide-containing sugar)

  • This compound or DyLight 488 alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-coordinating ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) for dye stock solution

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

Workflow Diagram:

experimental_workflow cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging Imaging cell_culture Culture azide-modified cells wash_cells Wash cells with PBS cell_culture->wash_cells fix_cells Fix cells (e.g., 4% PFA) wash_cells->fix_cells permeabilize Permeabilize (optional) fix_cells->permeabilize prepare_reagents Prepare click reaction cocktail fix_cells->prepare_reagents add_cocktail Add cocktail to cells prepare_reagents->add_cocktail incubate Incubate (e.g., 30-60 min, RT) add_cocktail->incubate wash_final Wash cells extensively incubate->wash_final mount Mount coverslips wash_final->mount image Image with fluorescence microscope mount->image

Caption: Experimental workflow for labeling cells using click chemistry.

Detailed Steps:

  • Prepare Dye Stock Solution: Dissolve the alkyne dye (ATTO 488 or DyLight 488) in anhydrous DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

  • Cell Preparation:

    • Culture cells that have been metabolically labeled with an azide-containing precursor on coverslips.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • (Optional) If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.

  • Prepare Click Reaction Cocktail: Prepare this cocktail fresh immediately before use. The final concentrations may need optimization for your specific cell type and labeling density.

    • In a microcentrifuge tube, combine the following in order:

      • PBS

      • Alkyne dye stock solution (to a final concentration of 1-10 µM)

      • Copper(II) sulfate (to a final concentration of 100-200 µM)

      • Copper-coordinating ligand (e.g., THPTA at 5-fold molar excess to CuSO₄)

    • Vortex briefly to mix.

    • Add freshly prepared sodium ascorbate (B8700270) solution (to a final concentration of 1-5 mM). Vortex gently.

  • Labeling Reaction:

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with a wash buffer (e.g., PBS with 1% BSA).

    • Perform any additional staining if required (e.g., DAPI for nuclear counterstain).

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for the 488 nm excitation line.

Signaling Pathway/Logical Relationship Diagram:

The underlying principle of this experimental approach is the bioorthogonal nature of the click chemistry reaction.

Caption: Principle of bioorthogonal labeling via click chemistry.

Conclusion

Both this compound and DyLight 488 alkyne are effective fluorescent probes for bioorthogonal labeling applications. This compound offers a higher reported quantum yield and extinction coefficient, suggesting superior intrinsic brightness. It is also consistently reported to have high photostability, making it a robust choice for demanding imaging techniques. DyLight 488 alkyne is also a bright fluorophore, though the lack of a specific quantum yield makes a direct brightness comparison challenging. Reports on its photostability are mixed, indicating that its performance in this regard may be more application-dependent. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the need for maximal brightness and photostability, as well as budget considerations. The provided experimental protocol offers a solid foundation for the successful application of either of these versatile fluorescent tools.

References

A Guide to High-Performance Alternatives for ATTO 488 Alkyne in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers pushing the boundaries of cellular imaging, the selection of fluorescent probes is paramount to achieving the highest resolution and clarity. ATTO 488 alkyne has been a reliable choice for super-resolution techniques compatible with click chemistry. However, a growing number of alternative dyes offer enhanced photophysical properties, leading to superior performance in demanding applications like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). This guide provides a detailed comparison of commercially available green-emitting alkyne dyes, offering researchers the data needed to make informed decisions for their specific super-resolution needs.

Performance Comparison of Green-Emitting Alkyne Dyes

The ideal fluorophore for super-resolution microscopy should exhibit high brightness, exceptional photostability, and for Single-Molecule Localization Microscopy (SMLM) techniques like STORM, possess optimal photoswitching characteristics. The following table summarizes the key photophysical properties of prominent alternatives to this compound.

Dye FamilyExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey Advantages for Super-Resolution
This compound 501[1]523[1]90,000[1]0.80[2]Well-established dye, good for single-molecule detection and STED.[2][3][4]
Alexa Fluor 488 Alkyne 49551973,000[5]0.92[6]High quantum yield, excellent photostability, widely used in STORM.[7]
AZDye™ 488 Alkyne 494[5]517[5]73,000[5][8]Not specifiedStructurally identical to Alexa Fluor® 488, bright and photostable.[5][8]
CF®488A Alkyne 49051570,0000.77High brightness and photostability.
Abberior STAR 488 Alkyne 503[9]524[9]65,000[9]Not specifiedSpecifically developed for STED microscopy, high photostability.[9][10]
Janelia Fluor 525 Alkyne 525[11]549[11]122,000[11]0.91[11]Exceptionally bright and photostable, suitable for live-cell dSTORM.[12]

Experimental Workflows and Methodologies

Successful super-resolution imaging relies on meticulous sample preparation and optimized imaging conditions. The following sections detail a general protocol for labeling with alkyne-modified dyes via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and specific considerations for STORM and STED microscopy.

Click Chemistry Labeling Workflow

The following diagram illustrates the general workflow for labeling azide-modified biomolecules within a cell with an alkyne-functionalized fluorescent dye.

G cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging Super-Resolution Imaging A Introduce Azide-Modified Substrate to Cells B Metabolic Incorporation or Enzymatic Labeling A->B C Cell Fixation & Permeabilization (optional) B->C D Prepare Click Reaction Cocktail: - Alkyne Dye - CuSO4 - Ligand (e.g., THPTA) - Reducing Agent (e.g., Sodium Ascorbate) C->D E Incubate Cells with Cocktail D->E F Wash to Remove Unbound Dye E->F G Mount Sample in Imaging Buffer F->G H Acquire Super-Resolution Data (STORM/STED) G->H

A generalized workflow for labeling cellular targets with alkyne dyes via click chemistry.
Detailed Experimental Protocols

1. Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling of Cells

This protocol is a general guideline for labeling azide-modified proteins in fixed cells. Optimization may be required for specific cell types and targets.

  • Cell Preparation:

    • Culture cells on #1.5 glass-bottom dishes suitable for high-resolution imaging.

    • Introduce the azide-modified metabolic precursor (e.g., an amino acid or sugar analog) to the culture medium and incubate for a period sufficient for incorporation into biomolecules.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail. For a final volume of 500 µL, mix the following in order:

      • 435 µL of PBS

      • 5 µL of 10 mM alkyne dye stock in DMSO (final concentration: 10 µM)

      • 10 µL of 50 mM CuSO₄ stock in water (final concentration: 1 mM)

      • 25 µL of 20 mM THPTA ligand stock in water (final concentration: 1 mM)

      • 25 µL of 100 mM sodium ascorbate (B8700270) stock in water (final concentration: 5 mM). The sodium ascorbate should be added last to initiate the reaction.

    • Immediately add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unreacted components.

2. STORM Imaging Protocol

  • Imaging Buffer Preparation: A standard STORM imaging buffer, often referred to as a GLOX buffer, is essential for achieving the desired photoswitching of fluorophores. A typical composition is:

    • 50 mM Tris-HCl (pH 8.0)

    • 10 mM NaCl

    • 10% (w/v) glucose

    • 500 µg/mL glucose oxidase

    • 40 µg/mL catalase

    • 10-100 mM MEA (β-mercaptoethylamine) as a primary thiol. The optimal concentration of MEA can be dye-dependent.[13]

  • Image Acquisition:

    • Mount the labeled and washed sample in the freshly prepared STORM imaging buffer.

    • Use a high-power laser (e.g., 488 nm) to excite the fluorophores and induce photoswitching.

    • Acquire a time-series of thousands of images, capturing the stochastic blinking of individual fluorophores.

    • Process the raw data using localization software to reconstruct the super-resolved image.

3. STED Microscopy Protocol

  • Sample Mounting: For STED microscopy, it is crucial to use a mounting medium with a refractive index that matches the immersion oil of the objective lens (typically 1.518) to minimize optical aberrations.[14] Several commercial and homemade mounting media are available.

  • Image Acquisition:

    • Use a 488 nm laser for excitation.

    • Employ a co-aligned, donut-shaped STED laser (typically 590-610 nm for green dyes) to de-excite fluorophores at the periphery of the excitation spot.[9]

    • Scan the co-aligned laser beams across the sample to build the super-resolved image. The power of the STED laser will determine the achievable resolution.

Choosing the Right Alternative

The optimal dye for a given experiment depends on the specific super-resolution modality and the biological question being addressed.

  • For STORM , dyes with robust photoswitching and high photon output per switching event are crucial. Alexa Fluor 488 and Janelia Fluor 525 are excellent choices, with the latter being particularly advantageous for live-cell applications due to its high brightness and cell permeability.[7][12]

  • For STED , photostability under high laser power is the most critical parameter. Abberior STAR 488 is specifically designed for this technique and demonstrates excellent performance.[9][10] Alexa Fluor 488 is also a highly photostable option.[15]

This guide provides a starting point for researchers looking to move beyond this compound. By carefully considering the quantitative data and experimental protocols presented, scientists can select the most appropriate high-performance fluorophore to unlock new levels of detail in their super-resolution imaging experiments.

References

ATTO 488 Alkyne: A Comparative Performance Guide for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ATTO 488 alkyne in various biological samples against other common fluorescent alternatives. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

ATTO 488 is a hydrophilic fluorescent label known for its exceptional water solubility, high fluorescence quantum yield, and remarkable thermal and photostability.[1] These characteristics make it highly suitable for a wide range of applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1] The alkyne derivative of ATTO 488 allows for its covalent attachment to azide-modified biomolecules via the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2] This bioorthogonal reaction is ideal for labeling in complex biological environments due to the absence of native azides and alkynes in most biological systems, ensuring high specificity and low background signal.[2]

Performance Comparison

While direct head-to-head comparisons of this compound with other fluorescent alkynes across various biological samples are not extensively documented in peer-reviewed literature, its performance can be inferred from the well-characterized properties of the ATTO 488 fluorophore. It is frequently cited as a superior alternative to fluorescein (B123965) and Alexa Fluor 488, offering enhanced photostability and brightness.

Photophysical Properties

The following table summarizes the key photophysical properties of ATTO 488 and a common competitor, Alexa Fluor 488.

PropertyATTO 488Alexa Fluor 488Reference
Excitation Maximum (nm)501495[3]
Emission Maximum (nm)523519[3]
Molar Extinction Coefficient (M⁻¹cm⁻¹)90,00073,000[3]
Fluorescence Quantum Yield0.800.92[3][4]
Fluorescence Lifetime (ns)4.14.1[5]
Water SolubilityExcellentExcellent[1]
PhotostabilityHighModerate
Performance in Biological Contexts

Based on available literature, the following table provides a qualitative comparison of this compound's expected performance against other green fluorescent alkynes in common biological applications.

ApplicationKey Performance MetricThis compoundOther Green Fluorescent Alkynes (e.g., Alexa Fluor 488 Alkyne)Rationale/Citation
Live Cell Imaging Photostability, Signal-to-Noise RatioExcellentGood to ExcellentATTO dyes are known for their high photostability, which is crucial for time-lapse imaging of live cells. Low non-specific binding of ATTO 488 contributes to a high signal-to-noise ratio.[6]
Fixed Cell/Tissue Imaging Brightness, PhotostabilityExcellentExcellentBoth dye families provide bright signals. The superior photostability of ATTO 488 is advantageous for imaging techniques that require intense laser illumination, such as confocal and super-resolution microscopy.
Flow Cytometry Brightness, Low Spectral OverlapExcellentExcellentThe high quantum yield of ATTO 488 results in bright signals, enabling clear distinction of labeled cell populations.[1]
In-gel Protein Analysis Labeling Efficiency, SensitivityHighHighThe efficiency of the click reaction is generally high for both types of dyes, allowing for sensitive detection of proteins in gels.[7][8]

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Cell Proliferation Assay using EdU and this compound

This protocol describes the detection of newly synthesized DNA in proliferating cells by incorporating the thymidine (B127349) analog EdU (5-ethynyl-2'-deoxyuridine) and subsequent fluorescent labeling with this compound via click chemistry.

Experimental Workflow:

G cluster_0 Cell Culture and Labeling cluster_1 Fixation and Permeabilization cluster_2 Click Reaction cluster_3 Imaging A Plate cells and culture overnight B Incubate with EdU-containing medium A->B C Fix cells with 4% paraformaldehyde B->C D Permeabilize with 0.5% Triton X-100 C->D F Incubate cells with cocktail D->F E Prepare Click Reaction Cocktail (this compound, CuSO4, Ascorbate) E->F G Wash and mount coverslips F->G H Image with fluorescence microscope G->H

Figure 1: Workflow for cell proliferation assay using EdU and this compound.

Materials:

  • Cells of interest

  • Culture medium

  • EdU (5-ethynyl-2'-deoxyuridine)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • PBS (Phosphate-Buffered Saline)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM and incubate for a duration appropriate for the cell type's doubling time (e.g., 2 hours for rapidly dividing cells).

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For one coverslip, mix:

      • 43 µL PBS

      • 2 µL of 100 mM CuSO₄

      • 4 µL of 1 M Sodium Ascorbate (freshly prepared)

      • 1 µL of 1 mM this compound in DMSO

    • Wash the cells twice with PBS.

    • Add 50 µL of the click reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filters for ATTO 488 (Excitation/Emission: ~501/523 nm) and DAPI.

Labeling of Nascent Proteins in Cell Lysates

This protocol outlines the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog, followed by lysis and fluorescent tagging with this compound for in-gel analysis.

Experimental Workflow:

G cluster_0 Metabolic Labeling cluster_1 Cell Lysis cluster_2 Click Reaction cluster_3 Analysis A Culture cells in methionine-free medium B Add L-azidohomoalanine (AHA) A->B C Harvest and lyse cells B->C D Quantify protein concentration C->D F Incubate lysate with cocktail D->F E Prepare Click Reaction Cocktail (this compound, CuSO4, Ligand, Ascorbate) E->F G Separate proteins by SDS-PAGE F->G H Visualize labeled proteins with a gel scanner G->H

Figure 2: Workflow for labeling nascent proteins in cell lysates.

Materials:

  • Cultured cells

  • Methionine-free culture medium

  • L-azidohomoalanine (AHA)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • SDS-PAGE reagents and equipment

  • Fluorescent gel scanner

Procedure:

  • Metabolic Labeling:

    • Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete endogenous methionine.

    • Replace the medium with methionine-free medium containing 25-50 µM AHA and incubate for 1-4 hours.

  • Cell Lysis:

    • Wash cells with cold PBS and harvest.

    • Lyse the cell pellet in lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Click Reaction: [7][8]

    • To 50 µg of protein lysate in a final volume of 50 µL, add the following components in order:

      • 1 µL of 1 mM this compound in DMSO

      • 1 µL of 50 mM CuSO₄

      • 1 µL of 50 mM THPTA

      • 1 µL of 100 mM Sodium Ascorbate (freshly prepared)

    • Incubate the reaction for 1 hour at room temperature.

  • SDS-PAGE Analysis:

    • Add SDS-PAGE loading buffer to the reaction mixture.

    • Separate the proteins on a polyacrylamide gel.

    • Visualize the fluorescently labeled proteins using a gel scanner with an appropriate laser and emission filter for ATTO 488.

Imaging of Glycosylation in Cancer Cells

This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar and subsequent visualization with this compound in fixed cells. This technique can be used to study changes in glycosylation patterns associated with cancer.[9][10][11]

Metabolic Glycan Labeling Pathway:

G A Azido-sugar (e.g., Ac4ManNAz) B Cellular Uptake A->B C Metabolic Conversion B->C D Incorporation into Glycoproteins C->D E Cell Surface Glycoprotein with Azide D->E G Click Reaction (CuAAC) E->G F This compound F->G H Fluorescently Labeled Glycoprotein G->H

Figure 3: Metabolic labeling and visualization of cell surface glycans.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • This compound

  • Reagents for click chemistry and cell fixation/permeabilization as in Protocol 1.

Procedure:

  • Metabolic Labeling: Culture cells in the presence of 25-50 µM Ac₄ManNAz for 24-72 hours. This allows for the metabolic incorporation of the azido-sugar into cell surface sialoglycans.[9]

  • Fixation and Permeabilization (Optional):

    • For surface labeling, proceed directly to the click reaction on live cells (using a cell-impermeable ligand like BTTAA) or fix the cells with 4% PFA without permeabilization.

    • For visualizing total cellular glycosylation, fix and permeabilize the cells as described in Protocol 1.

  • Click Reaction: Perform the click reaction as described in Protocol 1, incubating the cells with the this compound-containing cocktail.

  • Imaging: Wash the cells and image using fluorescence microscopy to visualize the distribution of labeled glycans.

Conclusion

This compound is a high-performance fluorescent probe for a variety of biological applications that utilize click chemistry. Its superior photostability and brightness make it an excellent choice for demanding imaging applications, particularly in live-cell and super-resolution microscopy. While comprehensive, direct comparative studies with other fluorescent alkynes are limited, the well-established characteristics of the ATTO 488 fluorophore suggest it is a robust and reliable tool for researchers. The provided protocols offer a starting point for the successful implementation of this compound in cell proliferation assays, protein labeling, and glycan imaging. As with any fluorescent probe, optimal experimental conditions may require empirical determination for specific biological systems.

References

A Head-to-Head Comparison of ATTO 488 Alkyne Photostability for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial decision of fluorophore selection for microscopy, this guide provides a comprehensive, data-driven comparison of ATTO 488 alkyne's photostability against other commonly used fluorescent dyes. In the realm of high-resolution and single-molecule imaging, the photostability of a fluorophore is a critical parameter that directly impacts the quality, reproducibility, and duration of an experiment. This guide delves into the performance of this compound, presenting supporting experimental data and methodologies to inform your choice for optimal imaging results.

ATTO 488, a member of the ATTO family of fluorescent labels, is known for its exceptional thermal and photostability, high fluorescence quantum yield, and strong absorption.[1][2] It is often presented as a superior alternative to fluorescein (B123965) and a strong competitor to other popular dyes like Alexa Fluor 488.[3] This guide aims to provide a clear, objective assessment of these claims with a focus on quantitative data.

Quantitative Comparison of Photostability

The following table summarizes key photophysical properties related to the brightness and photostability of ATTO 488 and other commonly used fluorescent dyes in a similar spectral range. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.[4] Higher values for fluorescence quantum yield and fluorescence lifetime are generally indicative of a more robust and photostable dye.

DyeMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Fluorescence Quantum Yield (ηfl)Fluorescence Lifetime (τfl) (ns)
ATTO 488 90,00080%4.1
Alexa Fluor 488 71,00068%4.1
Fluorescein (FITC) 75,00092% (at high pH)4.0
Cy3 150,00015%0.2

Data for ATTO 488 was obtained from the manufacturer's specifications.[5] Data for other dyes is compiled from various sources for comparative purposes.

Experimental Protocol for Photostability Assessment

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a common approach for measuring photobleaching rates.

Objective: To determine the rate of photobleaching for different fluorescent dyes under continuous illumination.

Materials:

  • Microscope slide and coverslip

  • Fluorescently labeled molecules (e.g., antibodies, oligonucleotides) with the dyes of interest (this compound, Alexa Fluor 488, FITC, Cy3)

  • Imaging buffer (e.g., PBS)

  • Antifade mounting medium (optional, for comparison)

  • Fluorescence microscope with a suitable laser line for excitation (e.g., 488 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera)

Procedure:

  • Sample Preparation:

    • Immobilize the fluorescently labeled molecules on a microscope slide. This can be achieved through various methods depending on the molecule, such as biotin-streptavidin interaction or direct adsorption to the glass surface.

    • Ensure a sparse, single-molecule density to allow for the analysis of individual fluorophores.

    • Add a droplet of imaging buffer over the immobilized molecules and place a coverslip on top, sealing the edges to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence microscope and the laser illumination source.

    • Select the appropriate filter set for the dye being imaged.

    • Set the laser power to a constant and defined level that will be used for all compared dyes. It is important to use the same laser power and illumination conditions for a fair comparison.

    • Adjust the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.

  • Image Acquisition:

    • Locate a field of view with a suitable number of well-separated single molecules.

    • Start continuous image acquisition (time-lapse) of the chosen field of view. The frame rate should be high enough to accurately capture the fluorescence decay.

    • Continue imaging until most of the fluorescent spots have photobleached.

  • Data Analysis:

    • For each fluorescent spot, measure the integrated fluorescence intensity in each frame of the time-lapse series.

    • Subtract the background fluorescence from each measurement.

    • Plot the normalized fluorescence intensity as a function of time for each molecule.

    • Fit the decay curve to an exponential function (single or double exponential) to determine the photobleaching lifetime (the time it takes for the fluorescence intensity to decrease to 1/e of its initial value) or the half-life (t1/2).

    • Average the results from multiple single molecules for each dye to obtain a statistically significant measure of photostability.

Experimental Workflow for Photostability Assessment

The following diagram illustrates the key steps in the experimental workflow for assessing the photostability of fluorescent dyes.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Immobilize Labeled Molecules prep2 Add Imaging Buffer prep1->prep2 setup1 Set Laser Power & Illumination prep2->setup1 Mount Sample setup2 Configure Camera Settings setup1->setup2 acq1 Locate Field of View setup2->acq1 acq2 Start Time-Lapse Imaging acq1->acq2 analysis1 Measure Fluorescence Intensity acq2->analysis1 analysis2 Background Subtraction analysis1->analysis2 analysis3 Plot Intensity vs. Time analysis2->analysis3 analysis4 Fit Decay Curve & Determine Lifetime analysis3->analysis4

References

ATTO 488 Alkyne: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of ATTO 488 alkyne with other commonly used green-emitting fluorescent dyes, offering insights into their performance characteristics and applications, supported by available data and detailed experimental protocols.

This compound is a rhodamine-based fluorescent dye that has gained significant attention in the scientific community for its robust performance in various fluorescence-based assays. Characterized by its high absorption, exceptional fluorescence quantum yield, and notable thermal and photochemical stability, ATTO 488 is particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2] The alkyne functional group enables its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3]

Performance Comparison of Green-Emitting Alkyne Dyes

The selection of a fluorescent probe is often a trade-off between brightness, photostability, and cost. Here, we compare the key photophysical properties of this compound with its common alternatives: Alexa Fluor 488 alkyne, FAM (fluorescein) alkyne, and FITC (fluorescein isothiocyanate) alkyne.

PropertyThis compoundAlexa Fluor 488 AlkyneFAM AlkyneFITC Alkyne
Excitation Max (nm) 500[2]495[4]490[5]~495
Emission Max (nm) 520[2]519[4]513[5]~525
Molar Extinction Coefficient (cm⁻¹M⁻¹) 9.0 x 10⁴[2]>65,000[4]80,000[5]~75,000
Fluorescence Quantum Yield (η) 0.80[2][]0.92[7][8]0.93[5][9]~0.3-0.9
Fluorescence Lifetime (τ) (ns) 4.1[2]~4.1[4]Not readily available~4.0
Key Advantages High photostability, good water solubility[1][2]High quantum yield, good photostability[4]High quantum yield[5][9]Cost-effective
Key Disadvantages Lower quantum yield compared to Alexa Fluor 488 and FAMHigher costLower photostability compared to ATTO and Alexa Fluor dyespH sensitivity, lower photostability

Note: The quantum yield of FITC is highly dependent on its local environment and pH.

Experimental Protocols

Measuring Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield of a test sample (e.g., this compound) relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)

  • Fluorescence standard with a known quantum yield in the same solvent

  • Test fluorophore solution

Procedure:

  • Prepare a series of dilutions of both the test sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

  • Calculate the quantum yield of the test sample using the following equation:

    Φ_X = Φ_ST * (m_X / m_ST) * (n_X / n_ST)²

    Where:

    • Φ is the quantum yield

    • m is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

    • Subscripts X and ST refer to the test sample and the standard, respectively.

Quantum_Yield_Measurement cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Dilutions Prepare serial dilutions (Abs < 0.1) Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Fluorescence Emission (Spectrofluorometer) Dilutions->Fluorescence Standard Known Quantum Yield Standard Standard->Dilutions TestSample Test Fluorophore (e.g., this compound) TestSample->Dilutions Plotting Plot Intensity vs. Absorbance Absorbance->Plotting Integration Integrate Emission Spectra Fluorescence->Integration Integration->Plotting Calculation Calculate Quantum Yield Plotting->Calculation

Caption: Workflow for determining fluorescence quantum yield.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Oligonucleotide Labeling

This protocol provides a general procedure for labeling an alkyne-modified oligonucleotide with an azide-functionalized fluorescent dye like ATTO 488 azide.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-modified fluorescent dye (e.g., ATTO 488 azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO or DMF

  • Buffer (e.g., phosphate (B84403) buffer, pH 7)

Procedure:

  • Prepare stock solutions:

    • Alkyne-oligonucleotide in nuclease-free water.

    • Azide-dye in DMSO or DMF.

    • CuSO₄ in nuclease-free water.

    • THPTA in nuclease-free water.

    • Sodium ascorbate in nuclease-free water (prepare fresh).

  • In a microcentrifuge tube, combine:

    • Alkyne-oligonucleotide solution.

    • Buffer.

    • Azide-dye solution (typically 1.5-5 molar excess over the oligonucleotide).

  • Prepare the catalyst solution: Mix CuSO₄ and THPTA in a separate tube.

  • Initiate the reaction: Add the CuSO₄/THPTA solution to the oligonucleotide/dye mixture, followed by the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours or at a slightly elevated temperature (e.g., 37°C) to accelerate the reaction.

  • Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.

Oligo_Labeling_Workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification Oligo Alkyne-modified Oligonucleotide Mixing Combine Oligo, Dye, Buffer, and Catalyst Oligo->Mixing Dye Azide-modified Dye Dye->Mixing Catalyst CuSO4 + THPTA Catalyst->Mixing Reducer Sodium Ascorbate (fresh) Initiation Add Sodium Ascorbate Reducer->Initiation Mixing->Initiation Incubation Incubate at RT Initiation->Incubation Purify Purify Labeled Oligonucleotide Incubation->Purify

Caption: General workflow for oligonucleotide labeling via CuAAC.

Signaling Pathway Visualization: Example of Ras-MAPK Pathway Probing

Click chemistry with fluorescently labeled alkynes can be used to study signaling pathways. For instance, an alkyne-modified metabolic precursor can be incorporated into a protein of interest, which is then visualized by reaction with an azide-functionalized dye.

Ras_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras (Alkyne-labeled) RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Translocation

Caption: Probing the Ras-MAPK signaling pathway.

Conclusion

This compound stands as a high-performance fluorescent probe for a multitude of applications, particularly those demanding high photostability. While alternatives like Alexa Fluor 488 and FAM offer higher quantum yields, the superior photostability of ATTO 488 can be a deciding factor for experiments involving prolonged or intense illumination, such as super-resolution microscopy and single-molecule tracking. The choice of fluorescent dye should be guided by the specific requirements of the experiment, balancing the need for brightness, photostability, and cost. The provided protocols offer a starting point for the application and comparative evaluation of these powerful research tools.

References

Unveiling the Optimal Bioconjugation Strategy: A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry for ATTO 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice between copper-catalyzed and copper-free click chemistry is a critical decision point. This guide provides a comprehensive comparative analysis of these two powerful ligation techniques, specifically focusing on their application with the popular fluorophore, ATTO 488 alkyne. By presenting objective performance data and detailed experimental protocols, this document aims to empower researchers to select the most suitable method for their specific experimental needs.

The "click chemistry" concept, introduced by K.B. Sharpless, describes reactions that are rapid, selective, and high-yielding.[1] Two of the most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. Both methods are widely used to attach reporter molecules like ATTO 488 to biomolecules of interest. ATTO 488 is a hydrophilic fluorescent label with high water solubility, strong absorption, a high fluorescence quantum yield, and exceptional photostability, making it ideal for a range of applications from single-molecule detection to high-resolution microscopy.[2][3]

Performance Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry

The choice between CuAAC and SPAAC for conjugating this compound hinges on a trade-off between reaction kinetics, biocompatibility, and potential side reactions.

ParameterCopper-Catalyzed Click Chemistry (CuAAC)Copper-Free Click Chemistry (SPAAC)
Reaction Rate Very fast, often complete within minutes to a few hours at room temperature.[4]Generally slower than CuAAC, but kinetics have been significantly improved with the development of new strained alkynes.[5][6]
Biocompatibility Limited in living systems due to the cytotoxicity of the copper catalyst.[5][7]Highly biocompatible, making it the method of choice for in vivo and live-cell imaging.[5][6]
Reagents Requires a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., TBTA or THPTA).[8]Utilizes strained cyclooctynes (e.g., DIFO, DBCO) that react directly with azides without a metal catalyst.[9][10]
Selectivity Highly selective for azides and terminal alkynes.[4][11]Also highly selective, but some strained alkynes may exhibit side reactions with thiols.[11]
Fluorescence Quenching The copper catalyst can potentially quench the fluorescence of the dye.[7]No metal-induced fluorescence quenching.
Cost Reagents are generally less expensive.Strained cyclooctyne (B158145) reagents can be more expensive.[12]

Experimental Deep Dive: Protocols and Considerations

To provide a practical framework, detailed experimental protocols for both CuAAC and SPAAC with this compound are outlined below.

Copper-Catalyzed Click Chemistry (CuAAC) Protocol for this compound

This protocol is a general guideline for labeling an azide-modified biomolecule with this compound.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or other suitable organic solvent for dissolving this compound

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Dissolve the azide-modified biomolecule in PBS to a desired concentration.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with this compound (typically in a 1:1.5 to 1:5 molar ratio).

    • Add the THPTA or TBTA ligand to the reaction mixture. The final concentration of the ligand is typically 5 times that of the copper sulfate.[13]

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be accelerated by gentle shaking or rotation.

  • Purification:

    • Remove the excess this compound and copper catalyst using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Copper-Free Click Chemistry (SPAAC) Protocol for this compound

This protocol describes the labeling of an azide-modified biomolecule using a strained cyclooctyne-modified ATTO 488. For this example, we will assume the use of a DBCO (dibenzocyclooctyne) derivative of ATTO 488.

Materials:

  • ATTO 488-DBCO

  • Azide-modified biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or other suitable organic solvent for dissolving ATTO 488-DBCO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve ATTO 488-DBCO in DMSO to a stock concentration of 10 mM.

    • Dissolve the azide-modified biomolecule in PBS to a desired concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with ATTO 488-DBCO (typically in a 1:1.5 to 1:3 molar ratio).

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight, protected from light. Reaction times may vary depending on the specific biomolecule and the strained alkyne used.

  • Purification:

    • Purify the labeled biomolecule to remove unreacted ATTO 488-DBCO using a suitable method such as size exclusion chromatography or dialysis.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further clarify the processes, the following diagrams illustrate the core chemical reactions and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne ATTO 488-Alkyne Product ATTO 488-Triazole-Biomolecule Alkyne->Product Azide Biomolecule-Azide Azide->Product Cu(II) CuSO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Cu(I)->Product Catalysis Ligand Ligand (TBTA/THPTA) Ligand->Cu(I) Stabilization SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne ATTO 488-DBCO Product ATTO 488-Triazole-Biomolecule Strained_Alkyne->Product Azide Biomolecule-Azide Azide->Product Experimental_Workflow Start Start: Azide-modified Biomolecule and this compound Choose_Method Choose Method Start->Choose_Method CuAAC Copper-Catalyzed Reaction (CuSO4, Ascorbate, Ligand) Choose_Method->CuAAC CuAAC SPAAC Copper-Free Reaction (Strained Alkyne) Choose_Method->SPAAC SPAAC Incubation Incubation CuAAC->Incubation SPAAC->Incubation Purification Purification (e.g., Chromatography) Incubation->Purification Analysis Analysis (e.g., Spectroscopy, Imaging) Purification->Analysis

References

Evaluating the Brightness of ATTO 488 Alkyne Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in molecular biology, drug development, and advanced microscopy, the selection of a fluorescent probe for labeling biomolecules is a critical decision that directly impacts experimental sensitivity and accuracy. In the realm of bioorthogonal chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," alkyne-modified fluorescent dyes are indispensable tools. Among these, ATTO 488 alkyne is renowned for its high fluorescence yield and photostability.[1][2] This guide provides an objective comparison of this compound's brightness against other commercially available fluorescent alkyne probes, supported by quantitative data and detailed experimental protocols.

Understanding Fluorescent Probe Brightness

The brightness of a fluorescent dye is a key performance indicator, directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).

  • Molar Extinction Coefficient (ε): Represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher value indicates greater light absorption.

  • Fluorescence Quantum Yield (Φ): Describes the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

A brighter probe generates a stronger signal, enabling more sensitive detection of target molecules, which is especially crucial for low-abundance targets or single-molecule imaging applications.[3]

Quantitative Comparison of Fluorescent Alkyne Probes

This compound is a hydrophilic fluorescent label known for its exceptional water solubility, high absorption, and significant fluorescence quantum yield.[4][5] To evaluate its performance, we compare its photophysical properties with those of other commonly used alkyne-modified dyes in the green-to-orange spectral range. These alternatives include Alexa Fluor 488 alkyne, Abberior STAR 488 alkyne, and Cy3 alkyne. We also include DBCO-Cy3, a probe for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), to provide a broader context for researchers using different click chemistry methodologies.[6][][8]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound 50152390,000[9]0.80[3]72,000
Alexa Fluor 488 Alkyne495-496519~72,000[10][11]0.92[12]~66,240
Abberior STAR 488 Alkyne493-503519-524~70,000[13][14]~0.87[13][14]~60,900
Cy3 Alkyne553-555569-570150,000[15][16]~0.23 (range: 0.15-0.31)[15][17]~34,500
DBCO-Cy3555570-580150,000[6][18]~0.23 (range: 0.15-0.31)[15][17]~34,500

Note: The brightness of Cy3 and its derivatives can vary based on the local environment and conjugation partner. The quantum yield for Cy3 alkyne has been reported with some variability; an average value is used here for comparison.

Based on this data, this compound demonstrates superior brightness compared to other popular green-emitting alkyne dyes like Alexa Fluor 488 and Abberior STAR 488. While Cy3-based alkynes possess a significantly higher extinction coefficient, their lower quantum yield results in a comparatively lower overall brightness.

Experimental Workflow and Protocols

To empirically validate the brightness of different fluorescent alkyne conjugates, a standardized experimental workflow is essential. The following diagram and protocol outline the key steps for labeling an azide-modified biomolecule and quantifying the resulting fluorescence.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis azide_biomolecule Azide-Modified Biomolecule (e.g., Protein) click_reaction Perform Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_biomolecule->click_reaction alkyne_dyes Prepare Alkyne Dye Stocks (ATTO 488, AF488, etc.) alkyne_dyes->click_reaction purification Remove Unreacted Dye (e.g., Size Exclusion Chromatography) click_reaction->purification absorbance Measure Absorbance (Determine Dye and Protein Conc.) purification->absorbance fluorescence Measure Fluorescence Emission absorbance->fluorescence comparison Calculate & Compare Corrected Brightness fluorescence->comparison

Caption: Workflow for comparing fluorescent alkyne conjugate brightness.

Detailed Experimental Protocol: Labeling of Azide-Modified Oligonucleotide

This protocol describes a general procedure for labeling an alkyne-modified oligonucleotide with an azide-containing fluorescent dye, which can be adapted for comparing different alkyne dyes with an azide-modified biomolecule.

Materials:

  • Azide-modified oligonucleotide (or other biomolecule)

  • This compound and other alkyne dyes for comparison

  • Solvent: Anhydrous DMSO or DMF

  • Copper(I) source: Copper(I) bromide (CuBr) or a pre-made catalyst solution

  • Ligand: Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer and Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.

    • Dissolve each alkyne-modified fluorescent dye (e.g., this compound) in anhydrous DMSO to create a 50 mM stock solution.

    • Prepare a 100 mM solution of TBTA in DMSO/t-BuOH (3:1).

    • Freshly prepare a 100 mM solution of CuBr in DMSO/t-BuOH (3:1).

    • Prepare a 100 mM solution of sodium ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 5 nmol of the azide-modified oligonucleotide solution.

      • A 5 to 10-fold molar excess of the alkyne dye stock solution.

      • TBTA solution (to a final concentration of 1-2 mM).

      • Sodium ascorbate solution (to a final concentration of 5 mM).

    • Vortex the mixture briefly.

    • Add the CuBr solution to initiate the reaction (to a final concentration of 1 mM).

    • Vortex the tube again and incubate at room temperature for 1-3 hours or at 40-45°C for 30 minutes to accelerate the reaction. Protect the reaction from light.

  • Purification of the Labeled Biomolecule:

    • Purify the fluorescently labeled oligonucleotide from unreacted dye and catalyst components using an appropriate method, such as ethanol (B145695) precipitation or size-exclusion chromatography, suitable for your biomolecule.

  • Quantification and Brightness Measurement:

    • Measure the absorbance of the purified conjugate at 260 nm (for oligonucleotide) and at the absorption maximum (λ_max) of the specific dye.

    • Calculate the concentration of the oligonucleotide and the dye, and determine the degree of labeling (DOL).

    • Dilute the labeled conjugates of each dye to the same concentration in PBS.

    • Measure the fluorescence emission spectrum for each sample using the same instrument settings (excitation wavelength, slit widths).

    • The relative brightness can be directly compared from the peak fluorescence intensity of the emission spectra.

Conclusion

The quantitative data clearly indicates that this compound is one of the brightest green-emitting fluorescent probes available for click chemistry applications. Its high molar extinction coefficient and exceptional quantum yield translate to a strong fluorescent signal, making it an excellent choice for demanding applications that require high sensitivity.[2][5] Furthermore, ATTO dyes are known for their superior photostability, which provides an additional advantage in imaging experiments that require prolonged or intense light exposure.[1] While other dyes like Alexa Fluor 488 and Abberior STAR 488 are also high-performance alternatives, this compound offers a compelling combination of brightness and stability for researchers aiming to achieve the highest levels of detection sensitivity. When selecting a probe, it is crucial to consider not only the inherent brightness but also the specific experimental conditions, including the nature of the target biomolecule and the detection instrumentation available.

References

ATTO 488 Alkyne: A Comparative Performance Guide for Labeling Azide-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for labeling biomolecules is a critical step in experimental design. This guide provides a comparative overview of the performance of ATTO 488 alkyne when used to label various azide-modified biomolecules—proteins, DNA, and glycans—through click chemistry.

ATTO 488 is a fluorescent dye known for its high molecular absorption, significant quantum yield, and robust photostability.[1][2][][4] Its alkyne derivative allows for covalent attachment to azide-modified biomolecules via the highly selective and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] This guide consolidates publicly available data to compare the performance of this compound across these key biomolecule classes and provides detailed experimental protocols.

Performance Comparison of this compound with Azide-Modified Biomolecules

The efficiency and outcome of labeling with this compound can vary depending on the nature of the biomolecule, the chosen click chemistry method, and the specific reaction conditions. While a direct head-to-head comparison under identical conditions is not available in the literature, this table summarizes key performance indicators from various studies.

Disclaimer: The following data has been compiled from multiple sources. Direct comparison between biomolecule types should be made with caution as experimental conditions and methodologies may vary.

Performance MetricAzide-Modified ProteinsAzide-Modified DNA/OligonucleotidesAzide-Modified Glycans
Reaction Method Primarily CuAAC for in vitro labeling; SPAAC for live-cell applications.[7][8]Both CuAAC and SPAAC are commonly used. SPAAC is preferred for in vivo applications to avoid copper-induced DNA damage.[6][9]Metabolic labeling followed by either CuAAC (for lysates) or SPAAC (for live cells).[10][11]
Reaction Efficiency High, with near-quantitative yields reported for CuAAC under optimized conditions.[7]High for both CuAAC and SPAAC. SPAAC with strained cyclooctynes like DIBO can be extremely rapid.[12][13]Efficient labeling is achieved after metabolic incorporation of azido (B1232118) sugars.[11]
Typical Reaction Time CuAAC: 1-16 hours at room temperature.[14][15]CuAAC: 30 minutes to 3 hours.[5] SPAAC (with DIBO): ~1 minute.[12]Click reaction: 30 minutes to 1 hour.[10]
Fluorescence Quantum Yield of Conjugate The intrinsic high quantum yield of ATTO 488 (~0.80) is largely maintained.[1][2]The local environment can influence fluorescence; internal labeling may enhance signal intensity.The fluorescence properties of ATTO 488 are expected to be preserved.
Photostability of Conjugate ATTO dyes are known for their exceptional photostability.[16]High photostability is a key feature of ATTO dyes, beneficial for imaging applications.[16][17]The robust photostability of ATTO 488 is advantageous for live-cell imaging of glycans.[18][19]
Key Considerations For CuAAC, copper-chelating ligands are recommended to prevent protein degradation by reactive oxygen species.[7][14]The choice between CuAAC and SPAAC is critical due to the potential for copper-induced damage to nucleic acids.[6]The efficiency of metabolic incorporation of azido sugars can vary between cell types and depends on incubation time.[10][11]

Experimental Workflows and Protocols

The successful labeling of biomolecules with this compound relies on a well-defined experimental workflow. The general process involves the introduction of an azide (B81097) group into the target biomolecule, followed by the click chemistry reaction with this compound, and subsequent purification and analysis.

experimental_workflow General Workflow for Labeling with this compound cluster_prep Biomolecule Preparation cluster_click Click Chemistry Reaction cluster_analysis Purification & Analysis protein Protein Modification (e.g., NHS-azide) cuaac CuAAC (this compound, Cu(I), Ligand) protein->cuaac spaac SPAAC (this compound, Strained Alkyne) protein->spaac dna Oligonucleotide Synthesis (with azide modifier) dna->cuaac dna->spaac glycan Metabolic Labeling (azido sugars) glycan->cuaac glycan->spaac purification Purification (e.g., Chromatography, Dialysis) cuaac->purification spaac->purification analysis Analysis (e.g., Gel Electrophoresis, Microscopy, Flow Cytometry) purification->analysis

Experimental workflow for biomolecule labeling.
Detailed Experimental Protocols

Below are representative protocols for labeling different classes of azide-modified biomolecules with this compound.

Protocol 1: CuAAC Labeling of Azide-Modified Proteins

This protocol is adapted from generic methods for protein modification via CuAAC.[7][14][15]

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS pH 7.4)

  • This compound

  • Protein labeling buffer containing a copper(II) salt, a copper(I)-stabilizing ligand (e.g., THPTA or TBTA), and aminoguanidine[14]

  • Freshly prepared solution of a reducing agent (e.g., sodium ascorbate)

  • DMSO for dissolving this compound

  • Purification supplies (e.g., dialysis tubing, size-exclusion chromatography column)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • In a microcentrifuge tube, combine the azide-modified protein with the protein labeling buffer.

  • Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the dye is typically used.[14]

  • Initiate the reaction by adding the freshly prepared reducing agent solution (e.g., to a final concentration of 1-5 mM).

  • Incubate the reaction at room temperature for 1-16 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • (Optional) If working under anaerobic conditions is possible, degas the solution before adding the reducing agent to minimize oxidation.

  • Purify the labeled protein from excess reagents using dialysis or size-exclusion chromatography.

  • Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and determine the degree of labeling using UV-Vis spectroscopy.

Protocol 2: SPAAC Labeling of Azide-Modified DNA

This protocol is based on methods for copper-free click chemistry on nucleic acids.[6][12]

Materials:

  • Azide-modified DNA or oligonucleotide in an appropriate buffer (e.g., TE buffer)

  • ATTO 488 DBCO (a strained alkyne derivative of ATTO 488)

  • DMSO for dissolving ATTO 488 DBCO

  • Purification supplies (e.g., ethanol (B145695) precipitation, spin column)

Procedure:

  • Prepare a stock solution of ATTO 488 DBCO (e.g., 10 mM in DMSO).

  • In a microcentrifuge tube, mix the azide-modified DNA with the ATTO 488 DBCO stock solution. A 2-10 fold molar excess of the DBCO reagent is common.

  • Incubate the reaction at room temperature. Reaction times can vary from 1 to 4 hours, though some SPAAC reactions can be much faster.[12]

  • Purify the labeled DNA using ethanol precipitation or a suitable DNA purification spin column to remove unreacted dye.

  • Analyze the labeled DNA by gel electrophoresis with fluorescence visualization.

Protocol 3: Labeling of Azide-Modified Glycans in Live Cells via SPAAC

This two-step protocol involves metabolic labeling followed by a bioorthogonal click reaction.[10][20][21]

Materials:

  • Cell line of interest

  • Cell culture medium

  • Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz, for sialic acids)

  • ATTO 488 DBCO

  • PBS

  • Fluorescence microscope

Procedure: Part 1: Metabolic Labeling

  • Culture cells to the desired confluency.

  • Supplement the culture medium with an azido sugar (e.g., 25-50 µM ManNAz).

  • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cellular glycans.

  • Gently wash the cells with warm PBS to remove unincorporated azido sugar.

Part 2: Click Chemistry Labeling and Imaging

  • Prepare a staining solution of ATTO 488 DBCO in serum-free medium or PBS (e.g., 5-20 µM).

  • Incubate the metabolically labeled cells with the ATTO 488 DBCO solution for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with PBS to remove excess dye.

  • Image the cells using a fluorescence microscope with appropriate filter sets for ATTO 488 (Excitation/Emission: ~501/523 nm).

Signaling Pathways and Logical Relationships

The choice between CuAAC and SPAAC is a critical decision point in the experimental design, primarily dictated by the biological context.

reaction_choice start Start: Labeling Azide-Modified Biomolecule decision In vivo / Live Cell? start->decision spaac SPAAC (Copper-Free) decision->spaac Yes cuaac CuAAC (Copper-Catalyzed) decision->cuaac No (in vitro) spaac_adv Advantage: Biocompatible spaac->spaac_adv spaac_disadv Disadvantage: May have slower kinetics spaac->spaac_disadv cuaac_adv Advantage: Fast kinetics, high efficiency cuaac->cuaac_adv cuaac_disadv Disadvantage: Copper cytotoxicity cuaac->cuaac_disadv

Decision tree for choosing a click chemistry method.

References

Safety Operating Guide

Proper Disposal of ATTO 488 Alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of ATTO 488 alkyne, a fluorescent dye commonly used in molecular biology and imaging applications.

Adherence to these guidelines is crucial not only for regulatory compliance but also for the protection of personnel and the environment. The toxicological properties of many fluorescent dyes, including this compound, are not fully characterized, necessitating cautious handling and disposal as hazardous chemical waste.[1]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[2] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[3]

1. Waste Segregation:

Proper segregation of waste streams is the foundational step in safe disposal. Different forms of waste contaminated with this compound must be collected in separate, clearly labeled containers.

  • Solid Waste: This includes contaminated consumables such as gloves, pipette tips, and microfuge tubes.

  • Liquid Waste: This encompasses unused or spent solutions of this compound.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with the dye require their own dedicated container.

2. Waste Collection and Labeling:

  • Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound."

  • Liquid Waste: Use a dedicated, sealed, and clearly labeled container for all liquid waste containing this compound.

  • Sharps Waste: Place all contaminated sharps into a designated, puncture-proof sharps container. This container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound."

3. Final Disposal:

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Do not attempt to incinerate the waste yourself unless you are trained and equipped to do so in a permitted chemical incinerator.[1]

Experimental Workflow for Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.

G cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal Experiment Experiment Solid_Waste Solid Waste (Gloves, Tips, etc.) Experiment->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Experiment->Liquid_Waste Sharps_Waste Sharps Waste (Needles, etc.) Experiment->Sharps_Waste Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container EHS Institutional EHS / Licensed Waste Disposal Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

This compound Waste Disposal Workflow

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with all relevant safety and environmental regulations.

References

Safeguarding Your Research: A Guide to Handling ATTO 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of ATTO 488 alkyne are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, operational, and logistical information for researchers, scientists, and drug development professionals.

This compound is a fluorescent dye commonly used in life sciences research for labeling and detecting biomolecules.[1] While a powerful tool, its chemical properties necessitate careful handling to mitigate potential hazards. The toxicological properties of this product have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[2] Therefore, adherence to standard laboratory safety procedures is paramount.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.
Hands Disposable nitrile or neoprene glovesInspect gloves for tears before use. Double-gloving is recommended for added protection. Change gloves immediately after contact with the substance.
Body Laboratory coatShould be fully buttoned to cover the torso from shoulders to wrists. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.
Feet Closed-toe shoesShoes should fully cover the feet.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe management of this compound in the laboratory.

1. Receiving and Storage: Upon receipt, the vial containing this compound should be inspected for any damage or leaks. The product is typically shipped at ambient temperature but should be stored at -20°C upon arrival.[3] To prevent moisture condensation, the vial must be equilibrated to room temperature before opening.[3]

2. Handling and Preparation of Solutions: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood. This compound is soluble in polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[3] Prepare solutions immediately before use.[3] Avoid inhalation of dust or aerosols.

3. Experimental Use: When using this compound for labeling experiments, such as immunofluorescence, follow established protocols.[4][5] Ensure that all equipment and work surfaces are decontaminated after use.

4. Spill Management: In the event of a spill, evacuate the area and prevent others from entering.[6] For small spills, absorb the material with an inert absorbent material like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[2] Ensure adequate ventilation.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Solid Waste: Unused or expired solid this compound should be considered chemical waste.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.

  • Final Disposal: The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not flush the product into the surface water or sanitary sewer system.[6] Always follow your institution's and local regulations for hazardous waste disposal.[7][8]

Workflow for Handling this compound

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Spill Response receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C inspect->store equilibrate Equilibrate to Room Temp store->equilibrate ppe Don PPE equilibrate->ppe prepare Prepare Solution in Fume Hood ppe->prepare experiment Perform Experiment prepare->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_solid Collect Solid Waste decontaminate->collect_solid collect_liquid Collect Liquid Waste decontaminate->collect_liquid collect_contaminated Collect Contaminated Materials decontaminate->collect_contaminated dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose collect_contaminated->dispose spill Spill Occurs evacuate Evacuate Area spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect_spill Collect in Sealed Container absorb->collect_spill spill_dispose Dispose as Hazardous Waste collect_spill->spill_dispose

Caption: Workflow for the safe handling of this compound.

References

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